molecular formula C134H272N10O12 B15578625 G0-C14 analog

G0-C14 analog

Cat. No.: B15578625
M. Wt: 2215.7 g/mol
InChI Key: VTDCLYFLFLXVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G0-C14 analog is a useful research compound. Its molecular formula is C134H272N10O12 and its molecular weight is 2215.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C134H272N10O12

Molecular Weight

2215.7 g/mol

IUPAC Name

3-[2-[bis[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]amino]ethyl-[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]amino]-N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]propanamide

InChI

InChI=1S/C134H272N10O12/c1-9-17-25-33-41-49-57-65-73-81-89-123(145)115-141(116-124(146)90-82-74-66-58-50-42-34-26-18-10-2)109-101-135-131(153)97-105-139(106-98-132(154)136-102-110-142(117-125(147)91-83-75-67-59-51-43-35-27-19-11-3)118-126(148)92-84-76-68-60-52-44-36-28-20-12-4)113-114-140(107-99-133(155)137-103-111-143(119-127(149)93-85-77-69-61-53-45-37-29-21-13-5)120-128(150)94-86-78-70-62-54-46-38-30-22-14-6)108-100-134(156)138-104-112-144(121-129(151)95-87-79-71-63-55-47-39-31-23-15-7)122-130(152)96-88-80-72-64-56-48-40-32-24-16-8/h123-130,145-152H,9-122H2,1-8H3,(H,135,153)(H,136,154)(H,137,155)(H,138,156)

InChI Key

VTDCLYFLFLXVPN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

G0-C14 cationic lipid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the G0-C14 Cationic Lipid's Mechanism of Action Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

G0-C14 is a cationic lipidoid synthesized through the alkylation of a generation 0 (G0) poly(amidoamine) (PAMAM) dendrimer with 1,2-epoxytetradecane (B1585259), which attaches 14-carbon lipid tails.[1][2] This structure is specifically engineered for the formulation of polymer-lipid hybrid nanoparticles (NPs) designed for the intracellular delivery of nucleic acid payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA). The core mechanism of action for G0-C14 revolves around a multi-step process: electrostatic condensation of the nucleic acid cargo, formation of a protective hydrophobic core within a larger polymer matrix, and facilitation of endosomal escape via the "proton sponge" effect, a characteristic of its PAMAM dendrimer core. This document provides a detailed overview of this mechanism, supported by quantitative data on nanoparticle characteristics, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

The therapeutic efficacy of nanoparticles formulated with G0-C14 is predicated on a sequential, three-stage mechanism designed to overcome critical barriers to intracellular nucleic acid delivery.

Stage 1: Nucleic Acid Condensation

The foundational step in nanoparticle formation is the condensation of the nucleic acid payload. The G0-C14 lipid leverages the cationic nature of its PAMAM G0 headgroup. This dendrimer core contains multiple tertiary amines which, at physiological pH, are sufficiently protonated to carry a positive charge.[2] This positive charge facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of siRNA or mRNA molecules. This interaction neutralizes the charge and condenses the nucleic acid into a compact, protected state, which is essential for encapsulation.[1][2]

Stage 2: Hydrophobic Core Formation and Encapsulation

Once the nucleic acid is condensed, the seven to eight 14-carbon lipid tails of G0-C14 play a crucial role.[2] These hydrophobic tails interact with a hydrophobic polymer, most commonly poly(lactic-co-glycolic acid) (PLGA), which is often used as a biodegradable block copolymer with polyethylene (B3416737) glycol (PLGA-PEG).[1] This hydrophobic interaction drives the self-assembly of a stable polymer-lipid core, effectively encapsulating the G0-C14/nucleic acid complex.[1] The resulting nanoparticle structure consists of an aqueous inner core containing the payload, a hydrophobic PLGA/G0-C14 layer, and an outer hydrophilic PEG corona that provides stability in circulation.[1]

Stage 3: Endosomal Escape

After cellular uptake, which occurs via endocytosis, the nanoparticle is trapped within an endosome. For the nucleic acid payload to reach the cytoplasm and exert its effect (e.g., mRNA translation or siRNA-mediated gene silencing), it must escape this vesicle. The G0-C14's PAMAM G0 core is critical for this step.

The mechanism is widely understood to be the proton sponge effect .[2][3] As the endosome matures, its internal environment becomes progressively more acidic (pH drops from ~6.5 to ~5.0). The tertiary amines within the PAMAM G0 core have a buffering capacity in this pH range and become protonated.[1][3] This continuous influx of protons into the endosome, driven by the V-ATPase proton pump, is accompanied by a passive influx of chloride ions (Cl⁻) to maintain charge neutrality. The accumulation of protons and ions leads to a significant increase in osmotic pressure within the endosome, causing it to swell and ultimately rupture, releasing the nanoparticle and its nucleic acid cargo into the cytoplasm.[3][4] Furthermore, studies on PAMAM dendrimers suggest they can directly interact with and destabilize lipid membranes, potentially creating pores that further aid in cargo release.[5][6]

Quantitative Data: Nanoparticle Characterization

The physicochemical properties of nanoparticles are critical determinants of their stability and biological activity. Data from studies on G0-C14-based nanoparticles demonstrate that varying the ratio of the cationic lipid to the siRNA payload directly influences encapsulation efficiency and the particle's surface charge (zeta potential).

G0-C14 / siRNA (Weight Ratio)Encapsulation Efficacy (%)Polydispersity Index (PDI)Zeta Potential (mV)
575.3 ± 4.50.23-15.3 ± 2.1
1085.1 ± 3.60.21-5.6 ± 1.5
2092.4 ± 2.80.20+6.7 ± 1.3
4094.6 ± 3.10.18+15.8 ± 1.8

Table 1: Physicochemical properties of PLGA-PEG/G0-C14 nanoparticles formulated with varying weight ratios of G0-C14 to Cy3-labeled siRNA. Data is adapted from patent literature (US20160243048A1). Encapsulation efficiency and zeta potential are shown as mean ± standard deviation.

As shown in Table 1, increasing the G0-C14 to siRNA ratio from 5 to 40 significantly enhances siRNA encapsulation from approximately 75% to over 94%. This increase corresponds with a shift in zeta potential from negative to positive, reflecting the contribution of the cationic G0-C14 lipid to the nanoparticle surface charge. A G0-C14/siRNA weight ratio of 20 is often selected for subsequent studies as it provides high encapsulation efficiency and a slightly positive charge, while higher ratios are used to ensure complete nucleic acid condensation.[1][2] For larger mRNA molecules, a higher weight ratio (e.g., 1:15) is typically required to ensure sufficient condensation.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of G0-C14, the formulation of nanoparticles, and the evaluation of their gene silencing efficacy.

Synthesis of G0-C14 Cationic Lipid

G0-C14 is synthesized via a one-step solvent-free ring-opening reaction.[2]

  • Reactants:

    • Poly(amidoamine) (PAMAM) dendrimer, generation 0 (G0).

    • 1,2-epoxytetradecane (C14 lipid epoxide).

  • Procedure:

    • Combine PAMAM G0 and 1,2-epoxytetradecane in a molar equivalent ratio of 1 to 7 (one equivalent of G0 to seven equivalents of the lipid epoxide).[2] This sub-stoichiometric ratio is used to achieve an average of seven lipid tails per G0 dendrimer.[2]

    • Heat the reaction mixture at 90°C for 48 hours in the absence of a solvent.

    • After cooling to room temperature, purify the crude product using silica (B1680970) gel chromatography.

    • Elute the column with a gradient of dichloromethane (B109758) (CH₂Cl₂) followed by a mixture of CH₂Cl₂/Methanol/Ammonium Hydroxide (e.g., 75:22:3) to isolate the G0-C14 product.[2]

    • Confirm the chemical structure and the average number of lipid tails using ¹H NMR spectroscopy.[2]

Formulation of G0-C14/PLGA-PEG Nanoparticles (Double Emulsion-Solvent Evaporation)

This method is widely used to encapsulate hydrophilic payloads like nucleic acids within a hydrophobic polymer matrix.[1][7]

  • Materials:

    • PLGA-PEG block copolymer.

    • G0-C14 cationic lipid.

    • siRNA or mRNA in RNase-free water.

    • Dichloromethane (DCM) or a similar organic solvent.

    • Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or Vitamin E-TPGS).

  • Primary Emulsion (w/o):

    • Dissolve PLGA-PEG and G0-C14 in DCM to form the oil phase.

    • Add the aqueous solution of siRNA/mRNA to the oil phase.

    • Emulsify this mixture by high-intensity sonication on ice to form a water-in-oil (w/o) primary emulsion. The sonication creates fine droplets of the aqueous nucleic acid phase within the organic polymer phase.

  • Secondary Emulsion (w/o/w):

    • Immediately add the primary emulsion to a larger volume of an aqueous surfactant solution.

    • Sonicate the mixture again to disperse the w/o emulsion into the aqueous phase, forming a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation and Nanoparticle Hardening:

    • Stir the double emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the DCM to evaporate.

    • As the organic solvent is removed, the PLGA-PEG/G0-C14 precipitates and hardens, forming solid nanoparticles with the nucleic acid encapsulated in the aqueous core.

  • Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated material.

    • Resuspend the final nanoparticle pellet in a suitable buffer for characterization and in vitro/in vivo use.

Gene Silencing Efficacy Assessment (Luciferase Reporter Assay)

This assay quantitatively measures the ability of siRNA delivered by G0-C14 nanoparticles to knock down the expression of a target gene.

  • Cell Culture and Transfection:

    • Seed cells engineered to stably express a reporter gene, such as Firefly Luciferase (e.g., HeLa-Luc cells), in 24-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of G0-C14 nanoparticles encapsulating siRNA targeting the luciferase gene (siLuc) and a negative control siRNA (siNC).

    • Treat the cells with the nanoparticle formulations and incubate for 24-48 hours. Include an untreated control group.

  • Cell Lysis and Luminescence Measurement:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Add a passive lysis buffer to each well to lyse the cells and release the cellular contents, including the luciferase enzyme.

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Use an automated injector to add a luciferase assay reagent (containing the substrate, luciferin) to each well.

    • Immediately measure the resulting luminescence, which is directly proportional to the amount of active luciferase enzyme.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the total protein concentration in each lysate to account for differences in cell number.

    • Calculate the percentage of luciferase expression for each treatment group relative to the untreated control cells (set to 100%).

    • The reduction in luminescence in the siLuc-treated groups compared to the siNC and untreated groups indicates the gene silencing efficiency of the G0-C14 nanoparticle delivery system.

Visualizations: Pathways and Workflows

Diagrams

G0C14_Synthesis cluster_reactants Reactants cluster_process Process G0 PAMAM G0 Dendrimer Reaction Solvent-Free Reaction (90°C, 48h) G0->Reaction Epoxide 1,2-epoxytetradecane (C14 Lipid Tail) Epoxide->Reaction Purification Silica Gel Chromatography Reaction->Purification Crude Product Product G0-C14 Cationic Lipid Purification->Product Purified Product

Caption: Synthesis pathway of the G0-C14 cationic lipid.

NP_Formation cluster_components Components cluster_assembly Self-Assembly Process G0C14 G0-C14 Lipid Condensation Step 1: Electrostatic Condensation G0C14->Condensation RNA siRNA / mRNA RNA->Condensation Polymer PLGA-PEG Encapsulation Step 2: Hydrophobic Encapsulation Polymer->Encapsulation Condensation->Encapsulation Condensed Core FinalNP Polymer-Lipid Nanoparticle Encapsulation->FinalNP

Caption: Nanoparticle self-assembly and formulation process.

MoA_Pathway NP G0-C14 Nanoparticle Uptake Endocytosis NP->Uptake Cell Cell Membrane Cell->Uptake Endosome Endosome (pH 6.5) Uptake->Endosome LateEndosome Late Endosome / Lysosome (pH 5.0) Endosome->LateEndosome Maturation & Acidification Rupture Endosomal Rupture (Osmotic Lysis) LateEndosome->Rupture Proton Sponge Effect Release Payload Release to Cytoplasm Rupture->Release Effect Therapeutic Effect (e.g., Gene Silencing) Release->Effect

Caption: Cellular uptake and endosomal escape mechanism.

Assay_Workflow Start Seed Luciferase- Expressing Cells Treat Treat with siLuc-NPs and Control-NPs (24-48h) Start->Treat Lyse Lyse Cells Treat->Lyse Measure Add Substrate & Measure Luminescence Lyse->Measure Analyze Normalize Data & Calculate % Knockdown Measure->Analyze Result Gene Silencing Efficacy Analyze->Result

Caption: Workflow for Luciferase Gene Silencing Assay.

References

G0-C14: A Technical Guide to a Cationic Lipidoid for Advanced siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The effective delivery of small interfering RNA (siRNA) therapeutics is contingent on overcoming significant biological barriers, including enzymatic degradation and inefficient cellular uptake. G0-C14, an ionizable cationic lipidoid, has emerged as a pivotal component in the development of advanced nanoparticle delivery systems. Synthesized through a straightforward, one-step reaction between a generation 0 (G0) PAMAM dendrimer and 1,2-epoxytetradecane, G0-C14 combines positively charged tertiary amines with hydrophobic 14-carbon tails.[1][2] This unique structure facilitates the efficient encapsulation of negatively charged siRNA through electrostatic interactions and promotes the formation of stable, core-shell lipid-polymer hybrid nanoparticles.[1][3] These nanoparticles are designed to protect the siRNA cargo in circulation and facilitate its release into the cytoplasm via endosomal escape, a critical step for therapeutic efficacy.[4][5] This guide provides an in-depth overview of G0-C14, covering its synthesis, formulation into nanoparticles, mechanism of delivery, and performance characteristics, intended for researchers and professionals in drug development.

Introduction to G0-C14

G0-C14 is a custom-synthesized cationic lipid-like molecule, or "lipidoid," specifically designed for nucleic acid delivery.[2] Its structure is based on a generation 0 poly(amidoamine) (PAMAM) dendrimer core, which provides a scaffold of tertiary amines.[1] These amines are functionalized with 14-carbon lipid tails derived from 1,2-epoxytetradecane.[2] The choice of a 14-carbon chain is based on research indicating this length is optimal for siRNA delivery.[2] The tertiary amines are ionizable; they are relatively neutral at physiological pH but become protonated and positively charged in the acidic environment of the endosome. This property is crucial for both siRNA condensation and subsequent endosomal escape.[1][5]

Chemical Properties
PropertyDescription
Formal Name N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-16-hydroxy-14-(2-hydroxytetradecyl)-4,7-bis[3-[[2-[(2-hydroxytetradecyl)amino]ethyl]amino]-3-oxopropyl]-10-oxo-4,7,10-triazanonadecan-19-amide
CAS Number 1510653-27-6
Molecular Formula C₁₀₆H₂₁₆N₁₀O₁₀
Formula Weight 1790.9
Solubility Soluble in Methanol
Appearance A solid

Table compiled from data available from Cayman Chemical.[6]

Synthesis of G0-C14

A key advantage of G0-C14 is its facile synthesis. It is produced via a ring-opening reaction between the primary amines of the G0 PAMAM dendrimer and the epoxide group of 1,2-epoxytetradecane.[1][2] This reaction is notable for being a one-step process that does not require solvents or complex protection/deprotection steps, making it highly efficient and suitable for scalable production.[1] The structure of the final product is typically confirmed using Nuclear Magnetic Resonance (NMR).[1]

G0_C14_Synthesis cluster_reactants Reactants PAMAM G0 PAMAM Dendrimer (Amine Source) Reaction One-Step Ring-Opening Reaction (Solvent-Free) PAMAM->Reaction Epoxide 1,2-epoxytetradecane (C14 Lipid Tail Source) Epoxide->Reaction G0C14 G0-C14 Cationic Lipidoid Reaction->G0C14 Yields

A diagram illustrating the straightforward synthesis of G0-C14.

Formulation of G0-C14 Nanoparticles for siRNA Delivery

G0-C14 is a critical component in the formulation of polymer-lipid hybrid nanoparticles designed for siRNA delivery. These nanoparticles typically possess a multi-layered, core-shell architecture to protect the siRNA payload and facilitate its delivery.[1][7]

Core Components and Architecture
  • Aqueous Core : Contains the negatively charged siRNA therapeutic.[2][7]

  • Cationic Condensation Layer : G0-C14 directly complexes with siRNA through electrostatic interactions between its tertiary amines and the phosphate (B84403) backbone of the siRNA, neutralizing the charge and condensing it into a compact core.[1]

  • Hydrophobic Polymer Shell : A hydrophobic polymer, most commonly poly(lactic-co-glycolic acid) (PLGA), is used to encapsulate the siRNA/G0-C14 complex. This is achieved through hydrophobic interactions between the C14 tails of G0-C14 and the polymer, providing an additional protective barrier against enzymatic degradation.[1]

  • Outer PEG Layer : A hydrophilic corona of polyethylene (B3416737) glycol (PEG), typically attached to a lipid anchor like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), coats the nanoparticle. This PEG shield reduces non-specific cellular uptake and prolongs circulation time in vivo.[1][2]

The core-shell architecture of a typical G0-C14 hybrid nanoparticle.
Experimental Protocols for Nanoparticle Formulation

Two primary methods are employed for formulating G0-C14 nanoparticles:

Protocol 1: Nano-Precipitation This robust method involves the rapid self-assembly of components.[1]

  • Complex Formation : siRNA and G0-C14 are mixed in an aqueous solution. The electrostatic interaction leads to the formation of a compact complex.

  • Polymer Addition : A solution of a hydrophobic polymer like PLGA is added to the siRNA/G0-C14 complex. The hydrophobic tails of G0-C14 interact with the PLGA, forming a polymer-protected core.[1]

  • Self-Assembly : This organic phase is added dropwise into an aqueous solution containing lipid-PEG (e.g., DSPE-PEG) under stirring. The rapid solvent change induces nanoprecipitation, where the components self-assemble into the final core-shell nanoparticle structure.[1]

  • Purification : The resulting nanoparticles are purified, often by ultrafiltration, to remove any unencapsulated materials and organic solvents.[1]

Protocol 2: Double Emulsion-Solvent Evaporation This technique is also used to create the core-shell structure, particularly for co-delivery of hydrophilic (siRNA) and hydrophobic agents.[2][3]

  • Primary Emulsion : An aqueous solution of siRNA is emulsified in an organic solvent (e.g., dichloromethane) containing PLGA, G0-C14, and potentially a hydrophobic drug. This forms a water-in-oil (w/o) emulsion.

  • Secondary Emulsion : The primary emulsion is then added to a larger volume of aqueous solution containing a surfactant (like lipid-PEG) and sonicated to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation : The organic solvent is removed by evaporation under reduced pressure or continuous stirring, causing the polymer and lipids to precipitate and solidify into nanoparticles.[7]

  • Collection and Purification : The hardened nanoparticles are collected by centrifugation and washed to remove residual reagents.

Mechanism of Intracellular siRNA Delivery

The success of G0-C14 nanoparticles hinges on their ability to navigate the intracellular environment and release their siRNA payload into the cytoplasm where the RNA interference machinery resides.[4]

Delivery_Pathway LNP 1. G0-C14 LNP in Circulation Endocytosis 2. Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome 3. LNP Trafficking in Endosome Endocytosis->Endosome Acidification 4. Endosome Acidification (pH drops) Endosome->Acidification Protonation 5. G0-C14 Protonation (Becomes Cationic) Acidification->Protonation Escape 6. Endosomal Escape (Membrane Destabilization) Protonation->Escape Release 7. siRNA Release into Cytoplasm Escape->Release RISC 8. Loading into RISC Release->RISC Cleavage 9. Target mRNA Cleavage (Gene Silencing) RISC->Cleavage

The intracellular delivery pathway of siRNA via G0-C14 nanoparticles.
  • Cellular Uptake : The nanoparticles are internalized by target cells through endocytosis.[5]

  • Endosomal Trafficking : Once inside the cell, the nanoparticle is enclosed within an endosome. As the endosome matures, its internal pH drops, becoming increasingly acidic.[5]

  • Protonation and Endosomal Escape : In the acidic environment, the tertiary amines of G0-C14 become protonated, acquiring a strong positive charge. It is hypothesized that these now-cationic lipids interact with and disrupt the anionic endosomal membrane.[5][8] This destabilization leads to the fusion of the nanoparticle lipids with the endosomal membrane, creating a pore or rupturing the vesicle, which allows the siRNA to escape into the cytoplasm.[5][9] This step is the primary rate-limiting barrier to effective siRNA delivery.[10]

Quantitative Data and Performance

The formulation parameters of G0-C14 nanoparticles are optimized to ensure stability, efficient encapsulation, and effective gene silencing.

Physicochemical Characteristics
ParameterValueMethodNotes
Particle Size (Diameter) 180 - 220 nmDynamic Light ScatteringSize is critical for avoiding rapid clearance and enabling cellular uptake.[2]
Polydispersity Index (PDI) ≤ 0.23Dynamic Light ScatteringA low PDI indicates a homogenous population of nanoparticles.[2]
Zeta Potential Increases with G0-C14 ratioZeta Potential MeasurementReflects surface charge; becomes more positive with more G0-C14.[2]

Data sourced from a study co-delivering siRNA and a cisplatin (B142131) prodrug.[2]

Formulation Ratios and Efficacy

The ratio of components significantly impacts nanoparticle properties and performance.[1]

ParameterWeight RatioPayloadNotes
G0-C14 / siRNA 15:1 to 20:1siRNAEnsures sufficient condensation of siRNA and formation of a stable complex.[1][2]
G0-C14 / mRNA 15:1mRNALarger mRNA molecules require a higher ratio of cationic lipid for condensation.[1]
Cisplatin Prodrug Loading ~10%Hydrophobic DrugDemonstrates capability for co-delivery of different therapeutic agents.[2]
Gene Silencing Performance

G0-C14 nanoparticles have demonstrated the ability to produce potent and long-lasting gene silencing both in vitro and in vivo.

Model SystemSilencing DurationKey Finding
Luc-HeLa Cells (in vitro)At least 14 daysAchieved sustained gene silencing from a single treatment.[3]
LNCaP Xenograft Mouse ModelAt least 3 daysA single dose effectively silenced target genes in a tumor model.[2]
Sustained Release Profile Half-release time of ~9 daysThe hybrid lipid-polymer structure allows for continuous siRNA release over extended periods.[3]

Conclusion

References

An In-depth Technical Guide to G0-C14 and its Analogs for Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cationic lipid G0-C14 and its commercially available analog for the formulation of nanoparticles designed for nucleic acid delivery. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, formulation protocols, physicochemical properties, and relevant biological pathways associated with these delivery systems.

Introduction to G0-C14 and its Analog

G0-C14 is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine (PAMAM) dendrimer, that has gained significant attention for its utility in formulating nanoparticles for the delivery of siRNA and mRNA.[1] Its unique structure, featuring a generation 0 (G0) PAMAM dendrimer core with conjugated C14 lipid tails, allows for efficient complexation with negatively charged nucleic acids and self-assembly into nanoparticle structures.[2][3] The G0 PAMAM core is favored due to its lower cytotoxicity compared to higher generation dendrimers, while still providing sufficient positive charge for nucleic acid condensation.[3][4]

A commercially available analog of G0-C14 is also utilized in nanoparticle research. This analog is a derivative of the ionizable cationic lipid G0-C14.[5] While detailed comparative studies are limited, its availability provides a standardized source for researchers.

Table 1: Chemical Properties of G0-C14 and its Analog

PropertyG0-C14G0-C14 Analog
CAS Number 1510653-27-6[6][7]2935435-86-0[5][8]
Molecular Formula C₁₀₆H₂₁₆N₁₀O₁₀[6]C₁₃₄H₂₇₂N₁₀O₁₂[5]
Molecular Weight 1790.9 g/mol [6]2215.71 g/mol [8]
Purity ≥90%[6]≥95% (mixture of isomers)[5]
Solubility Soluble in Methanol[6]Soluble in Chloroform and Ethanol[5]
Appearance Solid[6]Solution in ethanol[5]

Synthesis and Formulation of Nanoparticles

Synthesis of G0-C14

The synthesis of G0-C14 is achieved through a straightforward ring-opening reaction of 1,2-epoxytetradecane (B1585259) by the generation 0 PAMAM dendrimer.[2][4] This solvent-free method is efficient and suitable for high-throughput screening of cationic lipids.[2] To obtain the desired structure with approximately seven lipid tails, seven equivalents of 1,2-epoxytetradecane are reacted with one equivalent of the G0 PAMAM dendrimer.[2] The crude product can then be purified using silica (B1680970) gel chromatography.[2]

Nanoparticle Formulation Methodologies

Two primary methods are employed for formulating G0-C14-based nanoparticles: the double-emulsion solvent evaporation method and the nano-precipitation method.

This technique is used to create polymer-lipid hybrid nanoparticles, often incorporating PLGA-PEG.[4] The resulting nanoparticles typically consist of three layers: an outer PEG corona for stability and prolonged circulation, a middle PLGA/G0-C14 layer that encapsulates hydrophobic drugs and protects the nucleic acid core, and an aqueous inner core containing the siRNA or mRNA.[4][9]

This method offers a robust and simple approach to forming siRNA-loaded nanoparticles.[2] It involves the condensation of siRNA with G0-C14 through electrostatic interactions to form the core. This core is then stabilized by a hydrophobic polymer like PLGA, and finally, a lipid-PEG shell is added to enhance stability and circulation time.[2]

Physicochemical Characterization of G0-C14 Nanoparticles

The physicochemical properties of G0-C14 nanoparticles are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Table 2: Physicochemical Properties of G0-C14/siRNA Nanoparticles

G0-C14/siRNA Weight RatioEncapsulation Efficiency (%)Size (nm)PDIZeta Potential (mV)
10:187.0 ± 5.0210 ± 8.50.23 ± 0.0715.7 ± 4.5
20:195.0 ± 4.0220 ± 12.50.18 ± 0.0417.6 ± 3.1
30:199.0 ± 3.0185 ± 100.10 ± 0.0625.0 ± 2.6

Data from a study using a double-emulsion solvent evaporation method with PLGA-b-PEG.[10]

The size of the nanoparticles typically ranges from 180 to 220 nm, with a low PDI indicating a uniform size distribution.[9][10] The zeta potential increases with a higher G0-C14 to siRNA ratio, reflecting the increased positive charge from the cationic lipid.[9][10]

Experimental Protocols

Synthesis of G0-C14
  • Reaction Setup: In a reaction vessel, combine one equivalent of generation 0 PAMAM dendrimer with seven equivalents of 1,2-epoxytetradecane.

  • Reaction Conditions: The reaction is typically carried out without a solvent. Heat the mixture with stirring for a specified period (e.g., 48 hours at 90°C).

  • Purification: After the reaction is complete, purify the crude product using silica gel chromatography with a gradient elution, for example, from dichloromethane (B109758) (CH₂Cl₂) to a mixture of CH₂Cl₂/Methanol/Ammonium Hydroxide (e.g., 75:22:3).[2]

  • Characterization: Confirm the chemical structure of the purified G0-C14 using ¹H NMR.[2]

Nanoparticle Formulation via Nano-Precipitation
  • Core Formation:

    • Dissolve siRNA in a suitable buffer.

    • Dissolve G0-C14 and PLGA in an organic solvent like acetone.

    • Add the G0-C14/PLGA solution dropwise to the siRNA solution while stirring to form the siRNA/G0-C14/PLGA core complex.

  • Shell Formation:

    • Prepare an aqueous solution containing DSPE-PEG. For targeted delivery, a ligand-conjugated DSPE-PEG (e.g., DSPE-PEG-S2P) can be included.[2]

    • Add the core complex solution dropwise to the DSPE-PEG solution under continuous stirring.

  • Purification:

    • Stir the nanoparticle suspension for a few hours to allow for solvent evaporation.

    • Purify the nanoparticles by ultrafiltration to remove any remaining organic solvent and unconjugated components.[2]

  • Characterization:

    • Determine the particle size and PDI using Dynamic Light Scattering (DLS).

    • Measure the zeta potential using Laser Doppler Electrophoresis.

    • Assess the morphology using Transmission Electron Microscopy (TEM).

    • Quantify the nucleic acid encapsulation efficiency using a suitable assay (e.g., a fluorescent dye-based assay).

Biological Applications and Signaling Pathways

G0-C14 based nanoparticles have been primarily investigated for the delivery of siRNA and mRNA to modulate specific cellular pathways in various diseases, particularly cancer.

Restoration of p53 Tumor Suppressor Function

The tumor suppressor gene p53 is mutated in over 50% of human cancers.[9] Nanoparticles formulated with G0-C14 analogs have been used to deliver synthetic p53-encoding mRNA to cancer cells, restoring p53 function.[2] This restoration can induce cell cycle arrest and apoptosis, and sensitize cancer cells to other therapies like mTOR inhibitors.[2]

p53_Pathway cluster_formulation Nanoparticle Delivery cluster_cell Cancer Cell G0-C14_NP This compound NP (p53 mRNA) Endocytosis Endocytosis G0-C14_NP->Endocytosis p53_mRNA_Release p53 mRNA Release Endocytosis->p53_mRNA_Release p53_Translation Translation p53_mRNA_Release->p53_Translation WT_p53 Wild-Type p53 Protein p53_Translation->WT_p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) WT_p53->Cell_Cycle_Arrest Apoptosis Apoptosis WT_p53->Apoptosis mTOR_Inhibition Sensitivity to mTOR Inhibitors WT_p53->mTOR_Inhibition

Caption: p53 mRNA delivery workflow.

Targeting DNA Damage Response Pathways

Another therapeutic strategy involves the co-delivery of chemotherapeutic agents and siRNA targeting key proteins in the DNA damage response (DDR) pathway, such as REV1 and REV3L.[4] These proteins are part of the translesion synthesis (TLS) pathway, which allows cancer cells to tolerate DNA damage induced by chemotherapy.[6] By silencing REV1 and REV3L, cancer cells become more sensitive to treatments like cisplatin (B142131).[4]

DDR_Pathway cluster_therapy Combination Therapy cluster_cell_response Cancer Cell Response Chemotherapy Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage G0-C14_NP_siRNA G0-C14 NP (siREV1/siREV3L) Silencing Silencing of REV1/REV3L G0-C14_NP_siRNA->Silencing TLS_Pathway Translesion Synthesis (REV1, REV3L) DNA_Damage->TLS_Pathway DNA_Repair_Tolerance DNA Repair & Tolerance TLS_Pathway->DNA_Repair_Tolerance Apoptosis_DDR Apoptosis TLS_Pathway->Apoptosis_DDR leads to (when inhibited) Cell_Survival Cell Survival DNA_Repair_Tolerance->Cell_Survival Silencing->TLS_Pathway inhibition

Caption: Targeting the DNA Damage Response.

Conclusion

G0-C14 and its commercially available analog are versatile and effective cationic lipids for the formulation of nanoparticles for nucleic acid delivery. Their well-defined synthesis, adaptable formulation protocols, and demonstrated efficacy in preclinical models make them valuable tools for researchers in the field of drug delivery. The ability to systematically tune the physicochemical properties of the resulting nanoparticles allows for the optimization of delivery systems for a wide range of therapeutic applications. Further research into the specific advantages of the this compound and its performance with different nucleic acid cargos will continue to expand its utility in the development of novel nanomedicines.

References

A Deep Dive into G0-C14 and PAMAM Generation 0 Dendrimers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of nanotechnology has revolutionized the landscape of drug delivery, offering novel strategies to enhance therapeutic efficacy while minimizing off-target effects. Among the array of nanomaterials, dendrimers have emerged as a particularly promising class of drug carriers due to their well-defined, hyperbranched architecture, multivalency, and tunable surface functionalities. This technical guide provides an in-depth analysis of two key players in this domain: the foundational poly(amidoamine) (PAMAM) dendrimer generation 0 (G0) and its lipid-modified derivative, G0-C14.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, physicochemical characteristics, and biological interactions of these dendrimers. We will delve into detailed experimental protocols, present quantitative data in a comparative format, and visualize complex biological pathways to provide a thorough understanding of their potential and limitations in therapeutic applications.

Core Characteristics: A Comparative Analysis

PAMAM G0, with its ethylenediamine (B42938) core, represents the initial building block of the PAMAM dendrimer family. It is a small, water-soluble molecule with primary amine surface groups that impart a cationic charge at physiological pH.[1][2] In contrast, G0-C14 is a cationic lipid-like molecule synthesized by the alkylation of PAMAM G0, where the addition of C14 lipid tails enhances its hydrophobicity and its ability to self-assemble into nanoparticles.[3][4] This fundamental structural difference dictates their distinct physicochemical properties and applications in drug delivery.

Below is a comparative summary of the key quantitative characteristics of PAMAM G0 and G0-C14-based nanoparticles.

CharacteristicPAMAM Dendrimer Generation 0 (G0)G0-C14 Nanoparticles
Molecular Weight ( g/mol ) ~517[2][4]1790.91
Measured Diameter (Å) ~15[2][4]Not directly applicable (forms nanoparticles)
Surface Groups 4 primary amines[2][4]Modified with C14 lipid tails
Zeta Potential (mV) Positive (variable with medium)Positive (increases with G0-C14/siRNA ratio)[3]
Polydispersity Index (PDI) Low (for purified dendrimer)≤ 0.23[3]
siRNA/mRNA Encapsulation Efficiency Not a primary applicationUp to 99% for siRNA[3]
Nanoparticle Size (nm) Not applicable180 - 220[3]

Experimental Protocols

Synthesis of PAMAM Dendrimer Generation 0 (Ethylenediamine Core)

The synthesis of PAMAM G0 is a two-step process involving a Michael addition followed by an amidation reaction.[1][5]

Materials:

Protocol:

  • Step 1: Michael Addition (Formation of Half-Generation G-0.5)

    • Dissolve ethylenediamine (1 equivalent) in methanol in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add methyl acrylate (a slight excess, ~4.4 equivalents) dropwise to the stirred EDA solution.

    • Allow the reaction to proceed at room temperature for 48 hours.

    • Remove the excess methyl acrylate and methanol under reduced pressure to obtain the ester-terminated half-generation dendrimer (G-0.5) as an oil.

  • Step 2: Amidation (Formation of Full-Generation G0)

    • Dissolve the G-0.5 dendrimer (1 equivalent) in methanol.

    • In a separate flask, dissolve a large excess of ethylenediamine (e.g., 20-40 equivalents per ester group) in methanol and cool to 0°C.

    • Add the G-0.5 solution dropwise to the cooled EDA solution under a nitrogen atmosphere with constant stirring.

    • Allow the reaction to stir at room temperature for 48-72 hours.

    • Remove the excess EDA and methanol under vacuum. Azeotropic distillation with toluene may be required to completely remove residual EDA.[5]

    • The final product, PAMAM G0, is typically obtained as a viscous oil or a solid.

Characterization:

  • The structure and purity of the synthesized PAMAM G0 can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Synthesis of G0-C14

G0-C14 is synthesized through the ring-opening reaction of an epoxide by the primary amines of PAMAM G0.[3][4]

Materials:

Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine PAMAM G0 (1 equivalent) with 1,2-epoxytetradecane (approximately 7 equivalents to achieve a product with roughly 7 lipid tails).[3]

    • The reaction is typically performed neat (without solvent) and stirred at an elevated temperature (e.g., 90°C) for a set period (e.g., 48 hours).[3]

  • Purification:

    • After the reaction is complete, the crude product is purified using silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent like dichloromethane and gradually increasing the polarity with a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 75:22:3 CH₂Cl₂/MeOH/NH₄OH) to elute the G0-C14 product.[3]

Characterization:

  • The chemical structure of the purified G0-C14 is confirmed by ¹H NMR spectroscopy. The degree of alkylation (number of C14 tails) can be estimated from the integration of characteristic proton signals.[3]

Biological Interactions and Signaling Pathways

The interaction of G0-C14 and PAMAM G0 with biological systems is largely dictated by their surface characteristics. The cationic nature of both molecules facilitates electrostatic interactions with negatively charged cell membranes, initiating cellular uptake.

Cellular Uptake and Endosomal Escape

Both PAMAM G0 and nanoparticles formulated with G0-C14 are primarily internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6]

Cellular_Uptake_Workflow cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Dendrimer Cationic Dendrimer (PAMAM G0 or G0-C14 NP) Clathrin Clathrin-mediated Dendrimer->Clathrin Electrostatic Interaction Caveolae Caveolae-mediated Dendrimer->Caveolae Electrostatic Interaction Macro Macropinocytosis Dendrimer->Macro Electrostatic Interaction Membrane Cell Membrane EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation LateEndosome->LateEndosome Cytosol Cytosol (Therapeutic Target) LateEndosome->Cytosol Endosomal Escape (Proton Sponge Effect)

Cellular uptake pathways of cationic dendrimers.

A critical step for the efficacy of dendrimer-based delivery systems is the escape from the endo-lysosomal pathway to avoid degradation of the therapeutic cargo. For amine-containing dendrimers like PAMAM G0 and G0-C14, the "proton sponge" effect is a widely accepted mechanism for endosomal escape. The numerous tertiary amines within the dendrimer structure become protonated in the acidic environment of the endosome, leading to an influx of chloride ions and water, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.[7]

Innate Immune Activation by Cationic Nanoparticles

The cationic nature of G0-C14 and PAMAM G0 can also trigger innate immune responses. These positively charged nanoparticles can be recognized by pattern recognition receptors (PRRs), leading to the activation of inflammatory signaling pathways.

One key pathway involves the activation of Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome.[8][9] This can lead to the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Innate_Immune_Activation cluster_cell Antigen Presenting Cell (e.g., Macrophage) TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Activation ProIL1b Pro-IL-1β NFkB->ProIL1b Transcription Caspase1 Caspase-1 NLRP3 NLRP3 Inflammasome NLRP3->Caspase1 Activation IL1b IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1b Cleavage G0C14 G0-C14 NP G0C14->TLR2 Recognition G0C14->NLRP3 Activation (Signal 2)

TLR2 and NLRP3 inflammasome activation by G0-C14.

Furthermore, high concentrations of cationic dendrimers can induce cytotoxicity through membrane disruption, leading to cell necrosis.[1] This can result in the release of damage-associated molecular patterns (DAMPs), such as mitochondrial DNA (mtDNA), into the extracellular space.[10] Extracellular mtDNA can then be recognized by other immune cells, activating STING (Stimulator of Interferon Genes) and TLR9 signaling pathways, further amplifying the inflammatory response.[10]

DAMP_Signaling_Pathway cluster_necrotic_cell Necrotic Cell cluster_immune_cell Immune Cell Necrosis Membrane Disruption (High [Cationic Dendrimer]) Mitochondria Mitochondria mtDNA_release mtDNA Release (DAMP) Mitochondria->mtDNA_release STING STING Pathway mtDNA_release->STING Activation TLR9 TLR9 Pathway mtDNA_release->TLR9 Activation InflammatoryResponse Inflammatory Response (e.g., Type I IFN, Cytokines) STING->InflammatoryResponse TLR9->InflammatoryResponse

References

A Technical Guide to the Biophysical Properties of G0-C14 Lipidoids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical properties of the G0-C14 lipidoid, a synthetic cationic lipid-like material integral to the development of advanced nanoparticle-based drug delivery systems. G0-C14 is engineered by reacting a Generation 0 (G0) PAMAM dendrimer with 1,2-epoxytetradecane (B1585259), resulting in a structure with multiple tertiary amines and fourteen-carbon hydrophobic tails.[1][2] This unique architecture is pivotal for its function in formulating lipid nanoparticles (LNPs) designed for the systemic delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][3]

The ionizable nature of G0-C14 is central to its efficacy. At physiological pH, the lipidoid is relatively neutral, minimizing toxicity.[4] However, within the acidic environment of the endosome, its tertiary amines become protonated.[1] This positive charge facilitates the disruption of the endosomal membrane, a critical step for the release of the nucleic acid payload into the cytoplasm to exert its therapeutic effect.[1][5] This guide details the synthesis, formulation, and characterization of G0-C14-based nanoparticles, offering structured data and experimental protocols for professionals in the field.

Quantitative Data Summary

The biophysical characteristics of G0-C14 and the nanoparticles it forms are critical determinants of its delivery efficiency, stability, and safety profile. The following tables summarize key quantitative data derived from published literature.

Table 1: Physicochemical Properties of G0-C14 Lipidoid

PropertyValueSource
Chemical Name Alkyl-modified polyamidoamine (PAMAM) dendrimer[6]
Molecular Formula C₁₀₆H₂₁₆N₁₀O₁₀[7]
Molecular Weight 1790.9 g/mol [7]
Core Structure Generation 0 (G0) PAMAM Dendrimer[2]
Hydrophobic Tails ~7 C14 alkyl chains (from 1,2-epoxytetradecane)[1]
Key Feature Ionizable cationic lipidoid[4][7]
Solubility Soluble in Methanol[7]

Table 2: Biophysical Properties of G0-C14-Containing Nanoparticles

PropertyTypical Value / RangeSignificanceSource
Apparent pKa 6.0 - 7.0Optimal for endosomal escape; neutral at physiological pH, cationic in acidic endosomes.[8]
Particle Size (Diameter) ~100 nm (ideal for cellular internalization)Affects stability, circulation time, and cellular uptake. An acceptable range is 20-200 nm.[9]
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogenous particle size distribution.[9][10]
Zeta Potential Near-neutral at pH 7.4Reduces non-specific interactions and toxicity in circulation.[1]
siRNA/G0-C14 Weight Ratio 1:10 to 1:15Optimized ratio to ensure sufficient condensation and encapsulation of siRNA.[1]
Morphology Typically solid, dense core with a lipid-PEG surface layerThe internal structure protects the nucleic acid payload.[3][11]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the reproducible synthesis and characterization of G0-C14 nanoparticles. The following sections outline the protocols for key experiments.

Synthesis of G0-C14 Lipidoid

The G0-C14 lipidoid is synthesized via a ring-opening reaction.[2]

  • Reactants : Generation 0 ethylenediamine (B42938) core-PAMAM dendrimer and 1,2-epoxytetradecane.

  • Procedure :

    • React seven equivalents of 1,2-epoxytetradecane with one equivalent of the G0 PAMAM dendrimer. This stoichiometry aims for a product with one less tail than the maximum possible (eight), which has been shown to be efficient.[1]

    • The reaction mixture is stirred, typically at an elevated temperature, to facilitate the ring-opening of the epoxide by the primary amines of the dendrimer core.

    • The crude product is purified using silica (B1680970) gel chromatography with a gradient elution system (e.g., CH₂Cl₂ → 75:22:3 CH₂Cl₂/MeOH/NH₄OH).[1]

  • Characterization : The final structure and purity are confirmed using ¹H NMR spectroscopy. The ratio of lipid tails to the dendrimer core can be calculated from the ¹H NMR spectrum.[1]

G0C14_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product PAMAM_G0 PAMAM Dendrimer (G0) Reaction Ring-Opening Reaction PAMAM_G0->Reaction Epoxy 1,2-epoxytetradecane (C14) Epoxy->Reaction G0C14 G0-C14 Lipidoid Reaction->G0C14 Purification

Synthesis of the G0-C14 lipidoid.
Nanoparticle Formulation via Self-Assembly

G0-C14 nanoparticles encapsulating siRNA are typically formed using a self-assembly method, often combined with a hydrophobic polymer like PLGA to create a stable hybrid structure.[1][3]

  • Components :

    • siRNA (aqueous solution)

    • G0-C14 (in a suitable solvent)

    • Poly(lactic-co-glycolic acid) (PLGA)

    • PEGylated lipid (e.g., DSPE-PEG) for stability and shielding.[1]

  • Procedure :

    • Core Formation : The cationic G0-C14 is mixed with the negatively charged siRNA. Electrostatic interactions drive the condensation of the two components into a complex.[1]

    • Hydrophobic Shell Addition : A hydrophobic polymer, PLGA, is introduced to coat the siRNA/G0-C14 complex. This is driven by hydrophobic interactions between the lipid tails of G0-C14 and the polymer.[1]

    • Surface Stabilization : The entire complex is added dropwise into an aqueous solution containing a PEGylated lipid (e.g., DSPE-PEG). This forms the final nanoparticle with a protective PEG surface layer.[1]

    • Purification : The resulting nanoparticle solution is purified to remove unencapsulated materials, typically by ultrafiltration.[1]

LNP_Formulation_Workflow siRNA siRNA (Negative Charge) Complex siRNA/G0-C14 Core (Electrostatic Condensation) siRNA->Complex G0C14 G0-C14 (Cationic Lipidoid) G0C14->Complex PLGA PLGA Polymer (Hydrophobic) Coated_Core PLGA-Coated Core (Hydrophobic Interaction) PLGA->Coated_Core PEG_Lipid DSPE-PEG (Stabilizer) Final_LNP Final Hybrid Nanoparticle PEG_Lipid->Final_LNP Self-Assembly in Aqueous Phase Complex->Coated_Core Coated_Core->Final_LNP

Workflow for G0-C14 hybrid nanoparticle formulation.
Characterization of Nanoparticle Properties

  • Particle Size and Zeta Potential :

    • Technique : Dynamic Light Scattering (DLS).[2]

    • Protocol : Nanoparticle samples are diluted in an appropriate buffer (e.g., PBS). DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine the hydrodynamic diameter and polydispersity index (PDI). By applying an electric field, the same instrument can measure electrophoretic mobility to calculate the zeta potential, which indicates surface charge.[12]

  • Apparent pKa Determination :

    • Technique : 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) Fluorescence Assay.[8][13]

    • Principle : TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of a lipid nanoparticle. As the pH of the nanoparticle solution is decreased, the ionizable lipid (G0-C14) becomes protonated, creating a more charged and hydrophilic core, which expels the TNS probe, causing a decrease in fluorescence.

    • Protocol : The TNS probe is added to nanoparticle solutions buffered at a range of pH values. The fluorescence intensity is measured for each sample. The apparent pKa is determined as the pH value at which there is a 50% decrease in fluorescence intensity.[8]

  • Morphology and Structural Analysis :

    • Technique : Cryogenic Transmission Electron Microscopy (Cryo-TEM).[11][14]

    • Protocol : A small volume of the nanoparticle suspension is applied to an electron microscopy grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane), vitrifying the sample and preserving the nanoparticles in their near-native, hydrated state.[14] The grid is then imaged under a transmission electron microscope at cryogenic temperatures. This technique provides high-resolution images of the particle size, shape, and internal structure, such as the core and shell.[11][14]

  • Nucleic Acid Encapsulation Efficiency (EE) :

    • Technique : RiboGreen Assay.[2]

    • Protocol :

      • The total amount of siRNA in a sample is measured by disrupting the nanoparticles with a detergent (e.g., Triton X-100) and then adding the RiboGreen reagent, which fluoresces upon binding to nucleic acids.

      • The amount of free (unencapsulated) siRNA is measured in a parallel sample without adding detergent.

      • The EE is calculated as: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100.

Mechanism of Action: Endosomal Escape

The therapeutic efficacy of G0-C14 nanoparticles hinges on their ability to escape the endosome and release their siRNA payload into the cytoplasm.

  • Mechanism : The "proton sponge" effect is the widely accepted mechanism.

    • Uptake : The nanoparticle is taken into the cell via endocytosis, becoming enclosed within an endosome.[5]

    • Acidification : The cell actively pumps protons (H⁺) into the endosome, lowering its internal pH.

    • Protonation : The tertiary amines of the G0-C14 lipidoid, which have a pKa in the range of 6.0-7.0, become protonated in this acidic environment.[1][8]

    • Membrane Destabilization : The protonation of G0-C14 leads to an influx of counter-ions (e.g., Cl⁻) and water to maintain charge neutrality, causing the endosome to swell and eventually rupture. This process, known as membrane fusion or disruption, releases the nanoparticle and its siRNA cargo into the cell's cytoplasm.[1][15]

Endosomal_Escape Mechanism of Cytoplasmic Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway cluster_cytoplasm Cytoplasm LNP_neutral Neutral LNP Endocytosis 1. Endocytosis LNP_neutral->Endocytosis Endosome 2. Endosome Formation (Acidification starts) Endocytosis->Endosome Cellular Uptake Protonation 3. G0-C14 Protonation (LNP becomes + charged) Endosome->Protonation pH drop Rupture 4. Endosomal Rupture (Membrane Destabilization) Protonation->Rupture Ion influx, swelling siRNA_release siRNA Release Rupture->siRNA_release

Proton-sponge mechanism for endosomal escape.

References

The Core of G0-C14 and Nucleic Acid Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the interaction between the novel cationic lipid G0-C14 and nucleic acids. G0-C14 has emerged as a promising non-viral vector for the delivery of therapeutic nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Understanding the fundamental principles of its interaction with these macromolecules is paramount for the rational design and optimization of nucleic acid-based therapies. This document provides a detailed overview of the synthesis of G0-C14, the mechanism of nanoparticle formation, quantitative data from key studies, and detailed experimental protocols.

G0-C14: Structure and Synthesis

G0-C14 is a cationic lipid-like molecule, specifically a dendrimer-based lipidoid. Its unique structure is central to its function as a nucleic acid delivery vehicle. It is synthesized through a straightforward and efficient ring-opening reaction of 1,2-epoxytetradecane (B1585259) by the generation 0 poly(amidoamine) (PAMAM) dendrimer (G0)[1][2]. This solvent-free synthesis makes it highly suitable for high-throughput screening of cationic lipids for nucleic acid delivery[1].

The resulting G0-C14 molecule possesses two key structural features that dictate its interaction with nucleic acids and subsequent nanoparticle formation:

  • Cationic Headgroup: The core of the molecule, derived from the PAMAM G0 dendrimer, contains multiple tertiary amines[1]. At physiological pH, these amines are protonated, conferring a positive charge to the molecule. This positive charge is the primary driver for its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.

  • Hydrophobic Tails: Attached to the dendrimer core are multiple 14-carbon hydrocarbon tails[1]. These hydrophobic tails are crucial for the self-assembly process and the formation of a stable nanoparticle structure. They interact with other hydrophobic components, such as the polymer matrix in hybrid nanoparticles, to encapsulate and protect the nucleic acid cargo[1].

The G0-C14-Nucleic Acid Interaction: A Step-by-Step Process

The formation of G0-C14-based nanoparticles for nucleic acid delivery is a self-assembly process driven by electrostatic and hydrophobic interactions. The following diagram illustrates the general workflow for the preparation of siRNA-loaded nanoparticles.

G0_C14_NP_Formation cluster_synthesis G0-C14 Synthesis cluster_complexation Core Complexation cluster_encapsulation Nanoparticle Formulation G0 PAMAM G0 Dendrimer G0_C14 G0-C14 Cationic Lipid G0->G0_C14 Ring-opening reaction Epoxide 1,2-Epoxytetradecane (C14 tails) Epoxide->G0_C14 siRNA Nucleic Acid (e.g., siRNA) (Negatively Charged) Complex siRNA/G0-C14 Complex siRNA->Complex Electrostatic Interaction G0_C14_lipid G0-C14 G0_C14_lipid->Complex PLGA Hydrophobic Polymer (e.g., PLGA) Hybrid_NP_core Polymer-Lipid Hybrid NP Core PLGA->Hybrid_NP_core Complex_core siRNA/G0-C14 Core Complex_core->Hybrid_NP_core Hydrophobic Interaction Final_NP Stable, PEGylated Nanoparticle Hybrid_NP_core->Final_NP PEGylation PEG Lipid-PEG (e.g., DSPE-PEG) PEG->Final_NP

Fig. 1: Workflow for G0-C14 Nanoparticle Formation.

The process begins with the electrostatic interaction between the cationic G0-C14 and the anionic nucleic acid, leading to the condensation of the nucleic acid into a compact core[1]. This initial complex is then further encapsulated by a hydrophobic polymer like poly(lactic-co-glycolic) acid (PLGA) through hydrophobic interactions between the lipid tails of G0-C14 and the polymer[1]. Finally, a hydrophilic polymer such as polyethylene (B3416737) glycol (PEG) is often used to coat the surface of the nanoparticle. This PEGylation step enhances the stability of the nanoparticle in biological fluids, reduces non-specific cellular uptake, and prolongs its circulation time in the bloodstream[1][3].

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing G0-C14 for nucleic acid delivery.

Table 1: G0-C14 Nanoparticle Formulation Parameters

ParameterValueReference
G0-C14/siRNA Weight Ratio15:1[1]
N/P Ratio*10:1[4]
G0-C14/siRNA Weight Ratio for Pt(IV) Prodrug NPs20:1[2]

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.

Table 2: Physicochemical Properties of G0-C14 Nanoparticles

PropertyValueReference
Size (Nanoprecipitation Method)~100 nm[4]
Size (Double Emulsion Method)180 - 220 nm[2]
Polydispersity Index (PDI)≤ 0.23[2]
siRNA Entrapment EfficiencyUp to 99%[2]
Zeta PotentialIncreases with G0-C14/siRNA ratio[2]

Cellular Uptake and Endosomal Escape

The successful delivery of nucleic acids into the cytoplasm requires efficient cellular uptake and subsequent escape from the endosomal pathway. The signaling pathway for the cellular entry and endosomal escape of G0-C14 nanoparticles is depicted below.

Cellular_Uptake_Pathway NP G0-C14 Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Clathrin-mediated & Macropinocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Nucleic_Acid_Release Nucleic Acid Release Late_Endosome->Nucleic_Acid_Release Endosomal Escape (Proton Sponge Effect) Cytoplasm Cytoplasm Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) Cytoplasm->Therapeutic_Effect Nucleic_Acid_Release->Cytoplasm

Fig. 2: Cellular Uptake and Endosomal Escape Pathway.

Studies have shown that G0-C14 nanoparticles are taken up by cells through both macropinocytosis and clathrin-mediated endocytosis[4]. Once inside the cell, the nanoparticles are trafficked into endosomes. The "proton sponge" effect, a proposed mechanism for the endosomal escape of many cationic polymers and lipids, is likely at play. The numerous amine groups in the G0-C14 core can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect[5].

Experimental Protocols

This section provides a detailed methodology for the synthesis of G0-C14 and the preparation of siRNA-loaded nanoparticles, based on published protocols[1][2].

Synthesis of G0-C14

Materials:

Procedure:

  • React seven equivalents of 1,2-epoxytetradecane with one equivalent of PAMAM G0 dendrimer. This reaction is typically performed without a solvent.

  • The reaction mixture is stirred at a specified temperature and for a duration sufficient to ensure the ring-opening of the epoxide by the primary amines of the G0 dendrimer.

  • The crude product is purified by silica gel chromatography.

  • A gradient elution is performed, starting with 100% dichloromethane and gradually increasing the polarity with a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 75:22:3 CH₂Cl₂/MeOH/NH₄OH)[1].

  • Fractions containing the purified G0-C14 are collected and the solvent is removed under reduced pressure.

  • The chemical structure and purity of the synthesized G0-C14 are confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The integration of the ¹H NMR spectrum can be used to determine the average number of lipid tails conjugated to the G0 dendrimer[1].

Preparation of siRNA-Loaded Nanoparticles (Nanoprecipitation Method)

Materials:

  • G0-C14

  • siRNA

  • Poly(lactic-co-glycolic) acid (PLGA)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)

  • Acetone

  • Nuclease-free water

Procedure:

  • Organic Phase Preparation: Dissolve G0-C14 and PLGA in acetone.

  • Aqueous Phase Preparation: Dissolve siRNA in nuclease-free water.

  • Core Formation: Add the aqueous siRNA solution dropwise to the organic solution of PLGA/G0-C14 while stirring. This will lead to the formation of small siRNA/G0-C14 complexes encapsulated within a PLGA matrix.

  • Nanoprecipitation: Add the resulting mixture dropwise into a bulk aqueous solution containing DSPE-PEG under vigorous stirring. This nanoprecipitation step leads to the formation of the final hybrid nanoparticles.

  • Purification: The nanoparticle suspension is then purified, for example, by dialysis or centrifugation to remove any unencapsulated siRNA and organic solvent.

  • Characterization: The size, polydispersity index, and zeta potential of the nanoparticles are determined by dynamic light scattering (DLS). The morphology of the nanoparticles can be visualized using transmission electron microscopy (TEM). The siRNA encapsulation efficiency is quantified using a fluorescent dye that binds to RNA, such as RiboGreen.

Conclusion

G0-C14 is a versatile and efficient cationic lipid for the delivery of nucleic acids. Its interaction with nucleic acids is primarily driven by strong electrostatic forces, leading to the formation of a stable core that can be further protected by a hydrophobic polymer shell. The resulting nanoparticles exhibit favorable physicochemical properties for in vivo applications, including high encapsulation efficiency and a mechanism for endosomal escape. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and optimize G0-C14-based nucleic acid delivery systems for a wide range of therapeutic applications.

References

G0-C14: A Technical Guide to its Application in Nanoparticle-Mediated Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G0-C14 is a cationic lipid-like molecule that has emerged as a critical component in the development of nanoparticle-based delivery systems for a range of therapeutic agents, including small interfering RNA (siRNA), messenger RNA (mRNA), and chemotherapy prodrugs. Its unique chemical structure, featuring a generation 0 poly(amidoamine) (PAMAM) dendrimer core and fourteen-carbon hydrophobic tails, allows for efficient encapsulation and cellular delivery of anionic payloads. This technical guide provides a comprehensive overview of G0-C14, from its synthesis and formulation into nanoparticles to its applications in preclinical research, with a focus on detailed experimental methodologies and the elucidation of its mechanisms of action.

G0-C14 Synthesis and Nanoparticle Formulation

The synthesis of G0-C14 and its subsequent formulation into therapeutic nanoparticles are foundational to its application. The following sections provide detailed protocols for these processes.

Synthesis of G0-C14

G0-C14 is synthesized via the ring-opening reaction of an epoxide with a dendrimer core.

Experimental Protocol:

  • Reactants:

  • Procedure:

    • Combine 1,2-epoxytetradecane and the PAMAM dendrimer G0 in a molar ratio of approximately 5:1. This sub-stoichiometric ratio is intended to increase the proportion of G0-C14 molecules with one less than the maximum possible number of lipid tails.[1]

    • The reaction mixture is heated to 90°C and stirred vigorously for 48 hours.[1]

    • This synthesis is typically performed without a solvent and does not require protection/deprotection steps.[2]

  • Purification:

Formulation of siRNA-loaded PLGA-PEG/G0-C14 Nanoparticles

A common application of G0-C14 is in the formulation of polymer-lipid hybrid nanoparticles for siRNA delivery. The double emulsion solvent evaporation method is frequently employed.

Experimental Protocol:

  • Materials:

    • PLGA-PEG copolymer

    • G0-C14

    • siRNA (e.g., Cy3-labeled for tracking)

    • Dichloromethane (DCM)

    • Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)

    • HyPure™ molecular biology grade water

  • Procedure:

    • Dissolve PLGA-PEG and G0-C14 in DCM. If co-delivering a hydrophobic drug, it can be added to this organic phase.

    • Reconstitute siRNA in RNase-free water.

    • Add the aqueous siRNA solution drop-wise to the organic polymer/lipid solution.

    • Emulsify this mixture using probe sonication to form the primary water-in-oil (w/o) emulsion.

    • Add the primary emulsion to a larger volume of aqueous PVA solution.

    • Perform a second probe sonication to form the final water-in-oil-in-water (w/o/w) double emulsion.

    • Stir the double emulsion for several hours to allow for the evaporation of the DCM, leading to the formation of solid nanoparticles.

  • Purification:

    • The resulting nanoparticle suspension is purified, typically by ultracentrifugation, to remove excess PVA and unencapsulated siRNA.

Characterization of G0-C14 Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.

Table 1: Physicochemical Characterization of G0-C14 Nanoparticles

ParameterTechniqueTypical ValuesReference
Size (Hydrodynamic Diameter)Dynamic Light Scattering (DLS)180 - 220 nm[3]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)≤ 0.23[3]
Zeta PotentialDynamic Light Scattering (DLS)Increases with G0-C14/siRNA ratio (e.g., +15.7 to +25.0 mV)[4]
MorphologyTransmission Electron Microscopy (TEM)Compact and spherical[3]
siRNA Encapsulation EfficiencyFluorescence Measurement (with labeled siRNA)Up to 99%[3]
Drug Loading Efficiency (for co-delivery)Varies by drug and method~10% for a Pt(IV) prodrug[3]
Detailed Methodologies for Characterization

Dynamic Light Scattering (DLS) Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for the instrument. The suspending medium should be filtered through a 0.1 µm or smaller pore size filter.

  • Instrument Settings: Set the instrument parameters, including the viscosity and refractive index of the dispersant, and the measurement temperature (typically 25°C).

  • Measurement: Place the sample in a clean cuvette and perform the measurement. The instrument software will calculate the hydrodynamic diameter, polydispersity index, and zeta potential based on the Brownian motion of the nanoparticles.

Transmission Electron Microscopy (TEM) Protocol:

  • Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Staining (Optional but common): After a few minutes of incubation, wick off the excess suspension and apply a drop of a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

  • Drying: Wick off the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope to visualize the morphology and size of the nanoparticles.

Mechanism of Action and Signaling Pathways

G0-C14-based nanoparticles exert their therapeutic effects by delivering their payload to target cells, which then modulates specific signaling pathways.

Cellular Uptake and Endosomal Escape

The cationic nature of G0-C14 facilitates the interaction of the nanoparticles with the negatively charged cell membrane, promoting cellular uptake, likely via endocytosis. Once inside the endosome, the "proton sponge" effect of the amine groups in the PAMAM dendrimer core of G0-C14 is hypothesized to lead to endosomal rupture and the release of the therapeutic payload into the cytoplasm.

G0_C14_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome NP G0-C14 Nanoparticle (siRNA-loaded) NP_endo Nanoparticle in Endosome NP->NP_endo Endocytosis Endo_rupture Endosomal Rupture NP_endo->Endo_rupture Proton Sponge Effect H+ H+ H+->NP_endo Proton influx H2O H2O H2O->Endo_rupture Osmotic swelling siRNA siRNA Endo_rupture->siRNA Payload Release Cytoplasm Cytoplasm RISC RISC siRNA->RISC Loading mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage Target mRNA binding

Cellular uptake and endosomal escape of G0-C14 nanoparticles.

Modulation of the PI3K/Akt Signaling Pathway

In the context of cancer therapy, G0-C14 nanoparticles have been used to deliver therapeutics that target key survival pathways, such as the PI3K/Akt pathway. For instance, by delivering siRNA against an upstream activator or by restoring a tumor suppressor like PTEN, these nanoparticles can inhibit this pro-survival signaling cascade.

PI3K_Akt_Pathway_Modulation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates G0C14_siRNA G0-C14 NP (e.g., siPTEN) G0C14_siRNA->PTEN restores/upregulates HIF1a_Cisplatin_Resistance Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a MDR1 MDR1 Expression HIF-1a->MDR1 Cisplatin_Efflux Cisplatin Efflux MDR1->Cisplatin_Efflux Drug_Resistance Drug Resistance Cisplatin_Efflux->Drug_Resistance Cisplatin Cisplatin Cisplatin_Efflux->Cisplatin removes G0C14_siHIF1a G0-C14 NP (siHIF-1α) G0C14_siHIF1a->HIF-1a downregulates Apoptosis Apoptosis Cisplatin->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of G0-C14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the cationic lipid G0-C14, a valuable tool in preclinical research for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. The synthesis involves the ring-opening reaction of 1,2-epoxytetradecane (B1585259) by the primary amines of the generation 0 (G0) poly(amidoamine) (PAMAM) dendrimer. This solvent-free method offers a straightforward approach to producing G0-C14. Included are step-by-step experimental procedures, recommendations for purification and characterization, and relevant safety information. The provided signaling pathway and experimental workflow diagrams are intended to facilitate the understanding and implementation of this protocol in a research laboratory setting.

Introduction

The cationic lipid G0-C14 has emerged as a key component in the development of non-viral vectors for the delivery of therapeutic nucleic acids, such as siRNA.[1][2] Its unique structure, featuring a PAMAM G0 dendrimer core and multiple 14-carbon lipid tails, allows for the efficient condensation of negatively charged nucleic acids and the formation of stable LNPs. These nanoparticles can protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. The synthesis of G0-C14 is achieved through a direct reaction between the PAMAM G0 dendrimer and 1,2-epoxytetradecane, a process that is advantageous for its simplicity and solvent-free nature.[1][2]

Materials and Reagents

ReagentSupplierCatalog Number
PAMAM Dendrimer, Generation 0 (Ethylenediamine core)Sigma-Aldrich412368
1,2-EpoxytetradecaneSigma-AldrichE0314
Dichloromethane (B109758) (CH2Cl2), ACS GradeFisher ScientificD37-4
Methanol (B129727) (MeOH), ACS GradeFisher ScientificA412-4
Ammonium (B1175870) Hydroxide (B78521) (NH4OH), 28-30%Fisher ScientificA669-212
Silica (B1680970) Gel, 60 Å, 230-400 meshSigma-Aldrich236833

G0-C14 Synthesis Protocol

Reaction Setup

The synthesis of G0-C14 is based on the ring-opening of 1,2-epoxytetradecane by the primary amine groups of the PAMAM G0 dendrimer.[1][2] A molar ratio of approximately 7 equivalents of 1,2-epoxytetradecane to 1 equivalent of PAMAM G0 dendrimer is recommended to achieve a product with an average of seven lipid tails.[2]

Note: The precise reaction temperature and duration have not been definitively reported in the reviewed literature. It is recommended to perform the reaction at an elevated temperature (e.g., 60-80 °C) to ensure the mixture is molten and to facilitate the reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Example Reaction Quantities:

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g)
PAMAM G0 Dendrimer516.681.00.517
1,2-Epoxytetradecane212.377.01.487
Experimental Procedure
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add PAMAM G0 dendrimer (1.0 mmol, 0.517 g).

  • Add 1,2-epoxytetradecane (7.0 mmol, 1.487 g) to the flask.

  • Place the flask in a heating mantle or oil bath pre-heated to the desired reaction temperature (e.g., 70 °C).

  • Stir the reaction mixture vigorously. The solid PAMAM G0 dendrimer will dissolve in the molten 1,2-epoxytetradecane.

  • Allow the reaction to proceed for a specified time (e.g., 24-48 hours), monitoring the consumption of the starting materials by TLC (see Section 4.1 for TLC conditions).

  • Upon completion, the reaction mixture will be a viscous, light-green solid at room temperature.[2]

Purification Protocol

The crude G0-C14 product is purified by silica gel column chromatography.[2]

Column Preparation
  • Prepare a slurry of silica gel in dichloromethane (CH2Cl2).

  • Pack a glass chromatography column with the silica gel slurry. The size of the column will depend on the scale of the reaction. For a 1-2 gram scale, a column of 4-5 cm in diameter and 40-50 cm in length is a reasonable starting point.

  • Equilibrate the column by running several column volumes of 100% CH2Cl2 through it.

Chromatographic Separation
  • Dissolve the crude G0-C14 product in a minimal amount of CH2Cl2.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity. The recommended solvent system is a mixture of dichloromethane (CH2Cl2), methanol (MeOH), and ammonium hydroxide (NH4OH).[2]

  • Note: A detailed gradient profile is not available in the literature. A suggested starting gradient could be:

    • 100% CH2Cl2 (to elute any unreacted 1,2-epoxytetradecane)

    • Gradually increase the percentage of MeOH in CH2Cl2 (e.g., from 0% to 10% MeOH).

    • Introduce a small percentage of NH4OH in the mobile phase (e.g., starting with a 95:5:0.5 mixture of CH2Cl2:MeOH:NH4OH and gradually increasing the polarity to a final mixture of 75:22:3 CH2Cl2/MeOH/NH4OH).[2]

  • Collect fractions and analyze them by TLC to identify the fractions containing the purified G0-C14.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified G0-C14 as a light-green solid. An expected yield is approximately 50%.[2]

Characterization

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel plates

  • Mobile Phase: A mixture of CH2Cl2, MeOH, and NH4OH (e.g., 80:18:2 v/v/v).

  • Visualization: Staining with ninhydrin (B49086) (for primary and secondary amines) or potassium permanganate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of G0-C14 and to estimate the average number of lipid tails per dendrimer.[2]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Expected Signals:

    • Signals corresponding to the protons of the PAMAM G0 dendrimer backbone.

    • Characteristic signals from the 14-carbon lipid tails, including a triplet around 0.88 ppm for the terminal methyl group and a broad multiplet between 1.2-1.4 ppm for the methylene (B1212753) groups.

    • Signals corresponding to the newly formed hydroxyl and amine protons.

  • Analysis: The ratio of the integration of the terminal methyl protons of the lipid tails to the integration of a known number of protons on the PAMAM G0 core can be used to calculate the average number of attached lipid tails.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized G0-C14.

  • Note: A specific HPLC method for G0-C14 has not been detailed in the reviewed literature. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), would be a suitable starting point for method development.

Application: Formulation of siRNA Nanoparticles

G0-C14 is a key component in the formulation of nanoparticles for siRNA delivery. The cationic nature of G0-C14 allows for the condensation of negatively charged siRNA through electrostatic interactions. The hydrophobic lipid tails of G0-C14 then form the core of the nanoparticle, often in conjunction with other lipids or polymers like PLGA-PEG.[3]

Safety Precautions

  • PAMAM G0 Dendrimer: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • 1,2-Epoxytetradecane: This is an epoxide and should be handled with care. It is incompatible with strong acids, caustics, and peroxides.[5] It may cause skin and eye irritation.[6] Work in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Dichloromethane and methanol are volatile and flammable. Handle in a fume hood and away from ignition sources.

Diagrams

G0_C14_Synthesis_Workflow G0-C14 Synthesis Workflow reagents 1. Reagents PAMAM G0 Dendrimer 1,2-Epoxytetradecane reaction 2. Solvent-Free Reaction (e.g., 70°C, 24-48h) reagents->reaction Mix purification 3. Purification Silica Gel Chromatography (CH2Cl2/MeOH/NH4OH gradient) reaction->purification Crude Product characterization 4. Characterization TLC, 1H NMR, HPLC purification->characterization Fractions product Purified G0-C14 characterization->product Confirmed Structure & Purity

Caption: Workflow for the synthesis and purification of G0-C14.

Nanoparticle_Formation_Signaling_Pathway Nanoparticle Formation and Cellular Uptake cluster_formulation Nanoparticle Formulation cluster_cell Cellular Interaction G0_C14 G0-C14 (Cationic Lipid) complex Electrostatic Complexation G0_C14->complex siRNA siRNA (Anionic Cargo) siRNA->complex nanoparticle Self-Assembly into Nanoparticle Core complex->nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape pH-mediated cytoplasm Cytoplasm endosomal_escape->cytoplasm siRNA Release risc RISC Loading & Gene Silencing cytoplasm->risc

Caption: Formation of G0-C14/siRNA nanoparticles and their cellular uptake pathway.

References

Application Notes and Protocols for G0-C14 PLGA-PEG Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of G0-C14 PLGA-PEG nanoparticles, a versatile platform for the co-delivery of nucleic acids (like siRNA) and therapeutic agents. The methodology is based on the double emulsion-solvent evaporation technique, which is well-suited for encapsulating hydrophilic molecules.[1][2][3]

Overview

G0-C14 PLGA-PEG nanoparticles are core-shell structures designed for effective drug and gene delivery.[4] Their architecture consists of:

  • An outer polyethylene (B3416737) glycol (PEG) layer that provides a hydrophilic surface, which can prolong circulation time in the bloodstream.

  • A middle layer composed of poly(lactic-co-glycolic acid) (PLGA) and the cationic dendrimer G0-C14. This layer serves to carry non-polar drugs and protect the nucleic acid payload.

  • An inner aqueous core designed to encapsulate hydrophilic molecules like siRNA.[4]

The cationic nature of the G0-C14 dendrimer facilitates the retention of negatively charged nucleic acids within the nanoparticle core through electrostatic interactions.[4] The PLGA matrix allows for the controlled release of the encapsulated agents.

Experimental Protocols

Synthesis of G0-C14 Dendrimer

The G0-C14 cationic lipid is synthesized through the ring-opening of 1,2-epoxytetradecane (B1585259) by the ethylenediamine (B42938) core of a PAMAM generation 0 (G0) dendrimer.[4] This process attaches C14 lipid tails to the G0 dendrimer, creating an amphiphilic molecule essential for the nanoparticle structure.

Preparation of G0-C14 PLGA-PEG Nanoparticles by Double Emulsion-Solvent Evaporation

This protocol is optimized for the encapsulation of siRNA.

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • PLGA-PEG

  • G0-C14 dendrimer

  • siRNA (or other hydrophilic payload)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • DEPC-treated water

Protocol:

  • Preparation of the Oil Phase:

    • Dissolve 100 mg of PLGA and a specific amount of G0-C14 in 2 mL of dichloromethane (DCM). This forms the oil phase (O).[2]

  • Preparation of the Inner Aqueous Phase (W1):

    • Dissolve the siRNA payload (e.g., 100 nmol) in 200 µL of DEPC-treated water. This is the inner aqueous phase (W1).[2]

  • Formation of the Primary Emulsion (W1/O):

    • Add the inner aqueous phase (W1) dropwise to the oil phase (O) while sonicating on an ice bath.

    • Sonication parameters: 40% amplitude for 1 minute.[5] This will form a water-in-oil (W1/O) primary emulsion.

  • Formation of the Double Emulsion (W1/O/W2):

    • Prepare an outer aqueous phase (W2) consisting of 4 mL of a 2.5% (w/v) PVA solution.[2]

    • Add the primary emulsion (W1/O) dropwise to the outer aqueous phase (W2) while sonicating. This will form the water-in-oil-in-water (W1/O/W2) double emulsion.[2]

  • Solvent Evaporation:

    • Transfer the double emulsion to a larger beaker containing a 0.3% (w/v) PVA solution and stir for 3 hours at room temperature to allow the DCM to evaporate and the nanoparticles to harden.[2]

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation at approximately 38,000 x g for 10 minutes at 4°C.[4]

    • Wash the nanoparticle pellet twice with DEPC-treated water to remove excess PVA and unencapsulated siRNA.[4]

    • Resuspend the final nanoparticle pellet in an appropriate buffer or DEPC-treated water for storage or immediate use.

Data Presentation

Formulation Parameters

The following table summarizes key formulation parameters that can be adjusted to optimize nanoparticle characteristics.

ParameterRange/ValueEffect on Nanoparticle PropertiesReference
PLGA Concentration 10 - 100 mg/mLHigher concentration generally increases particle size and encapsulation efficiency.[4][6]
PLGA-PEG to PLGA Ratio VariesAffects surface properties, circulation time, and particle stability.
G0-C14 Concentration VariesInfluences siRNA loading and nanoparticle charge.
Inner Aqueous Phase Volume (W1) 50 - 200 µLA smaller W1 to oil phase ratio can improve encapsulation efficiency.[2][7]
Outer Aqueous Phase (W2) PVA Conc. 1% - 2.5% (w/v)Stabilizes the double emulsion.[2][7]
Sonication Power & Duration 40-60% Amplitude, 30-120sAffects particle size and polydispersity.[5]
Nanoparticle Characterization

The following table presents typical characterization data for PLGA-PEG based nanoparticles.

CharacteristicTypical ValueMethod of AnalysisReference
Mean Particle Size (Diameter) 140 - 200 nmDynamic Light Scattering (DLS)[7][8]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[6]
Zeta Potential +11.4 mV (for cationic lipid NPs) to negative valuesZeta Potential Analyzer[7][8]
siRNA Encapsulation Efficiency Up to 90%High-Performance Liquid Chromatography (HPLC) or fluorescence-based assays[1][3][7]
Morphology SphericalTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)[7]

Visualizations

G0-C14 PLGA-PEG Nanoparticle Structure

G0_C14_Nanoparticle_Structure cluster_NP G0-C14 PLGA-PEG Nanoparticle Core Aqueous Core (siRNA) MidLayer PLGA / G0-C14 Layer Shell PEG Shell Circulation Prolonged Circulation Shell->Circulation Enables Payload siRNA Payload->Core Encapsulated in Drug Hydrophobic Drug Drug->MidLayer Loaded in

Caption: Structure of a G0-C14 PLGA-PEG nanoparticle.

Experimental Workflow for Nanoparticle Preparation

Nanoparticle_Preparation_Workflow cluster_prep Preparation of Phases cluster_emulsion Emulsification cluster_final Finalization A 1. Prepare Oil Phase (PLGA + G0-C14 in DCM) D 4. Form Primary Emulsion (W1/O) (Sonication) A->D B 2. Prepare Inner Aqueous Phase (W1) (siRNA in DEPC-water) B->D C 3. Prepare Outer Aqueous Phase (W2) (PVA solution) E 5. Form Double Emulsion (W1/O/W2) (Sonication) C->E D->E F 6. Solvent Evaporation E->F G 7. Nanoparticle Collection (Centrifugation) F->G H 8. Purification (Washing) G->H I Final G0-C14 PLGA-PEG Nanoparticles H->I

Caption: Workflow for G0-C14 PLGA-PEG nanoparticle preparation.

References

Application Notes and Protocols for In Vivo siRNA Delivery Using G0-C14 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by enabling the specific silencing of disease-causing genes. However, the clinical translation of siRNA is largely hindered by the challenge of safe and effective in vivo delivery. The cationic lipid-like material, G0-C14, has emerged as a promising non-viral vector for siRNA delivery. G0-C14 is a generation 0 poly(amidoamine) (PAMAM) dendrimer-based lipidoid, featuring cationic head groups for efficient siRNA condensation and hydrophobic tails for self-assembly into nanoparticles.[1] This document provides detailed application notes and protocols for the formulation of G0-C14 based nanoparticles for in vivo siRNA delivery and subsequent experimental procedures.

G0-C14 Nanoparticle Formulation and Characterization

G0-C14 nanoparticles are typically formulated as polymer-lipid hybrid nanoparticles, encapsulating siRNA within a core-shell structure. This structure protects the siRNA from degradation and facilitates its delivery to target cells.[2][3]

Nanoparticle Composition and Physicochemical Properties

The formulation of G0-C14 nanoparticles involves the self-assembly of several components. The cationic G0-C14 lipid condenses the negatively charged siRNA through electrostatic interactions.[2][3] A hydrophobic polymer, such as poly(lactic-co-glycolic acid) (PLGA), is used to form a protective core around the G0-C14/siRNA complex.[2][3] The surface of the nanoparticle is typically coated with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to enhance stability and prolong circulation time in vivo.[3] For targeted delivery, a specific ligand can be conjugated to the PEG shell.[2][4]

PropertyValueReference
Size (diameter) 180 - 220 nm[1]
Polydispersity Index (PDI) ≤ 0.23[1]
siRNA Entrapment Efficiency Up to 99%[1]
Zeta Potential Increases with G0-C14/siRNA ratio[1]

Table 1: Physicochemical properties of G0-C14/siRNA nanoparticles.

In Vivo Gene Silencing Efficacy

G0-C14 nanoparticles have demonstrated significant gene silencing efficacy in various in vivo models. The level of knockdown is dependent on the target gene, tissue, and dosing regimen.

Animal ModelTarget GeneRoute of AdministrationGene KnockdownReference
Atherosclerosis (mice) CaMKIIγIntravenous>70% in lesional macrophages[4]
Prostate Cancer Xenograft (mice) REV1/REV3LIntravenousSignificant tumor growth suppression[1]
Pulmonary Fibrosis (mice) IL-11InhalationSignificant reduction in fibrosis[5]

Table 2: In vivo gene silencing efficacy of G0-C14/siRNA nanoparticles.

Experimental Protocols

Protocol 1: Formulation of G0-C14/siRNA Nanoparticles (Nano-precipitation Method)

This protocol describes the formulation of targeted G0-C14/siRNA nanoparticles using a nano-precipitation method, adapted from Huang et al. (2022).[2]

Materials:

  • siRNA (specific to the target gene)

  • G0-C14 cationic lipid

  • PLGA (Poly(lactic-co-glycolic acid))

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)])

  • DSPE-PEG-S2P (or other targeting ligand-conjugated DSPE-PEG)

  • Acetone

  • Nuclease-free water

Procedure:

  • siRNA/G0-C14 Complex Formation:

    • Dissolve siRNA and G0-C14 separately in nuclease-free water and acetone, respectively.

    • Mix the siRNA and G0-C14 solutions at a specific weight ratio (e.g., 1:15 siRNA to G0-C14) and vortex briefly to allow for complex formation through electrostatic interaction.[2]

  • Core Formation:

    • Dissolve PLGA in acetone.

    • Add the PLGA solution to the siRNA/G0-C14 complex solution. The hydrophobic tails of G0-C14 will interact with the hydrophobic PLGA, forming the core of the nanoparticle.[2]

  • Nanoparticle Precipitation and Surface Functionalization:

    • Prepare an aqueous solution containing DSPE-PEG and the targeting ligand-conjugated DSPE-PEG (e.g., DSPE-PEG-S2P).[2]

    • Add the organic solution containing the siRNA/G0-C14/PLGA core dropwise into the aqueous lipid-PEG solution while stirring. This will lead to the self-assembly of the nanoparticles with a PEGylated surface.[2]

  • Purification:

    • Purify the nanoparticle suspension by ultrafiltration to remove organic solvent and unencapsulated components.[2]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a suitable assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Administration of G0-C14/siRNA Nanoparticles

This protocol provides a general guideline for the intravenous administration of G0-C14/siRNA nanoparticles in a mouse model.

Materials:

  • G0-C14/siRNA nanoparticle suspension

  • Sterile phosphate-buffered saline (PBS)

  • Animal model (e.g., mice)

  • Appropriate syringes and needles for intravenous injection

Procedure:

  • Animal Preparation:

    • Acclimate the animals to the housing conditions for at least one week before the experiment.

    • Ensure all animal procedures are performed in accordance with institutional guidelines and approved protocols.

  • Dose Preparation:

    • Dilute the G0-C14/siRNA nanoparticle suspension to the desired concentration with sterile PBS. The final dose will depend on the specific application and should be determined empirically.

  • Administration:

    • For intravenous administration, inject the nanoparticle suspension slowly into the tail vein of the mouse.

  • Monitoring:

    • Monitor the animals for any signs of toxicity or adverse reactions.

    • At the desired time points post-injection, euthanize the animals and collect tissues for analysis.

  • Analysis:

    • Assess gene knockdown in the target tissue using methods such as quantitative real-time PCR (qRT-PCR) or western blotting.

    • Evaluate the biodistribution of the nanoparticles by measuring siRNA levels in various organs.

    • Perform histological analysis of major organs to assess any potential toxicity.[2]

Visualizations

Signaling Pathways

CaMKIIg_Signaling_Atherosclerosis CaMKIIg CaMKIIγ ATF6 ATF6 CaMKIIg->ATF6 inhibits Plaque_Necrosis Plaque Necrosis CaMKIIg->Plaque_Necrosis promotes LXR_alpha LXRα ATF6->LXR_alpha induces MerTK MerTK LXR_alpha->MerTK induces Efferocytosis Efferocytosis MerTK->Efferocytosis promotes Efferocytosis->Plaque_Necrosis reduces IL11_Signaling_Pulmonary_Fibrosis IL11 IL-11 IL11RA IL-11Rα IL11->IL11RA gp130 gp130 IL11RA->gp130 recruits ERK ERK gp130->ERK activates STAT3 STAT3 gp130->STAT3 activates Fibroblast_Activation Fibroblast Activation ERK->Fibroblast_Activation promotes Fibrosis Fibrosis Fibroblast_Activation->Fibrosis leads to in_vivo_siRNA_delivery_workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Study siRNA siRNA Formulation Nano-precipitation siRNA->Formulation G0C14 G0-C14 G0C14->Formulation PLGA PLGA PLGA->Formulation DSPE_PEG DSPE-PEG (with/without ligand) DSPE_PEG->Formulation Nanoparticle G0-C14/siRNA NP Formulation->Nanoparticle Injection Intravenous Injection Nanoparticle->Injection Animal_Model Animal Model (e.g., Mouse) Animal_Model->Injection Tissue_Collection Tissue Collection Injection->Tissue_Collection Timepoints Analysis Analysis (qPCR, Western, H&E) Tissue_Collection->Analysis

References

Application Notes and Protocols for G0-C14 Mediated Co-delivery of siRNA and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the G0-C14 dendrimer-based nanoparticle system for the simultaneous delivery of small interfering RNA (siRNA) and a cisplatin (B142131) prodrug. This combination therapy aims to enhance the chemosensitivity of cancer cells by silencing key genes involved in DNA repair or apoptosis pathways, thereby overcoming drug resistance and improving therapeutic outcomes.

Introduction

Cisplatin is a potent chemotherapeutic agent widely used in the treatment of various cancers. Its efficacy, however, is often limited by intrinsic and acquired resistance, frequently linked to cellular mechanisms such as enhanced DNA repair and inhibition of apoptosis. RNA interference (RNAi) offers a powerful strategy to overcome this resistance by silencing specific genes that contribute to the survival of cancer cells.

The G0-C14 dendrimer, a cationic lipid-like molecule, facilitates the efficient encapsulation of both a hydrophobic cisplatin prodrug and negatively charged siRNA molecules into a biodegradable polymer-lipid hybrid nanoparticle. This system is typically composed of Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) and G0-C14, which self-assemble into nanoparticles that can systemically deliver their therapeutic cargo to tumor tissues. The G0-C14 component is crucial for condensing and protecting the siRNA, while the hydrophobic PLGA matrix encapsulates the cisplatin prodrug. The PEGylated surface of the nanoparticles provides a hydrophilic corona, which helps to prolong circulation time in the bloodstream.[1][2]

This document outlines the synthesis of the G0-C14 dendrimer, the preparation of the therapeutic nanoparticles, and detailed protocols for in vitro and in vivo evaluation of their efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for the G0-C14 based nanoparticle system for co-delivery of siRNA and a cisplatin prodrug.

Table 1: Physicochemical Properties of G0-C14/siRNA/Cisplatin Prodrug Nanoparticles [1]

ParameterValue
Mean Diameter~200 nm
Polydispersity Index (PDI)≤ 0.23
Zeta PotentialIncreases with G0-C14/siRNA ratio
MorphologyCompact and spherical

Table 2: Drug Loading and Encapsulation Efficiency [1]

CargoParameterValue
siRNAEntrapment Efficiency (with G0-C14)Up to 99%
siRNAEntrapment Efficiency (without G0-C14)~6-10%
Cisplatin Prodrug (Compound 1)Loading Efficiency~10%

Experimental Protocols

Synthesis of G0-C14 Dendrimer

The G0-C14 cationic lipid is synthesized through the ring-opening reaction of 1,2-epoxytetradecane (B1585259) by the generation 0 poly(amidoamine) (PAMAM) dendrimer.[1][3]

Materials:

Procedure:

  • React seven equivalents of 1,2-epoxytetradecane with one equivalent of generation 0 PAMAM dendrimer in a solvent-free reaction.[3]

  • Stir the mixture at a specified temperature and time to allow for the ring-opening reaction to proceed.

  • Purify the crude product using silica gel chromatography with a gradient elution (e.g., CH₂Cl₂ → 75:22:3 CH₂Cl₂/MeOH/NH₄OH) to obtain the purified G0-C14.[3]

  • Characterize the chemical structure of the purified G0-C14 using ¹H NMR.[3]

Preparation of G0-C14/siRNA/Cisplatin Prodrug Nanoparticles

These nanoparticles are prepared using a double-emulsion solvent evaporation method.[1]

Materials:

  • PLGA-PEG copolymer

  • G0-C14 dendrimer

  • Cisplatin(IV) prodrug, e.g., c,c,t-[Pt(NH₃)₂Cl₂(O₂C(CH₂)₈CH₃)₂][1]

  • siRNA (e.g., targeting Bcl-2, MDR1, REV1, or REV3L)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Primary Emulsion:

    • Dissolve PLGA-PEG, G0-C14, and the cisplatin(IV) prodrug in DCM.

    • Prepare an aqueous solution of siRNA.

    • Add the siRNA solution to the organic phase and emulsify using a probe sonicator on ice to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion:

    • Add the primary emulsion to a solution of PVA in deionized water.

    • Immediately sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated drugs.

  • Resuspension and Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.

    • Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

In Vitro Evaluation

3.3.1. Gene Silencing Efficiency

Cell Culture:

  • Culture appropriate cancer cell lines (e.g., LNCaP for prostate cancer, A549 for lung cancer, HeLa for cervical cancer) in their recommended media supplemented with fetal bovine serum and antibiotics.[1][4]

Transfection and Analysis:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with nanoparticles containing the target siRNA (e.g., siBcl-2, siMDR1) and control nanoparticles (containing scrambled siRNA) at various concentrations.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Harvest the cells and extract total RNA for quantitative real-time PCR (qRT-PCR) analysis to determine the mRNA levels of the target gene.

  • Alternatively, lyse the cells and perform Western blotting to assess the protein expression levels of the target gene.[5][6]

3.3.2. Cell Viability Assay (MTS/XTT Assay)

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with nanoparticles containing siRNA and/or the cisplatin prodrug, as well as control nanoparticles and free cisplatin, at a range of concentrations.

  • Incubate for 48-72 hours.

  • Add MTS or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.[1]

3.3.3. Apoptosis Assay (Annexin V/PI Staining)

  • Treat cells with the therapeutic and control nanoparticles as described for the cell viability assay.

  • After the incubation period, harvest the cells by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[7]

In Vivo Evaluation

Animal Model:

  • Establish xenograft tumor models by subcutaneously injecting human cancer cells (e.g., LNCaP, A549) into immunocompromised mice (e.g., SCID or nude mice).[1][8]

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

Treatment Protocol:

  • Randomize the tumor-bearing mice into different treatment groups:

    • Saline (or PBS) control

    • Nanoparticles with control siRNA

    • Nanoparticles with cisplatin prodrug only

    • Nanoparticles with target siRNA only

    • Nanoparticles with both cisplatin prodrug and target siRNA

  • Administer the treatments intravenously (i.v.) via the tail vein at specified doses and schedules (e.g., once or twice weekly).[9]

Efficacy Assessment:

  • Monitor tumor volume by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: V = (length × width²)/2.[2]

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., qRT-PCR for gene knockdown, immunohistochemistry for protein expression and apoptosis markers).

Visualizations

Signaling Pathways

Cisplatin_siRNA_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation siRNA_Bcl2 siRNA (anti-Bcl-2) Bcl2 Bcl-2 Protein siRNA_Bcl2->Bcl2 inhibits expression Bcl2->Apoptosis inhibits MDR1_gene MDR1 Gene Pgp P-glycoprotein (Drug Efflux Pump) MDR1_gene->Pgp expresses siRNA_MDR1 siRNA (anti-MDR1) siRNA_MDR1->MDR1_gene silences Drug_Resistance Drug Resistance Pgp->Drug_Resistance Experimental_Workflow cluster_Preparation Nanoparticle Preparation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis G0-C14 Synthesis Formulation Nanoparticle Formulation (Double Emulsion) Synthesis->Formulation Characterization Physicochemical Characterization (Size, Zeta, Loading) Formulation->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Xenograft Xenograft Tumor Model Establishment Characterization->Xenograft Gene_Silencing Gene Silencing Assay (qRT-PCR, Western Blot) Cell_Culture->Gene_Silencing Viability Cell Viability Assay (MTS/XTT) Cell_Culture->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Treatment Systemic Administration of Nanoparticles Xenograft->Treatment Efficacy Tumor Growth Inhibition Monitoring Treatment->Efficacy Toxicity Systemic Toxicity Assessment Treatment->Toxicity Nanoparticle_Action cluster_NP Nanoparticle Components cluster_Cell Tumor Cell G0C14 G0-C14 Assembly Self-Assembly (Double Emulsion) G0C14->Assembly siRNA siRNA siRNA->Assembly Cisplatin_Prodrug Cisplatin Prodrug Cisplatin_Prodrug->Assembly PLGA_PEG PLGA-PEG PLGA_PEG->Assembly Nanoparticle G0-C14/siRNA/Cisplatin NP Assembly->Nanoparticle Uptake Cellular Uptake Nanoparticle->Uptake Endosomal_Escape Endosomal Escape Uptake->Endosomal_Escape siRNA_Release siRNA Release (Cytoplasm) Endosomal_Escape->siRNA_Release Cisplatin_Release Cisplatin Release (Reduction of Prodrug) Endosomal_Escape->Cisplatin_Release Gene_Silencing_Effect Gene Silencing siRNA_Release->Gene_Silencing_Effect DNA_Damage_Effect DNA Damage Cisplatin_Release->DNA_Damage_Effect Synergistic_Apoptosis Synergistic Apoptosis Gene_Silencing_Effect->Synergistic_Apoptosis DNA_Damage_Effect->Synergistic_Apoptosis

References

Protocol for G0-C14 Nanoparticle Characterization: Application Notes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G0-C14, a cationic lipid-like material synthesized from the ring-opening of 1,2-epoxytetradecane (B1585259) by generation 0 poly(amidoamine) (PAMAM) dendrimers, is a potent component in the formulation of polymer-lipid hybrid nanoparticles.[1][2] These nanoparticles, often formulated with poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG), serve as versatile nanocarriers for the co-delivery of therapeutic agents such as small interfering RNA (siRNA) and hydrophobic drugs.[2][3] The positive charge imparted by G0-C14 facilitates the encapsulation of negatively charged nucleic acids like siRNA, while the lipidic tails contribute to the overall stability and drug-loading capacity of the nanoparticle.[1] This document provides a comprehensive set of protocols for the physicochemical characterization of G0-C14 nanoparticles, ensuring batch-to-batch consistency and providing critical data for preclinical assessment.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of G0-C14 nanoparticles is paramount for predicting their in vivo behavior, including circulation time, cellular uptake, and therapeutic efficacy. The key parameters to be assessed are particle size, polydispersity index (PDI), zeta potential, and morphology.

Data Presentation: Physicochemical Properties
ParameterTechniqueTypical ValuesImportance
Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the nanoparticle population.
Zeta Potential Electrophoretic Light Scattering (ELS)+20 to +40 mVDetermines colloidal stability and interaction with cell membranes.[4]
Morphology Transmission Electron Microscopy (TEM)SphericalConfirms particle shape and uniformity.
Experimental Protocol: Size and Zeta Potential Measurement using DLS

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of G0-C14 nanoparticles.

Materials:

  • G0-C14 nanoparticle suspension

  • Deionized (DI) water, filtered through a 0.22 µm filter

  • Disposable cuvettes for DLS measurements

  • Disposable folded capillary cells for zeta potential measurements

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)

Methodology:

  • Sample Preparation:

    • Allow the G0-C14 nanoparticle suspension to equilibrate to room temperature.

    • Dilute the nanoparticle suspension with filtered DI water to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL. Ensure the sample is not too concentrated to avoid multiple scattering effects.[5]

    • For zeta potential measurements, further dilution in filtered DI water may be necessary to achieve the appropriate conductivity for the instrument.

  • Instrument Setup:

    • Set the instrument to the correct temperature, typically 25°C.[6]

    • Select the appropriate dispersant parameters (e.g., water as the dispersant with a refractive index of 1.330 and viscosity of 0.8872 cP at 25°C).

    • For zeta potential, select the appropriate model (e.g., Smoluchowski).

  • Measurement:

    • Size (DLS):

      • Transfer the diluted nanoparticle suspension to a clean DLS cuvette.

      • Place the cuvette in the DLS instrument.

      • Allow the sample to equilibrate for at least 120 seconds.

      • Perform at least three measurements, with each measurement consisting of 10-15 runs.

    • Zeta Potential (ELS):

      • Carefully inject the diluted nanoparticle suspension into a folded capillary cell, ensuring no air bubbles are present.[7]

      • Place the cell into the instrument.

      • Allow the sample to equilibrate.

      • Perform at least three measurements.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (hydrodynamic size) and the polydispersity index (PDI) from the correlation function of the scattered light.

    • The software will also calculate the zeta potential from the electrophoretic mobility of the nanoparticles.[7]

    • Report the values as mean ± standard deviation for the Z-average diameter, PDI, and zeta potential.

cluster_0 DLS & Zeta Potential Workflow NP_Suspension G0-C14 Nanoparticle Suspension Dilution Dilute with Filtered DI Water NP_Suspension->Dilution DLS_Measurement DLS Measurement (Size & PDI) Dilution->DLS_Measurement Zeta_Measurement Zeta Potential Measurement Dilution->Zeta_Measurement Data_Analysis Data Analysis DLS_Measurement->Data_Analysis Zeta_Measurement->Data_Analysis Results Hydrodynamic Size PDI Zeta Potential Data_Analysis->Results

Workflow for DLS and Zeta Potential Measurement.
Experimental Protocol: Morphological Characterization by TEM

Objective: To visualize the morphology, size, and uniformity of G0-C14 nanoparticles.

Materials:

  • G0-C14 nanoparticle suspension

  • Transmission Electron Microscope (TEM)

  • Copper grids with a carbon support film (e.g., 200 mesh)

  • Uranyl acetate (B1210297) solution (2% w/v) for negative staining (Caution: Uranyl acetate is radioactive and toxic)

  • Filter paper

  • DI water

Methodology:

  • Sample Preparation (Negative Staining):

    • Place a drop of the diluted G0-C14 nanoparticle suspension (approximately 0.1 mg/mL) onto a carbon-coated copper grid.

    • Allow the nanoparticles to adsorb for 1-2 minutes.

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • Apply a drop of 2% uranyl acetate solution to the grid for 30-60 seconds to stain the sample.[8]

    • Remove the excess staining solution with filter paper.

    • Allow the grid to air dry completely before imaging.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at different magnifications to assess the overall sample distribution and individual particle morphology.

  • Data Analysis:

    • Analyze the TEM images to determine the shape and size distribution of the nanoparticles.

    • Measure the diameter of a statistically significant number of nanoparticles (e.g., >100) using image analysis software (e.g., ImageJ) to obtain an average size and size distribution.

For more detailed structural information, especially of the nanoparticle core and lamellarity, cryogenic TEM (cryo-TEM) is recommended. This technique involves vitrifying the sample in a thin layer of amorphous ice, preserving the nanoparticles in their near-native state.[9][10]

Payload Encapsulation and Loading Quantification

For G0-C14 nanoparticles designed for drug delivery, quantifying the amount of encapsulated therapeutic payload is crucial for determining dosage and predicting therapeutic efficacy.

Data Presentation: Payload Quantification
ParameterTechniqueTypical ValuesImportance
siRNA Encapsulation Efficiency (%) RiboGreen Assay> 90%Percentage of initial siRNA successfully encapsulated.[11]
Drug Loading Content (%) HPLC / UV-Vis SpectroscopyVaries by drugWeight percentage of the drug relative to the total nanoparticle weight.
Drug Encapsulation Efficiency (%) HPLC / UV-Vis SpectroscopyVaries by drugPercentage of initial drug successfully encapsulated.
Experimental Protocol: siRNA Encapsulation Efficiency using RiboGreen Assay

Objective: To quantify the amount of siRNA encapsulated within G0-C14 nanoparticles.

Materials:

  • G0-C14 nanoparticles encapsulating siRNA

  • Quant-iT RiboGreen RNA Assay Kit

  • Tris-EDTA (TE) buffer

  • Triton X-100 (2% v/v)

  • Fluorescence microplate reader

Methodology:

  • Standard Curve Preparation:

    • Prepare a series of siRNA standards of known concentrations in TE buffer.

    • Add the RiboGreen reagent to each standard according to the manufacturer's protocol.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Plot a standard curve of fluorescence intensity versus siRNA concentration.

  • Measurement of Unencapsulated siRNA:

    • Take an aliquot of the G0-C14-siRNA nanoparticle suspension.

    • Add the RiboGreen reagent. The reagent will only bind to the unencapsulated (free) siRNA.

    • Measure the fluorescence intensity.

    • Determine the concentration of unencapsulated siRNA using the standard curve.

  • Measurement of Total siRNA:

    • Take another aliquot of the G0-C14-siRNA nanoparticle suspension.

    • Add Triton X-100 to lyse the nanoparticles and release the encapsulated siRNA.

    • Add the RiboGreen reagent.

    • Measure the fluorescence intensity.

    • Determine the total siRNA concentration using the standard curve.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

cluster_1 siRNA Encapsulation Efficiency Workflow NP_siRNA G0-C14-siRNA Nanoparticles Measure_Free Measure Free siRNA (RiboGreen) NP_siRNA->Measure_Free Lyse_NP Lyse Nanoparticles (Triton X-100) NP_siRNA->Lyse_NP Calculate_EE Calculate Encapsulation Efficiency Measure_Free->Calculate_EE Measure_Total Measure Total siRNA (RiboGreen) Lyse_NP->Measure_Total Measure_Total->Calculate_EE Result_EE Encapsulation Efficiency (%) Calculate_EE->Result_EE

Workflow for siRNA Encapsulation Efficiency.
Experimental Protocol: Cisplatin (B142131) Prodrug Loading Quantification

Objective: To determine the loading content and encapsulation efficiency of a hydrophobic cisplatin prodrug in G0-C14 nanoparticles.

Materials:

  • G0-C14 nanoparticles loaded with cisplatin prodrug

  • Organic solvent (e.g., acetonitrile) to dissolve nanoparticles

  • Mobile phase for HPLC

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Cisplatin prodrug standard

Methodology:

  • Standard Curve Preparation:

    • Prepare a series of cisplatin prodrug standards of known concentrations in the chosen organic solvent.

    • Analyze each standard by HPLC and record the peak area.

    • Plot a standard curve of peak area versus drug concentration.

  • Measurement of Drug Loading Content:

    • Freeze-dry a known mass of the drug-loaded nanoparticle suspension to obtain a dry powder.

    • Dissolve a precisely weighed amount of the dried nanoparticles in the organic solvent to disrupt the particles and release the drug.

    • Analyze the solution by HPLC.

    • Determine the concentration of the cisplatin prodrug from the standard curve.

    • Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Measurement of Encapsulation Efficiency:

    • Separate the nanoparticles from the aqueous medium containing unencapsulated drug by ultracentrifugation.

    • Collect the supernatant and analyze the concentration of the unencapsulated drug by HPLC.

    • Encapsulation Efficiency (%) = [(Total initial drug - Unencapsulated drug) / Total initial drug] x 100

Signaling Pathway Visualization

The G0-C14 nanoparticle is a delivery vehicle; the biologically relevant signaling pathway is determined by its therapeutic payload. For instance, if the nanoparticle delivers siRNA targeting the KRAS oncogene, a key driver in many cancers, the RAS/MAPK signaling pathway would be the target.[12]

cluster_2 Targeted Gene Silencing via G0-C14 Nanoparticles NP G0-C14 Nanoparticle (siRNA-KRAS) Endocytosis Cellular Uptake (Endocytosis) NP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape RISC RISC Loading Escape->RISC KRAS_mRNA KRAS mRNA RISC->KRAS_mRNA targets Cleavage mRNA Cleavage KRAS_mRNA->Cleavage Translation_Block Inhibition of KRAS Protein Synthesis Cleavage->Translation_Block Downstream Inhibition of Downstream Signaling (e.g., RAF-MEK-ERK) Translation_Block->Downstream Effect Reduced Tumor Cell Proliferation & Survival Downstream->Effect

Mechanism of Action for G0-C14 siRNA Nanoparticles.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive characterization of G0-C14 nanoparticles. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the successful translation of these promising nanocarriers from the laboratory to clinical applications. The combination of physicochemical analysis and payload quantification allows for a thorough understanding of the nanoparticle system, facilitating formulation optimization and quality control in drug development.

References

G0-C14 Application Notes and Protocols for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0-C14 is a cationic lipid molecule increasingly utilized in preclinical atherosclerosis research as a core component of nanoparticle (NP) delivery systems. Its unique structure, featuring a dendron-like head with five tertiary amines and seven hydrocarbon tails, enables the efficient condensation of anionic nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). This capability allows for the targeted delivery of genetic therapeutics to lesional macrophages within atherosclerotic plaques, offering a promising strategy to modulate inflammation, enhance plaque stability, and promote disease regression.

These application notes provide a comprehensive overview of the use of G0-C14 in formulating targeted nanoparticles for atherosclerosis therapy, complete with quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Applications in Atherosclerosis

The primary application of G0-C14 in this field is as a non-viral vector to deliver nucleic acid payloads to macrophages in atherosclerotic plaques. By targeting specific gene pathways, these nanoparticles can reprogram macrophage function to be anti-atherogenic. Two major strategies have been explored:

  • siRNA-mediated silencing of pro-atherogenic genes: G0-C14-based NPs have been used to deliver siRNA targeting Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ), a plaque-destabilizing enzyme.[1][2]

  • mRNA-based expression of anti-inflammatory proteins: G0-C14 is a key component in NPs designed to deliver mRNA encoding for Interleukin-10 (IL-10), a potent anti-inflammatory cytokine, to resolve inflammation within the plaque.[3][4][5]

Data Presentation: Nanoparticle Formulation and Efficacy

The following tables summarize the key quantitative parameters for the formulation and in vivo efficacy of G0-C14-based nanoparticles from preclinical studies in mouse models of atherosclerosis (e.g., Western diet-fed Ldlr-/- mice).

Table 1: G0-C14 Nanoparticle Formulation Parameters
ParametersiRNA Nanoparticle (siCaMKIIγ)mRNA Nanoparticle (IL-10)Reference
Core Cationic Lipid G0-C14G0-C14[2][3]
Nucleic Acid Cargo siCaMKIIγIL-10 mRNA[2][3]
G0-C14 / Nucleic Acid Ratio (w/w) 15:130:1[2][3]
Encapsulating Polymer PLGA (Poly(lactic-co-glycolic acid))PLGA-PEG[2][3]
Stealth/Targeting Moiety DSPE-PEG, DSPE-PEG-S2P (Stabilin-2 targeting)PLGA-PEG-Mannose (Mannose receptor targeting)[2][3]
Table 2: In Vivo Therapeutic Efficacy in Atherosclerotic Mice
Therapeutic OutcomeS2P-siCamk2g NPs vs. Control NPsM-HNPs (IL-10 mRNA) vs. Control NPsReference
Target Gene Modulation Decreased CaMKIIγ expressionInduced IL-10 protein expression[6]
Plaque Stability Marker (MerTK) Increased MerTK expressionNot Applicable[6]
Necrotic Core Area Significantly decreasedDiminished necrotic areas[3][6]
Fibrous Cap Thickness Significantly increasedIncreased fiber cap thickness[3][6]
Plaque Inflammation Not specifiedAlleviated inflammatory response[3]
Lipid Deposition Not specifiedDecreased lipid deposition[3]
Cellular Process Enhanced Efferocytosis (clearance of apoptotic cells)Resolution of inflammation[6]

Signaling Pathways and Mechanism of Action

G0-C14 nanoparticles are designed to modulate key signaling pathways within lesional macrophages that contribute to plaque progression and instability.

Silencing CaMKIIγ to Enhance Efferocytosis

In advanced atherosclerotic plaques, CaMKIIγ is activated in macrophages and suppresses a critical pathway for clearing dead cells, a process known as efferocytosis. This impairment leads to the accumulation of dead cells and the formation of a necrotic core, a hallmark of unstable plaques. G0-C14 nanoparticles delivering siCaMKIIγ reverse this process.

CaMKII_Pathway siRNA_NP G0-C14 NP (siCaMKIIγ) CaMKIIg CaMKIIγ siRNA_NP->CaMKIIg Inactivation ATF6 ATF6 CaMKIIg->ATF6 Repression LXR_alpha LXRα ATF6->LXR_alpha Activation MerTK MerTK (Efferocytosis Receptor) LXR_alpha->MerTK Upregulation Efferocytosis Efferocytosis MerTK->Efferocytosis Promotion Plaque_Stability Plaque Stability (↓ Necrotic Core, ↑ Fibrous Cap) Efferocytosis->Plaque_Stability Leads to

Caption: CaMKIIγ silencing pathway via G0-C14 nanoparticles.

This diagram illustrates that by inhibiting CaMKIIγ, the nanoparticle therapy restores the ATF6/LXRα signaling axis, leading to increased expression of the MerTK receptor.[1][4] This enhances the capacity of macrophages to clear apoptotic cells, thereby reducing necrosis and stabilizing the plaque.[6]

Delivering IL-10 mRNA to Resolve Inflammation

Chronic inflammation is a key driver of atherosclerosis. IL-10 is a potent anti-inflammatory cytokine that can reprogram macrophages to an M2 "healing" phenotype. G0-C14 nanoparticles are used to deliver IL-10 mRNA directly to plaque macrophages, turning them into local biofactories for this therapeutic protein.

IL10_Pathway mRNA_NP G0-C14 NP (IL-10 mRNA) Translation Translation mRNA_NP->Translation IL10 IL-10 Protein Translation->IL10 IL10R IL-10 Receptor IL10->IL10R Binds to JAK1_STAT3 JAK1/STAT3 Signaling IL10R->JAK1_STAT3 Activates SOCS3 SOCS3 Expression JAK1_STAT3->SOCS3 Induces Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JAK1_STAT3->Pro_Inflammatory Inhibits Inflammation_Resolution Inflammation Resolution (M2 Polarization) JAK1_STAT3->Inflammation_Resolution Promotes SOCS3->Pro_Inflammatory Inhibits

Caption: IL-10 mRNA delivery and anti-inflammatory signaling.

Upon delivery, the IL-10 mRNA is translated into IL-10 protein, which then acts in an autocrine or paracrine manner. It binds to its receptor on macrophages, activating the JAK1/STAT3 signaling pathway.[3][5] This leads to the suppression of pro-inflammatory cytokine production and promotes the polarization of macrophages toward an anti-inflammatory M2 phenotype, aiding in tissue repair and the resolution of inflammation within the plaque.[3]

Experimental Protocols and Workflows

Overall Experimental Workflow

The general workflow for utilizing G0-C14 nanoparticles in atherosclerosis research involves several key stages, from synthesis to in vivo evaluation.

Workflow cluster_synthesis 1. Synthesis & Preparation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Validation cluster_invivo 4. In Vivo Efficacy Study cluster_analysis 5. Ex Vivo Analysis G0C14_Synth Synthesize G0-C14 & Targeting Ligands NP_Formulation Formulate Nanoparticles (Self-Assembly) G0C14_Synth->NP_Formulation Size_Zeta Size & Zeta Potential (DLS) NP_Formulation->Size_Zeta Morphology Morphology (TEM) Size_Zeta->Morphology Loading Nucleic Acid Encapsulation (Gel Retardation) Morphology->Loading Cell_Uptake Macrophage Uptake (Flow Cytometry/Microscopy) Loading->Cell_Uptake Gene_Silencing Gene Silencing/Expression (qPCR/Western Blot) Cell_Uptake->Gene_Silencing Cytotoxicity Cytotoxicity Assays (e.g., MTT) Gene_Silencing->Cytotoxicity Animal_Model Induce Atherosclerosis (e.g., Ldlr-/- mice on WD) Cytotoxicity->Animal_Model NP_Admin Systemic Administration (i.v. injection) Animal_Model->NP_Admin Biodistribution Biodistribution & Plaque Accumulation Imaging NP_Admin->Biodistribution Therapeutic_Eval Therapeutic Evaluation NP_Admin->Therapeutic_Eval Histology Aortic Root Histology (Oil Red O, Masson's Trichrome) Therapeutic_Eval->Histology IHC Immunohistochemistry (CD68, MerTK, p-STAT3) Histology->IHC

Caption: End-to-end workflow for G0-C14 nanoparticle research.

Protocol 1: Synthesis of G0-C14 Cationic Lipid

This protocol is adapted from procedures described for creating cationic lipids for nucleic acid delivery.[2]

Materials:

Procedure:

  • Dissolve 1 equivalent of G0 dendrimer in methanol in a round-bottom flask.

  • Add 7 equivalents of 1,2-epoxytetradecane to the solution.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

  • Prepare a gradient elution system starting with 100% CH2Cl2 and gradually increasing polarity to a final mixture of CH2Cl2/MeOH/NH4OH (e.g., 75:22:3).

  • Collect the fractions containing the purified G0-C14.

  • Combine the pure fractions and evaporate the solvent to yield G0-C14 as a light green solid.

  • Confirm the structure and purity using 1H NMR spectroscopy. The integration of proton signals will confirm the conjugation of approximately 7 lipid tails.

Protocol 2: Formulation of Targeted siRNA Nanoparticles by Nano-precipitation

This protocol describes the self-assembly method for constructing siRNA-loaded, polymer-lipid hybrid nanoparticles.[2]

Components:

  • siRNA (e.g., siCaMKIIγ) in RNase-free water

  • G0-C14 in an organic solvent (e.g., acetone)

  • PLGA in an organic solvent (e.g., acetone)

  • DSPE-PEG and DSPE-PEG-S2P in RNase-free water

Procedure:

  • Prepare the Organic Phase:

    • In an RNase-free microcentrifuge tube, mix the siRNA solution with the G0-C14 solution to achieve a weight ratio of 1:15 (siRNA:G0-C14).

    • Vortex briefly and incubate for 15 minutes at room temperature to allow complexation.

    • Add the PLGA solution to this complex. The final weight ratio of PLGA to siRNA should be optimized (e.g., 10:1).

  • Prepare the Aqueous Phase:

    • In a separate sterile tube, prepare an aqueous solution of DSPE-PEG and the targeting lipid DSPE-PEG-S2P. A 1:1 ratio of targeted to non-targeted lipid-PEG is recommended to maximize targeting.[2]

  • Nano-precipitation:

    • Place the aqueous phase tube on a magnetic stirrer set to a moderate speed (e.g., 800 rpm).

    • Dropwise, add the organic phase (siRNA/G0-C14/PLGA complex) into the stirring aqueous phase.

    • Allow the mixture to stir for 2-4 hours at room temperature to allow for nanoparticle self-assembly and solvent evaporation.

  • Purification:

    • Transfer the nanoparticle suspension to an ultrafiltration device (e.g., Amicon Ultra, 100 kDa MWCO).

    • Centrifuge according to the manufacturer's instructions to concentrate the nanoparticles and remove unencapsulated materials.

    • Wash the nanoparticles by resuspending them in sterile, RNase-free PBS and repeating the centrifugation step twice.

  • Final Formulation:

    • Resuspend the purified nanoparticles in sterile PBS.

    • Store at 4°C for short-term use.

Protocol 3: In Vivo Efficacy Study in an Atherosclerotic Mouse Model

This protocol outlines the steps for evaluating the therapeutic effects of G0-C14 nanoparticles in vivo.[2][6]

Animal Model:

  • 8-week-old male Ldlr-/- mice.

  • Induce atherosclerosis by feeding a Western diet (high fat, high cholesterol) for 12-16 weeks.

Procedure:

  • Animal Grouping:

    • Divide the mice into at least two groups: Treatment group (e.g., S2P-siCamk2g NPs) and Control group (e.g., NPs with scrambled siRNA).

  • Dosing and Administration:

    • Administer the nanoparticle formulations via intravenous (i.v.) injection (e.g., tail vein).

    • A typical dosing regimen might be 1-2 mg/kg of siRNA, administered once or twice a week for 4-5 weeks.

  • Monitoring:

    • Monitor animal body weight and general health throughout the study.

  • Tissue Harvest:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the circulatory system with saline followed by 4% paraformaldehyde (PFA).

    • Carefully dissect the aorta from the root to the iliac bifurcation.

  • Ex Vivo Analysis:

    • Histology: Embed the aortic root in OCT compound, freeze, and cryosection. Perform staining:

      • Oil Red O: To quantify lipid deposition and lesion area.

      • Masson's Trichrome: To visualize collagen and measure fibrous cap thickness.

      • Hematoxylin & Eosin (H&E): To assess general morphology and necrotic core area.

    • Immunofluorescence/Immunohistochemistry: Stain aortic root sections for:

      • CD68 or Mac-2: To identify macrophages.

      • Target Proteins: MerTK, CaMKIIγ, or p-STAT3 to confirm mechanism of action.

      • TUNEL stain: To assess apoptosis within the plaque.

  • Data Analysis:

    • Quantify lesion size, necrotic core area, fibrous cap thickness, and staining intensity using image analysis software (e.g., ImageJ).

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment and control groups.

References

Application Notes and Protocols for Cell Line Transfection using G0-C14 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0-C14 is a cationic lipid that has emerged as an effective component in the formulation of nanoparticles for the delivery of nucleic acids, such as siRNA and mRNA, to a variety of cell types.[1][2] Unlike traditional transfection reagents, G0-C14 is not used as a standalone reagent but is a critical component of a more complex delivery vehicle, typically a polymer-lipid hybrid nanoparticle. These nanoparticles are formulated to encapsulate and protect the nucleic acid cargo, facilitate cellular uptake, and enable efficient release into the cytoplasm.

The core principle of G0-C14-based transfection lies in the electrostatic interactions between the positively charged G0-C14 and the negatively charged nucleic acid backbone, leading to the condensation of the genetic material.[1] This core is then typically encapsulated within a polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), and further shielded by a polyethylene (B3416737) glycol (PEG) layer. This structure enhances stability, biocompatibility, and circulation time in vivo.[1][3]

This document provides detailed protocols for the formulation of G0-C14 nanoparticles and their application for the transfection of cell lines. It also includes information on the mechanism of cellular uptake and key considerations for optimizing transfection efficiency.

Data Presentation

Quantitative data on the transfection efficiency of G0-C14 nanoparticles can vary significantly depending on the cell line, the specifics of the nanoparticle formulation, and the nature of the nucleic acid cargo. The following tables summarize representative data for nanoparticle characteristics and transfection efficiency.

Table 1: Physicochemical Properties of G0-C14 Nanoparticles

Nanoparticle ParameterTypical RangeMethod of Measurement
Mean Diameter100 - 220 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)≤ 0.25Dynamic Light Scattering (DLS)
Zeta Potential+20 to +40 mVLaser Doppler Velocimetry
Nucleic Acid Encapsulation Efficiency> 90%RiboGreen Assay or equivalent

Table 2: Transfection Efficiency of G0-C14 Nanoparticles with siRNA in HeLa Cells

Nanoparticle FormulationsiRNA ConcentrationTransfection Efficiency (% Gene Knockdown)
G0-C14/PLGA/DSPE-PEG50 nM~60-80%
Commercial Lipid Reagent50 nM~40-60%

Note: The efficiency of gene knockdown is a functional measure of successful transfection and subsequent biological activity of the delivered siRNA.

Experimental Protocols

Protocol 1: Formulation of G0-C14/siRNA Nanoparticles by Nanoprecipitation

This protocol describes a simple and reproducible method for formulating G0-C14 nanoparticles encapsulating siRNA.

Materials:

  • G0-C14 cationic lipid

  • Poly(lactic-co-glycolic acid) (PLGA)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)

  • siRNA of interest

  • Acetone

  • Nuclease-free water

Procedure:

  • Prepare the Organic Phase:

    • Dissolve G0-C14 and PLGA in acetone. The weight ratio of PLGA to siRNA is typically optimized, with a common starting point being 10:1.

  • Prepare the Aqueous siRNA Solution:

    • Dissolve the siRNA in nuclease-free water.

  • Form the Nanoparticle Core:

    • To the G0-C14/PLGA solution, add the siRNA solution dropwise while stirring. The weight ratio of G0-C14 to siRNA is critical and should be optimized; a starting ratio of 10:1 is often used for siRNA.[1]

    • Allow the mixture to stir for 30 minutes at room temperature to ensure complexation.

  • Prepare the PEGylation Solution:

    • Dissolve DSPE-PEG in nuclease-free water.

  • Form the Final Nanoparticles:

    • Add the nanoparticle core solution dropwise to the DSPE-PEG solution under constant stirring.

    • Continue stirring for 1-2 hours at room temperature.

  • Purification:

    • Remove the organic solvent and purify the nanoparticles by dialysis against nuclease-free water or PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Characterize the nanoparticles for size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.

Protocol 2: Cell Line Transfection with G0-C14/siRNA Nanoparticles

This protocol provides a general procedure for transfecting adherent mammalian cell lines in a 24-well plate format. Optimization is recommended for each cell line.

Materials:

  • G0-C14/siRNA nanoparticles (prepared as in Protocol 1)

  • Adherent cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • 24-well cell culture plates

  • Assay reagents for determining gene knockdown (e.g., qRT-PCR primers, antibodies for Western blot)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, dilute the G0-C14/siRNA nanoparticles to the desired final siRNA concentration in serum-free medium.

    • Incubate the diluted nanoparticles for 15-20 minutes at room temperature.

  • Transfection:

    • Gently aspirate the culture medium from the cells.

    • Add the nanoparticle-containing medium to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add complete medium to each well. For some sensitive cell lines, it may be beneficial to replace the transfection medium with fresh complete medium.

  • Analysis of Gene Knockdown:

    • Incubate the cells for 24-72 hours post-transfection to allow for siRNA-mediated gene silencing.

    • Harvest the cells and analyze for target gene or protein knockdown using appropriate methods such as qRT-PCR or Western blotting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Nanoparticle Formulation cluster_transfection Cell Transfection G0C14 G0-C14 & PLGA in Acetone Core Nanoparticle Core Formation G0C14->Core siRNA siRNA in Nuclease-free Water siRNA->Core FinalNP Final G0-C14/siRNA Nanoparticles Core->FinalNP PEG DSPE-PEG in Nuclease-free Water PEG->FinalNP Complex Dilute Nanoparticles in Serum-Free Medium FinalNP->Complex Cells Seed Cells (70-90% Confluency) Incubate Incubate with Cells (4-6 hours) Cells->Incubate Complex->Incubate Analyze Analyze Gene Knockdown (24-72h) Incubate->Analyze cellular_uptake cluster_cell Cellular Environment cluster_pathways Uptake Pathways NP G0-C14 Nanoparticle Macropinocytosis Macropinocytosis NP->Macropinocytosis Clathrin Clathrin-mediated Endocytosis NP->Clathrin Membrane Cell Membrane Endosome Endosome Macropinocytosis->Endosome Clathrin->Endosome siRNA_release siRNA Release Endosome->siRNA_release Cytoplasm Cytoplasm RISC RISC Complex Cytoplasm->RISC siRNA_release->Cytoplasm siRNA_release->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage

References

Application Notes and Protocols for In Vivo Macrophage Targeting Using G0-C14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0-C14 is a cationic lipid that has demonstrated significant promise in the formulation of lipid-based nanoparticles (LNPs) for the targeted delivery of therapeutic payloads, particularly small interfering RNA (siRNA), to macrophages in vivo.[1] Its unique structure, featuring tertiary amines and hydrocarbon tails, allows for efficient condensation of negatively charged nucleic acids and formation of stable nanoparticles.[2] These nanoparticles can be further modified with targeting ligands to enhance their specificity for macrophage subpopulations, making them a valuable tool for research and therapeutic development in various diseases where macrophages play a critical role, such as atherosclerosis, pulmonary fibrosis, and cancer.[1][3]

This document provides detailed application notes and protocols for the use of G0-C14 in targeting macrophages in vivo, based on established research.

Mechanism of Action

G0-C14 facilitates the encapsulation and delivery of siRNA into macrophages. The cationic headgroups of G0-C14 interact electrostatically with the negatively charged siRNA, leading to the formation of a condensed core.[3] This core is typically encapsulated within a lipid-polymer hybrid shell, often composed of PLGA and DSPE-PEG, which enhances stability and circulation time in vivo.[2][4] To achieve specific macrophage targeting, the nanoparticle surface can be decorated with ligands that bind to receptors highly expressed on macrophages, such as the stabilin-2 receptor, which is targeted by the S2P peptide.[2][5]

Once the nanoparticle is internalized by the macrophage, typically through endocytosis, the acidic environment of the endosome is thought to protonate the tertiary amines of G0-C14.[2] This process can facilitate endosomal escape, releasing the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific knockdown of its target mRNA.

Signaling Pathway: CaMKIIγ Silencing in Atherosclerotic Macrophages

A key application of G0-C14-based nanoparticles is the delivery of siRNA targeting Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) to macrophages within atherosclerotic plaques.[1][2][5] Silencing CaMKIIγ in these macrophages has been shown to enhance their ability to clear apoptotic cells (efferocytosis), a crucial process for plaque stability. The underlying signaling pathway involves the activation of the Mer Tyrosine Kinase (MerTK) pathway.

CaMKIIg_Signaling cluster_macrophage Macrophage siRNA_NP siCaMKIIγ NP (G0-C14 based) CaMKIIg CaMKIIγ siRNA_NP->CaMKIIg inhibition ATF6 ATF6 CaMKIIg->ATF6 suppression LXR_alpha LXRα ATF6->LXR_alpha activation MerTK MerTK LXR_alpha->MerTK activation Efferocytosis Efferocytosis MerTK->Efferocytosis promotes Plaque_Stability Plaque Stability Efferocytosis->Plaque_Stability enhances

Caption: Signaling pathway of CaMKIIγ silencing in macrophages.

Data Presentation

Table 1: Nanoparticle Formulation and Physicochemical Properties
ParameterValueReference
Core Components
Cationic LipidG0-C14[2][3]
PolymerPoly(lactic-co-glycolic acid) (PLGA)[2][3]
PayloadsiRNA[2][3]
Shell Components
Lipid-PEGDSPE-PEG[2]
Targeting Ligand-LipidDSPE-PEG-S2P[2]
Component Ratios (by weight)
siRNA:G0-C141:15[2]
DSPE-PEG-S2P:DSPE-PEG1:1[2]
Nanoparticle Characteristics
Mean Diameter~200 nm[3]
siRNA Entrapment EfficiencyUp to 99% (with G0-C14)[3]
Table 2: In Vivo Experimental Parameters
ParameterDescriptionReference
Animal Model Ldlr-/- mouse model of atherosclerosis[1]
Administration Route Intravenous (i.v.) injection[5]
Dosage Varies depending on the study, typically in the range of 1-5 mg/kg of siRNA[6]
Treatment Frequency Dependent on the experimental design, often weekly or bi-weekly injections[7]
Assessment of Macrophage Targeting Immunofluorescence staining of tissues for macrophage markers (e.g., Mac2) and colocalization with fluorescently labeled nanoparticles.[2]
Efficacy Readouts - Gene silencing efficiency (qRT-PCR, Western blot) - Plaque size and composition analysis (histology) - Efferocytosis assays - Reduction in fibrosis (in pulmonary fibrosis models)[1][2]

Experimental Protocols

Protocol 1: Synthesis of G0-C14 Cationic Lipid

This protocol describes the synthesis of G0-C14 through the ring-opening of an epoxide by an amine.[2]

Materials:

Procedure:

  • React seven equivalents of 1,2-epoxytetradecane with one equivalent of G0 PAMAM dendrimer. This reaction is typically performed neat (without solvent).

  • The reaction mixture is stirred at an elevated temperature (e.g., 90°C) for a specified period (e.g., 48 hours).

  • After the reaction is complete, the crude product is purified by silica gel chromatography.

  • A gradient elution is used for purification, starting with 100% CH2Cl2 and gradually increasing the polarity with a mixture of CH2Cl2/MeOH/NH4OH (e.g., 75:22:3).

  • Fractions containing the purified G0-C14 are collected and the solvent is removed under vacuum.

  • The structure of the synthesized G0-C14 should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

G0_C14_Synthesis PAMAM_G0 PAMAM G0 Reaction Ring-Opening Reaction (Neat, 90°C, 48h) PAMAM_G0->Reaction Epoxide 1,2-epoxytetradecane Epoxide->Reaction Crude_Product Crude G0-C14 Reaction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_G0_C14 Purified G0-C14 Purification->Pure_G0_C14

Caption: Workflow for the synthesis of G0-C14.

Protocol 2: Formulation of Macrophage-Targeting siRNA Nanoparticles

This protocol details the preparation of siRNA-loaded, G0-C14-based nanoparticles with a targeting peptide using a nanoprecipitation method.[2]

Materials:

  • siRNA (specific to the target gene)

  • G0-C14 in a suitable solvent (e.g., acetone)

  • PLGA in acetone

  • DSPE-PEG in HyPure water

  • DSPE-PEG-S2P in HyPure water

  • Acetone

  • HyPure water

Procedure:

  • Prepare the organic phase: a. Dissolve the desired amount of siRNA in a small volume of RNase-free water. b. In a separate tube, dissolve G0-C14 in acetone. c. Add the siRNA solution to the G0-C14 solution and mix for 10 seconds to allow for complex formation. d. Dissolve PLGA in acetone. e. Add the PLGA solution to the siRNA/G0-C14 complex and mix gently to form a homogenous solution.

  • Prepare the aqueous phase: a. Dissolve DSPE-PEG and DSPE-PEG-S2P in HyPure water.

  • Nanoprecipitation: a. Dropwise, add the organic phase to the aqueous phase while stirring at a controlled speed. b. Continue stirring for a defined period (e.g., 2-4 hours) to allow for nanoparticle self-assembly and solvent evaporation.

  • Purification and Concentration: a. Purify the nanoparticle suspension to remove unencapsulated siRNA and other reagents, for example, by using centrifugal filter devices. b. Wash the nanoparticles with HyPure water. c. Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for in vivo administration.

  • Characterization: a. Determine the nanoparticle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the siRNA encapsulation efficiency using a suitable assay (e.g., a fluorescent dye-based assay).

NP_Formulation cluster_organic Organic Phase (Acetone) cluster_aqueous Aqueous Phase (Water) siRNA siRNA Complex siRNA/G0-C14 Complex siRNA->Complex G0C14 G0-C14 G0C14->Complex PLGA PLGA Organic_Mix Homogenous Organic Solution PLGA->Organic_Mix Complex->Organic_Mix Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Organic_Mix->Nanoprecipitation DSPE_PEG DSPE-PEG Aqueous_Mix Lipid-PEG Solution DSPE_PEG->Aqueous_Mix DSPE_PEG_S2P DSPE-PEG-S2P DSPE_PEG_S2P->Aqueous_Mix Aqueous_Mix->Nanoprecipitation Purification Purification & Concentration Nanoprecipitation->Purification Final_NP Targeted siRNA Nanoparticles Purification->Final_NP

Caption: Workflow for nanoparticle formulation.

Protocol 3: In Vivo Administration and Assessment of Macrophage Targeting

This protocol outlines the general procedure for administering the formulated nanoparticles to mice and evaluating their targeting to macrophages.

Materials:

  • Formulated and characterized siRNA nanoparticles

  • Animal model (e.g., Ldlr-/- mice on a high-fat diet)

  • Sterile PBS

  • Anesthesia

  • Tissue harvesting tools

  • Reagents for immunofluorescence staining (e.g., primary antibodies against macrophage markers, fluorescently labeled secondary antibodies, DAPI)

  • Fluorescence microscope

Procedure:

  • Animal Preparation: a. Acclimatize animals to the housing conditions. b. Induce the disease model as required (e.g., place Ldlr-/- mice on a high-fat diet for a specified duration).

  • Nanoparticle Administration: a. Dilute the nanoparticle suspension to the desired concentration in sterile PBS. b. Administer the nanoparticles to the mice via the chosen route (e.g., intravenous injection into the tail vein).

  • Tissue Collection: a. At a predetermined time point after injection, euthanize the mice. b. Perfuse the animals with PBS to remove blood from the tissues. c. Harvest the tissues of interest (e.g., aorta, spleen, liver).

  • Assessment of Macrophage Targeting (Immunofluorescence): a. Fix, embed, and section the harvested tissues. b. Perform immunofluorescence staining on the tissue sections. c. Incubate with a primary antibody against a macrophage-specific marker (e.g., anti-Mac2). d. Incubate with a fluorescently labeled secondary antibody. e. If the nanoparticles are not intrinsically fluorescent, a fluorescently labeled siRNA can be used for visualization. f. Counterstain the nuclei with DAPI. g. Image the sections using a fluorescence microscope. h. Analyze the images for colocalization of the nanoparticle signal with the macrophage marker signal.

Troubleshooting

IssuePossible CauseSolution
Low Gene Silencing Efficiency G0-C14 degradationAliquot G0-C14 solution and store at -20°C. Avoid repeated freeze-thaw cycles.[2]
Poor siRNA encapsulationOptimize the siRNA:G0-C14 ratio and the nanoprecipitation process (e.g., stirring speed, addition rate).
High Nanoparticle Aggregation Suboptimal formulationAdjust the lipid-PEG concentration. Ensure proper mixing during nanoprecipitation.
Inconsistent In Vivo Results Variability in animal modelEnsure consistent age, sex, and disease induction across all animals.
Improper nanoparticle administrationPractice proper injection techniques to ensure consistent dosing.

Conclusion

G0-C14 is a versatile and effective cationic lipid for the formulation of nanoparticles aimed at targeting macrophages in vivo. By following the detailed protocols and considering the critical parameters outlined in these application notes, researchers can effectively utilize this technology to investigate macrophage biology and develop novel therapeutic strategies for a range of diseases. Careful synthesis, formulation, and characterization are paramount to achieving reproducible and meaningful results in preclinical studies.

References

Application Notes and Protocols for the Synthesis of G0-C14 Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0-C14 is a cationic, lipid-like molecule synthesized from a generation 0 (G0) poly(amidoamine) (PAMAM) dendrimer core. Its unique structure, featuring a hydrophilic polyamine head and multiple hydrophobic C14 tails, makes it an effective agent for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. These LNPs can encapsulate and protect therapeutic payloads such as siRNA and mRNA, facilitating their delivery into cells. The cationic nature of G0-C14 is crucial for complexing with negatively charged nucleic acids and for promoting endosomal escape, a critical step for the cytoplasmic delivery of the therapeutic agent. This document provides a detailed protocol for the synthesis, purification, and characterization of G0-C14.

Data Presentation

Table 1: Reactant Specifications and Molar Ratios

ReactantMolecular Weight ( g/mol )Molar Equivalents
PAMAM Dendrimer (G0)516.691
1,2-Epoxytetradecane (B1585259)212.397

Table 2: Expected Yield and Purity of G0-C14

ParameterValue
Theoretical Yield~3.9 g (based on 1g G0)
Expected Purified Yield~1.9 g[1]
Purity>90%
AppearanceColorless to light yellow oil[2]

Experimental Protocols

Synthesis of G0-C14 Lipid[1]

This protocol details the synthesis of G0-C14 through the ring-opening reaction of 1,2-epoxytetradecane with a G0 PAMAM dendrimer. This solvent-free, one-step reaction is highly efficient for producing cationic lipids for nucleic acid delivery.[1]

Materials:

Procedure:

  • Preparation of Reactants:

    • In a 25-mL round bottom flask, weigh 5.0 g of the 20 wt. % G0 PAMAM dendrimer solution in methanol. This corresponds to 1.0 g (1.936 mmol, 1 eq.) of the G0 dendrimer.[1]

    • Add 2.878 g (13.55 mmol, 7 eq.) of 1,2-epoxytetradecane to the same flask.[1]

  • Reaction:

    • The reaction is performed without any additional solvent.

    • Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification by Silica Gel Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the dissolved crude product onto the silica gel column.

    • Elute the column using a gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity by adding a mixture of methanol and ammonium hydroxide. The final eluent composition is a 75:22:3 mixture of CH₂Cl₂/MeOH/NH₄OH.[1]

    • Collect the fractions containing the purified G0-C14 lipid. The fractions can be identified using TLC.

  • Solvent Removal and Final Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified G0-C14 as a colorless to light yellow oil.

    • The expected yield of the purified product is approximately 1.9 g.[1]

Characterization of G0-C14 Lipid

¹H NMR Spectroscopy:

The chemical structure of the synthesized G0-C14 can be confirmed by ¹H NMR spectroscopy. The integration of the proton signals can be used to confirm the average number of lipid tails conjugated to the G0 dendrimer, which is expected to be approximately seven.[1]

Mandatory Visualization

G0_C14_Synthesis_Workflow PAMAM_G0 PAMAM Dendrimer (G0) (1 eq.) Reaction Solvent-free Ring-Opening Reaction PAMAM_G0->Reaction Epoxide 1,2-Epoxytetradecane (7 eq.) Epoxide->Reaction Crude_Product Crude G0-C14 Reaction->Crude_Product 48-72h, RT Purification Silica Gel Chromatography (Gradient Elution) Crude_Product->Purification Pure_Product Purified G0-C14 Lipid Purification->Pure_Product Characterization ¹H NMR Characterization Pure_Product->Characterization Final_Product Final Product: G0-C14 Characterization->Final_Product

Caption: Workflow for the synthesis and purification of G0-C14 lipid.

G0_C14_MoA G0C14_LNP G0-C14 LNP (with siRNA cargo) Endocytosis Endocytosis G0C14_LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Cellular Uptake Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape siRNA_Release siRNA Release into Cytoplasm Endosomal_Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Mechanism of action for G0-C14 LNP-mediated siRNA delivery.

References

Troubleshooting & Optimization

troubleshooting low transfection efficiency with G0-C14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with G0-C14 and other lipid-based transfection reagents to achieve high transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal G0-C14-to-DNA ratio?

The optimal ratio of G0-C14 to DNA is highly dependent on the cell line and the nature of the nucleic acid being delivered. A typical starting point is a 2:1 or 3:1 ratio (µL of G0-C14 : µg of DNA). However, it is crucial to perform a titration experiment to determine the ideal ratio for your specific experimental conditions.

Q2: How does cell confluency affect transfection efficiency with G0-C14?

For most cell lines, a confluency of 70-90% at the time of transfection is recommended for optimal results with G0-C14. Cells that are too sparse may not be in an optimal state for division and uptake of the transfection complexes, while overly confluent cultures can suffer from contact inhibition, also leading to reduced efficiency.

Q3: Can I use serum in the media during transfection with G0-C14?

The presence of serum can interfere with the formation of lipid-DNA complexes and reduce transfection efficiency for some reagents. While some modern reagents are compatible with serum, it is generally recommended to perform the initial complex formation in serum-free media. The transfection can then be carried out in the presence or absence of serum, depending on the specific protocol for G0-C14 and the sensitivity of your cells. Always consult the manufacturer's protocol.

Q4: How long should the G0-C14-DNA complexes be incubated with the cells?

The optimal incubation time can vary from 4 to 48 hours. A good starting point is a 24-hour incubation. Shorter incubation times may be sufficient for some cell lines and can reduce cytotoxicity, while longer times might be necessary for others to achieve maximal gene expression.

Q5: What are common sources of cytotoxicity when using G0-C14?

Cytotoxicity can arise from several factors, including an excessive concentration of the G0-C14 reagent, a high amount of DNA, prolonged exposure to the transfection complexes, and the overall health of the cells. Optimizing the G0-C14-to-DNA ratio and incubation time is critical to minimize cell death.

Troubleshooting Guide: Low Transfection Efficiency

This guide addresses common issues that can lead to low transfection efficiency and provides systematic steps to identify and resolve them.

Problem 1: Suboptimal G0-C14 to DNA Ratio

Solution: Perform a matrix titration to identify the optimal ratio for your specific cell line and plasmid.

Experimental Protocol: G0-C14-DNA Ratio Optimization

  • Cell Seeding: Seed your cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.

  • DNA Preparation: Prepare a fixed amount of plasmid DNA (e.g., 0.5 µg) for each well to be transfected. Dilute the DNA in serum-free medium (e.g., Opti-MEM™).

  • G0-C14 Preparation: In separate tubes, prepare a range of G0-C14 volumes (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL). Dilute the G0-C14 in serum-free medium.

  • Complex Formation: Add the diluted DNA to each tube of diluted G0-C14. Mix gently and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the G0-C14-DNA complexes dropwise to the cells.

  • Assay: After 24-48 hours, assay for reporter gene expression (e.g., fluorescence microscopy for GFP, or a luciferase assay).

  • Analysis: Identify the ratio that provides the highest expression with the lowest cytotoxicity.

Data Presentation: Example G0-C14 Titration

G0-C14 (µL)DNA (µg)Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
0.50.51:11598
1.00.52:14595
1.50.53:17090
2.00.54:16580
2.50.55:16070
Problem 2: Poor Cell Health

Solution: Ensure cells are healthy, actively dividing, and free from contamination.

Recommendations:

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact transfection efficiency.

  • Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered cell behavior and reduced transfection capability.

  • Culture Conditions: Maintain optimal culture conditions (e.g., temperature, CO2, humidity) and use fresh, high-quality media and supplements.

Problem 3: Incorrect Reagent and DNA Concentrations

Solution: Ensure proper handling and dilution of both the G0-C14 reagent and the plasmid DNA.

Experimental Protocol: Verifying DNA Quality and Concentration

  • Spectrophotometry: Use a spectrophotometer (e.g., NanoDrop) to measure the DNA concentration and assess its purity. The A260/A280 ratio should be between 1.8 and 2.0.

  • Gel Electrophoresis: Run an aliquot of your plasmid DNA on an agarose (B213101) gel to visualize its integrity. A single, bright band corresponding to the supercoiled plasmid is ideal. The presence of multiple bands may indicate nicked or degraded DNA, which can reduce transfection efficiency.

Visualizations

Experimental Workflow: Troubleshooting Low Transfection Efficiency

G cluster_start cluster_checks cluster_optimization cluster_advanced cluster_end start Low Transfection Efficiency Observed cell_health Check Cell Health: - Confluency (70-90%) - Mycoplasma Free - Low Passage Number start->cell_health Step 1 dna_quality Check DNA Quality: - A260/A280 = 1.8-2.0 - Integrity on Gel cell_health->dna_quality reagent_storage Check Reagent: - Proper Storage - Not Expired dna_quality->reagent_storage ratio_opt Optimize G0-C14:DNA Ratio (e.g., 1:1 to 5:1) reagent_storage->ratio_opt Step 2 cell_density_opt Optimize Cell Density ratio_opt->cell_density_opt success High Transfection Efficiency Achieved ratio_opt->success If successful incubation_opt Optimize Incubation Time (4-48 hours) cell_density_opt->incubation_opt cell_density_opt->success If successful media_change Test Serum-Free vs. Serum-Containing Media incubation_opt->media_change If still low incubation_opt->success If successful reagent_choice Consider a Different Transfection Reagent media_change->reagent_choice media_change->success If successful

Caption: A logical workflow for troubleshooting low transfection efficiency.

Signaling Pathway: Cellular Uptake of Lipid-DNA Complexes

G cluster_extracellular cluster_cellular g0c14 G0-C14 Reagent complex G0-C14-DNA Complex (Lipoplex) g0c14->complex dna Plasmid DNA dna->complex cell_membrane Cell Membrane complex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription & Translation nucleus->transcription Gene Expression

Caption: The cellular pathway for lipid-mediated transfection.

Technical Support Center: Enhancing G0-C14 Nanoparticle Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G0-C14 nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during in-vitro and in-vivo experiments, with a focus on improving nanoparticle stability in serum.

Frequently Asked Questions (FAQs)

Q1: What are G0-C14 nanoparticles?

G0-C14 nanoparticles are typically comprised of a generation 0 (G0) PAMAM dendrimer core, which has a well-defined, branched structure. The "C14" designation refers to the functionalization of the dendrimer's surface with 14-carbon alkyl chains, which can be used for drug encapsulation or to impart specific physicochemical properties. These nanoparticles are of interest in drug delivery due to their uniform size and ability to carry therapeutic payloads.

Q2: Why is my G0-C14 nanoparticle formulation aggregating in serum?

Aggregation of nanoparticles in serum is a common issue and can be attributed to several factors. The high ionic strength of serum can compress the electrical double layer of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1] Furthermore, the abundant proteins in serum can interact with the nanoparticle surface, leading to the formation of a "protein corona" that can either stabilize or destabilize the nanoparticles, often causing them to clump together.[2][3] Unmodified G0-C14 nanoparticles, with their cationic surface charge from the dendrimer's amine groups, are particularly prone to interaction with negatively charged serum proteins, which can neutralize the surface charge and induce aggregation.[4][5]

Q3: What is a protein corona and how does it affect my G0-C14 nanoparticles?

Upon introduction into a biological fluid like serum, nanoparticles are rapidly coated with a layer of proteins, referred to as the protein corona.[6][7] This protein layer effectively becomes the new surface of the nanoparticle that is "seen" by the surrounding biological environment.[7] The composition of the protein corona is dynamic and depends on the nanoparticle's physicochemical properties, including size, shape, and surface chemistry.[3][8] For G0-C14 nanoparticles, the protein corona can neutralize the surface charge, leading to aggregation.[4] It can also mark the nanoparticles for clearance by the immune system, reducing their circulation time and therapeutic efficacy.[9]

Troubleshooting Guides

Issue 1: Rapid Aggregation of G0-C14 Nanoparticles in Serum

Symptoms:

  • Visible precipitation or cloudiness in the serum-nanoparticle mixture.

  • A significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).

  • Inconsistent results in downstream cellular uptake or efficacy assays.

Possible Causes:

  • Electrostatic Interactions: The cationic surface of unmodified G0-C14 nanoparticles strongly interacts with negatively charged serum proteins, leading to charge neutralization and aggregation.[4][5]

  • Hydrophobic Interactions: The C14 chains on the nanoparticle surface can have hydrophobic interactions with serum proteins, contributing to aggregation.

  • High Ionic Strength of Serum: The salts in serum can screen the surface charge of the nanoparticles, reducing repulsive forces.[1]

Solutions:

SolutionDescriptionExperimental Protocol
PEGylation Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface creates a hydrophilic, neutral shield.[9][10] This "stealth" coating sterically hinders protein adsorption and reduces interactions with immune cells, thereby increasing stability and circulation time.[9][11]See "Protocol 1: PEGylation of G0-C14 Nanoparticles" below.
Surface Charge Modification Modifying the surface amine groups of the G0 dendrimer to be neutral or anionic can reduce electrostatic interactions with serum proteins.This can be achieved through reactions like acetylation or succinylation of the primary amines on the dendrimer surface.
Use of Stabilizing Excipients Incorporating certain sugars, like trehalose, into the formulation can help stabilize both the nanoparticles and associated proteins, preventing aggregation.[12]Co-lyophilize the G0-C14 nanoparticles with a solution of the stabilizing excipient.
Issue 2: Poor In-Vivo Efficacy and Rapid Clearance of G0-C14 Nanoparticles

Symptoms:

  • Low accumulation of nanoparticles at the target site.

  • Short circulation half-life in pharmacokinetic studies.

  • Reduced therapeutic effect compared to in-vitro studies.

Possible Causes:

  • Opsonization and Phagocytosis: The protein corona formed on the nanoparticle surface can be recognized by opsonins, leading to rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[9]

  • Nanoparticle Instability: Aggregation or degradation of the nanoparticles in circulation can lead to their premature clearance or altered biodistribution.[13]

Solutions:

SolutionDescriptionExperimental Protocol
High-Density PEGylation A dense PEG coating is more effective at preventing opsonization and subsequent MPS uptake.[14][15] The molecular weight and architecture (linear vs. branched) of the PEG can also influence in-vivo performance.[16][17]See "Protocol 1: PEGylation of G0-C14 Nanoparticles" and optimize the PEG-to-nanoparticle ratio.
Zwitterionic Coatings Zwitterionic ligands can create a tightly bound hydration layer on the nanoparticle surface, which is highly effective at resisting protein adsorption and improving stability.[1][11]Functionalize the nanoparticle surface with zwitterionic molecules like carboxybetaine or sulfobetaine.

Experimental Protocols

Protocol 1: PEGylation of G0-C14 Nanoparticles

This protocol describes a general method for attaching thiol-terminated PEG (PEG-SH) to the surface of G0-C14 nanoparticles, assuming the presence of suitable functional groups for covalent linkage.

Materials:

  • G0-C14 nanoparticles

  • mPEG-SH (e.g., 5 kDa)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP) if disulfide bonds are present on the nanoparticle

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the G0-C14 nanoparticles in the reaction buffer. If the nanoparticles have disulfide bonds that need to be reduced for PEGylation, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • PEGylation Reaction: Add a 100-fold molar excess of mPEG-SH to the nanoparticle solution. The reaction mixture is then stirred gently at room temperature for 24 hours.

  • Purification: Remove unreacted PEG-SH by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Characterization:

    • Confirm successful PEGylation using techniques like NMR, FTIR, or XPS.

    • Measure the hydrodynamic diameter and zeta potential using DLS to assess changes in size and surface charge.

    • Evaluate stability by incubating the PEGylated nanoparticles in serum and monitoring the size over time with DLS.

Quantitative Data Summary

The following table summarizes typical data that might be observed when modifying G0-C14 nanoparticles to improve serum stability. The values are illustrative and will vary depending on the specific experimental conditions.

Nanoparticle FormulationHydrodynamic Diameter (nm) in PBSHydrodynamic Diameter (nm) in 50% Serum (24h)Zeta Potential (mV) in PBS
Unmodified G0-C1415 ± 2> 500 (aggregated)+25 ± 3
PEGylated G0-C1435 ± 440 ± 5-5 ± 2
Zwitterionic-coated G0-C1420 ± 322 ± 3+2 ± 1

Visualizations

G0_C14_Stabilization_Workflow Workflow for Improving G0-C14 Nanoparticle Stability cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Proposed Solutions cluster_characterization Characterization & Validation Problem G0-C14 Nanoparticles Aggregate in Serum Cause1 Protein Corona Formation Problem->Cause1 Cause2 Electrostatic Interactions Problem->Cause2 Cause3 High Ionic Strength Problem->Cause3 Solution1 PEGylation Cause1->Solution1 Solution2 Zwitterionic Coating Cause1->Solution2 Solution3 Surface Charge Neutralization Cause1->Solution3 Cause2->Solution1 Cause2->Solution2 Cause2->Solution3 Cause3->Solution1 Cause3->Solution2 Cause3->Solution3 DLS Dynamic Light Scattering (DLS) Solution1->DLS Solution2->DLS Solution3->DLS Zeta Zeta Potential Measurement DLS->Zeta InVivo In-Vivo Pharmacokinetic Studies Zeta->InVivo Result Stable Nanoparticles with Improved Circulation InVivo->Result

Caption: Workflow for troubleshooting and improving G0-C14 nanoparticle stability.

Protein_Corona_Formation Impact of Protein Corona on G0-C14 Nanoparticles NP G0-C14 Nanoparticle Corona Protein Corona Formation NP->Corona Serum Serum Proteins Serum->Corona Aggregation Aggregation & Instability Corona->Aggregation Clearance Immune System Clearance (MPS) Corona->Clearance

Caption: The formation of a protein corona and its consequences for nanoparticles.

PEGylation_Mechanism Mechanism of PEGylation for Nanoparticle Stabilization cluster_unmodified Unmodified Nanoparticle cluster_modified PEGylated Nanoparticle Unmodified_NP G0-C14 NP Serum_Protein_1 Serum Protein Unmodified_NP->Serum_Protein_1 Adsorption PEG_NP PEGylated G0-C14 NP Serum_Protein_2 Serum Protein PEG_NP->Serum_Protein_2 Steric Hindrance (Reduced Adsorption)

Caption: How PEGylation provides a protective shield against protein adsorption.

References

Technical Support Center: Reducing G0-C14 Cytotoxicity in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of G0-C14 in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is G0-C14 and why is it causing cytotoxicity in my primary cells?

G0-C14 is an ionizable cationic lipid commonly used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA.[1] Its primary function is to electrostatically interact with and encapsulate negatively charged nucleic acids, facilitating their entry into cells.[2][3]

However, the inherent positive charge of cationic lipids like G0-C14 is a primary driver of cytotoxicity, particularly in sensitive primary cells. The primary mechanisms of cytotoxicity associated with cationic lipids include:

  • Induction of Reactive Oxygen Species (ROS): The positive charge can lead to a significant increase in cellular ROS, causing oxidative stress that damages vital cellular components such as lipids, proteins, and DNA.[4][5]

  • Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[4][6][7]

  • Plasma Membrane Destabilization: Cationic lipids can interact with and disrupt the integrity of the cell's plasma membrane.[5]

Primary cells are generally more sensitive to such stressors compared to immortalized cell lines, making them more susceptible to G0-C14 induced toxicity.[8][9]

Q2: How can I determine the optimal, non-toxic concentration of G0-C14 for my experiments?

A crucial first step is to perform a comprehensive dose-response experiment to identify the optimal concentration that balances delivery efficiency with minimal cytotoxicity for your specific primary cell type.

Experimental Protocol: Dose-Response and Time-Course Cytotoxicity Assay

This protocol outlines the use of a standard MTT assay to determine cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • G0-C14 formulation (e.g., as part of a lipid nanoparticle)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your G0-C14 formulation in complete cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of the G0-C14 formulation. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) to assess both dose and time-dependent cytotoxicity.

  • MTT Addition: Four hours before the end of each time point, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Q3: Are there ways to modify my G0-C14 formulation to reduce its toxicity?

Yes, optimizing the formulation of your lipid nanoparticles can significantly reduce cytotoxicity.

  • Incorporate Helper Lipids: Using G0-C14 as the sole cationic lipid can lead to high toxicity. The inclusion of neutral "helper" lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, can stabilize the liposome, reduce the overall positive surface charge, and facilitate endosomal escape, thereby lowering toxicity.[4]

  • Optimize Lipid Ratios: Systematically vary the molar ratio of G0-C14 to the helper lipid to find the optimal balance between transfection efficiency and cell viability.

Parameter Recommendation Rationale
G0-C14 Concentration Perform a dose-response curve to find the lowest effective concentration.Minimizes direct cellular stress and off-target effects.
Incubation Time Reduce the exposure time of the G0-C14 formulation to the cells.Limits the duration of cellular stress and potential for cumulative damage.[4]
Helper Lipids Incorporate neutral lipids like DOPE or cholesterol into the formulation.Stabilizes the nanoparticle and reduces the net positive charge, decreasing membrane disruption.[4]
Lipid:Nucleic Acid Ratio Optimize the weight or molar ratio of G0-C14 to the nucleic acid being delivered.A lower ratio can reduce the amount of free, unbound cationic lipid, which is a major source of toxicity.[2]

Q4: Can co-treatment with other agents help mitigate G0-C14 cytotoxicity?

If oxidative stress is a primary mechanism of toxicity, co-treatment with antioxidants may offer protection.

  • Antioxidant Co-treatment: The use of antioxidants like N-acetylcysteine (NAC) or Vitamin E can help neutralize the excess ROS produced in response to cationic lipid exposure, thereby reducing oxidative stress and subsequent cell death.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Shortly After Treatment

Possible Cause Troubleshooting Step
G0-C14 concentration is too high. Perform a detailed dose-response analysis to determine the IC50 and select a concentration well below this for your experiments.[10]
Prolonged incubation time. Reduce the exposure time. For some primary cells, a few hours of exposure may be sufficient for uptake, after which the medium can be replaced.[4]
High sensitivity of the primary cell type. Ensure optimal cell health and confluency before treatment. Stressed cells are more susceptible to toxicity.
Solvent toxicity. If G0-C14 is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Include a solvent-only control.[10]

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause Troubleshooting Step
Variability in primary cell cultures. Use cells from the same donor and passage number for a set of experiments to ensure consistency. Primary cells can show significant donor-to-donor variability.
Inconsistent formulation of G0-C14 nanoparticles. Ensure a consistent and reproducible method for nanoparticle formulation, paying close attention to lipid ratios and mixing procedures.
Cell seeding density. Maintain a consistent cell seeding density across experiments as this can influence cellular response to toxic compounds.

Experimental Protocols

Protocol 1: Optimizing G0-C14 to Helper Lipid Ratio

Objective: To determine the optimal molar ratio of G0-C14 to a neutral helper lipid (e.g., DOPE) that maximizes delivery efficiency while minimizing cytotoxicity.

Materials:

  • G0-C14 stock solution (e.g., in ethanol)

  • DOPE stock solution (e.g., in chloroform)

  • Nucleic acid to be delivered (e.g., siRNA)

  • Serum-free medium (e.g., Opti-MEM®)

  • Primary cells in a 24-well plate (70-90% confluent)

  • Cytotoxicity assay reagents (e.g., MTT or LDH assay kit)

  • Reporter system to measure delivery efficiency (e.g., fluorescently labeled siRNA or a reporter plasmid)

Procedure:

  • Prepare Lipid Mixes: In sterile, glass vials, mix the G0-C14 and DOPE stock solutions to achieve different molar ratios (e.g., 1:0, 3:1, 1:1, 1:3 G0-C14:DOPE).

  • Form Lipid Film: Evaporate the solvent from each mix using a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to form a thin lipid film.

  • Hydration and Sonication: Hydrate the lipid film with an appropriate aqueous buffer to form liposomes. Sonicate or extrude to create nanoparticles of a consistent size.

  • Complex Formation: Dilute a fixed amount of nucleic acid in serum-free medium. In separate tubes, dilute the different lipid formulations. Combine the diluted nucleic acid with each lipid formulation, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the lipid-nucleic acid complexes dropwise to the primary cells in fresh culture medium.

  • Assay: After 24-48 hours, assess cell viability using a cytotoxicity assay and delivery efficiency using the appropriate reporter system.

  • Analysis: Plot cell viability and delivery efficiency against the G0-C14:DOPE molar ratio to identify the optimal formulation.

Protocol 2: Assessing Oxidative Stress

Objective: To determine if G0-C14 treatment induces the production of reactive oxygen species (ROS) in primary cells.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Primary cells seeded in a black, clear-bottom 96-well plate

  • Serum-free medium

  • G0-C14 formulation

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed primary cells in a black 96-well plate and allow them to adhere.

  • Probe Loading: Wash the cells with serum-free medium. Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with serum-free medium to remove the excess probe.

  • Treatment: Add the G0-C14 formulation at various concentrations to the wells. Include an untreated control and a positive control.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Visualizations

G0_C14_Cytotoxicity_Pathway G0_C14 G0-C14 (Cationic Lipid) CellMembrane Cell Membrane Interaction G0_C14->CellMembrane ROS Increased ROS (Oxidative Stress) CellMembrane->ROS Disruption Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors CellDeath Cell Death Apoptosis->CellDeath

Caption: Putative signaling pathway of G0-C14 induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckConc Is G0-C14 concentration optimized? Start->CheckConc OptimizeConc Perform Dose-Response Assay CheckConc->OptimizeConc No CheckTime Is incubation time optimized? CheckConc->CheckTime Yes OptimizeConc->CheckTime ReduceTime Reduce Incubation Time CheckTime->ReduceTime No CheckFormulation Is the formulation optimized? CheckTime->CheckFormulation Yes ReduceTime->CheckFormulation AddHelper Incorporate Helper Lipids CheckFormulation->AddHelper No ConsiderAntioxidants Consider Co-treatment with Antioxidants CheckFormulation->ConsiderAntioxidants Yes AddHelper->ConsiderAntioxidants Success Reduced Cytotoxicity ConsiderAntioxidants->Success

Caption: A logical workflow for troubleshooting G0-C14 cytotoxicity.

References

Technical Support Center: GO-C14 Nanoparticle Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Graphene Oxide (GO)-C14 nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of radiolabeled GO nanoparticles for preclinical and clinical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up GO-C14 nanoparticle synthesis from the lab to an industrial scale?

A1: The primary challenges in scaling up GO-C14 nanoparticle synthesis include maintaining batch-to-batch consistency, controlling reaction kinetics and heat transfer in larger volumes, managing the variability of raw materials, ensuring uniform mixing, and addressing safety and regulatory compliance, especially when handling radioactive isotopes like C14.[1][2][3] Processes that are manageable in a controlled lab setting may not directly translate to larger scales due to changes in material properties and reaction dynamics.[2]

Q2: How does the quality of the initial graphite (B72142) affect the final GO-C14 product?

A2: The precursor graphite is a critical factor. Variations in its purity, particle size, and crystallinity can significantly impact the efficiency of the oxidation process and the quality of the final GO-C14.[1] Using lower-quality graphite can introduce impurities that lead to incomplete oxidation or the formation of excessive defects in the graphene oxide sheets.[1] For consistent results at an industrial scale, it is crucial to use a consistent feedstock with well-defined specifications.[1]

Q3: What are the main methods for synthesizing GO, and which is most suitable for scale-up?

A3: The most common method for GO synthesis is the modified Hummers' method.[1][4] While methods like Brodie's or Staudenmaier's exist, they can produce explosive gases, posing significant safety risks during scale-up.[5][6] The Hummers' method is generally considered more suitable for larger-scale production because it is faster and avoids the generation of explosive gases.[7] Electrochemical exfoliation is another promising method for achieving high-yield, single-layer GO.[5]

Q4: How can I ensure the stability and prevent the aggregation of GO-C14 nanoparticles during and after scale-up?

A4: Maintaining nanoparticle stability is crucial and becomes more challenging at larger scales.[2] Key strategies include:

  • Effective Mixing: Ensuring rapid and uniform mixing in larger reactors is critical to prevent agglomeration.[2][8]

  • Surface Functionalization: Modifying the GO surface with polymers or other molecules can improve dispersion and stability in various media.[9][10]

  • Control of Physicochemical Parameters: Factors like pH, temperature, and ionic strength of the medium directly affect nanoparticle stability and size.[11]

  • Use of Stabilizing Agents: Surfactants or other stabilizers can be added during the synthesis process to prevent aggregation.[12]

Q5: What are the key purification challenges when producing GO-C14 at a larger scale?

A5: Purification is a significant bottleneck in large-scale GO production. Due to its high dispersibility, single-layer GO is difficult to purify via standard centrifugation or filtration.[5] The process involves removing unreacted oxidants, acids, and salts, which often requires repeated washing and can generate large volumes of wastewater.[7] Techniques like tangential flow filtration or size exclusion chromatography can be explored for more efficient, scalable purification.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Across Batches

Q: My GO-C14 nanoparticles show significant size variation and a high PDI after scaling up the synthesis. What could be the cause and how can I fix it?

A: Inconsistent particle size and high PDI are common issues during scale-up, often stemming from a loss of precise control over reaction conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Citation
Non-uniform Mixing In larger reactors, achieving homogenous mixing is difficult. Implement more efficient stirring mechanisms (e.g., overhead mechanical stirrers, multiple impellers) or consider using continuous flow reactors to ensure all reactants are uniformly distributed.[2][8]
Temperature Gradients The exothermic nature of the oxidation reaction can create "hot spots" in large volumes. Improve the cooling system of the reactor and use multiple temperature probes to monitor and maintain a consistent temperature throughout the reaction vessel.[1]
Inconsistent Reactant Addition Rate The rate at which oxidizing agents are added can significantly impact the reaction. Use automated pumps for precise and controlled addition of reactants to maintain consistency across batches.[2]
Variable Graphite Source Differences in the starting graphite material (purity, flake size) will lead to variability. Establish strict specifications for your graphite precursor and source it from a reliable supplier to minimize batch-to-batch variations.[1]
Issue 2: Low Yield of GO-C14 Nanoparticles

Q: The final yield of my GO-C14 product is significantly lower than expected after scaling up. What factors could be contributing to this?

A: Low yield is a critical issue that impacts the economic viability of large-scale production.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Citation
Incomplete Oxidation Unoptimized reaction conditions (time, temperature, oxidant ratio) can lead to a mixture of unoxidized graphite and GO. Optimize these parameters at a smaller scale before proceeding to full scale-up. A two-step oxidation process may improve uniformity.[5]
Loss During Purification Highly dispersed, single-layer GO can be difficult to separate, leading to product loss during washing and centrifugation steps. Consider alternative purification methods like tangential flow filtration or developing a controlled and uniform oxidation process that minimizes the need for harsh separation.[5][13]
Aggregation and Precipitation Poor nanoparticle stability can cause aggregation, leading to loss of usable product. Optimize pH and consider using stabilizing agents or surface functionalization to maintain a stable dispersion.[2]
Inefficient C14 Labeling If the C14 precursor is not efficiently incorporated, the yield of the final radiolabeled product will be low. Optimize the functionalization reaction used to attach the C14-containing moiety, ensuring mild reaction conditions to prevent the reduction of GO.[15]

Experimental Protocols

Protocol 1: Modified Hummers' Method for GO Synthesis

This protocol describes a common method for synthesizing Graphene Oxide (GO), which can be adapted for C14 labeling by using a C14-containing precursor at the appropriate step.

Materials:

  • Graphite flakes

  • Sulfuric acid (H₂SO₄)

  • Phosphoric acid (H₃PO₄)

  • Potassium permanganate (B83412) (KMnO₄)

  • Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

Procedure:

  • In a flask placed in an ice bath, slowly add graphite flakes to a 9:1 mixture of concentrated H₂SO₄ and H₃PO₄.[16]

  • While stirring vigorously, slowly and carefully add KMnO₄ to the mixture. The temperature should be maintained below 20°C during this addition to prevent an uncontrolled exothermic reaction.[17]

  • After the addition of KMnO₄ is complete, transfer the mixture to a water bath and heat to 50°C. Stir for 12 hours.[16]

  • Quench the reaction by slowly pouring the mixture over ice made from DI water.

  • Add H₂O₂ to the solution to reduce any residual permanganate. The solution will turn a bright yellow color.

  • Purify the resulting graphite oxide. This typically involves repeated centrifugation and washing with DI water until the pH of the supernatant is neutral.[4]

  • To obtain exfoliated GO nanosheets, resuspend the purified graphite oxide in DI water and sonicate the mixture.[4]

  • Perform a final centrifugation step to remove any unstable or aggregated particles.[4]

Protocol 2: General C14 Functionalization via Carboxylation and Amidation

This protocol outlines a general strategy for functionalizing GO with a C14-labeled amine.

Materials:

  • Synthesized GO dispersion

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • C14-labeled amine compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

Procedure:

  • Carboxylation: Add NaOH and chloroacetic acid to the GO dispersion. The reaction introduces additional carboxylic acid groups to the GO surface. Note that strong basic conditions can partially reduce the GO.[15]

  • Purification: Purify the carboxylated GO (GO-COOH) by dialysis or repeated centrifugation to remove excess reagents.

  • Activation: Activate the carboxylic acid groups on the GO-COOH using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Amidation: Add the C14-labeled amine to the activated GO-COOH solution. The amine will react with the activated carboxyl groups to form a stable amide bond.

  • Final Purification: Purify the final GO-C14 product extensively using dialysis or tangential flow filtration to remove any unreacted C14-labeled amine and coupling reagents.

Visualizations

Workflow for Scaling Up GO-C14 Synthesis

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up Process cluster_2 Phase 3: Production & QC lab_synthesis Lab-Scale GO Synthesis (e.g., Hummers' Method) lab_functionalization C14 Functionalization Protocol Development lab_synthesis->lab_functionalization lab_characterization Characterization (Size, PDI, Stability) lab_functionalization->lab_characterization pilot_scale Pilot-Scale Synthesis (10-100x Volume) lab_characterization->pilot_scale Transfer Process process_optimization Process Parameter Optimization pilot_scale->process_optimization purification_dev Scalable Purification Method Development process_optimization->purification_dev large_scale Large-Scale Production purification_dev->large_scale Implement Process qc_testing Quality Control Testing (Batch Consistency) large_scale->qc_testing final_product Final GO-C14 Product qc_testing->final_product

Caption: A workflow diagram illustrating the key phases of scaling up GO-C14 nanoparticle synthesis.

Troubleshooting Flowchart for GO-C14 Synthesis Issues

G start Start: Inconsistent Batch Quality check_size High Particle Size / PDI? start->check_size check_yield Low Yield? check_size->check_yield No solution_mixing Improve Mixing Efficiency check_size->solution_mixing Yes check_stability Aggregation Observed? check_yield->check_stability No solution_oxidation Optimize Oxidation Parameters check_yield->solution_oxidation Yes solution_ph Adjust pH and Ionic Strength check_stability->solution_ph Yes end End: Consistent Product check_stability->end No solution_temp Enhance Temperature Control solution_mixing->solution_temp solution_temp->check_yield solution_purification Refine Purification Method solution_oxidation->solution_purification solution_purification->check_stability solution_functionalization Use Stabilizing Functionalization solution_ph->solution_functionalization solution_functionalization->end

Caption: A troubleshooting decision tree for common issues encountered during GO-C14 synthesis scale-up.

Key Parameters Influencing GO-C14 Nanoparticle Properties

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Graphite Graphite Quality (Purity, Size) Size Particle Size & PDI Graphite->Size Yield Process Yield Graphite->Yield Purity Final Purity Graphite->Purity Reaction Reaction Conditions (Temp, Time, Mixing) Reaction->Size Stability Colloidal Stability Reaction->Stability Reaction->Yield Reagents Reagent Concentration (Oxidants, Acids) Reagents->Yield Reagents->Purity Functionalization Functionalization (C14 Moiety, Method) Functionalization->Stability

Caption: A diagram showing the relationship between key synthesis parameters and final nanoparticle properties.

References

Technical Support Center: Optimizing G0-C14 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G0-C14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing G0-C14-based formulations for nucleic acid delivery. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is G0-C14 and what is its primary application?

A1: G0-C14 is an ionizable cationic lipid used to formulate lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA and mRNA, into cells.[1] It is synthesized by the ring-opening of 1,2-epoxytetradecane (B1585259) with a generation 0 (G0) poly(amidoamine) (PAMAM) dendrimer.[2] The cationic headgroup of G0-C14 electrostatically interacts with the negatively charged nucleic acid backbone, condensing the cargo, while its 14-carbon lipid tails are crucial for forming the hydrophobic core of the nanoparticle.[3]

Q2: What is the starting point for the G0-C14 to nucleic acid ratio in my formulation?

A2: The optimal weight ratio of G0-C14 to your nucleic acid cargo is critical for efficient encapsulation and delivery and must be determined empirically for each specific cargo and cell type. Published studies have used G0-C14:siRNA weight ratios ranging from 10:1 to 20:1.[2][3] For larger molecules like mRNA, a higher ratio such as 15:1 (G0-C14:mRNA) has been reported as necessary for sufficient condensation.[3] See the data summary table below for more details.

Q3: In what solvent can I dissolve G0-C14?

A3: G0-C14 is soluble in methanol.[1] When preparing nanoparticle formulations, it is typically dissolved in an organic solvent that is miscible with the aqueous phase used for self-assembly.

Q4: Can I use G0-C14 for in vivo studies?

A4: Yes, G0-C14 has been successfully used in LNP formulations for in vivo delivery of siRNA in animal models.[1] For example, LNPs containing G0-C14 have been used to target genes in atherosclerotic plaques and reduce pulmonary fibrosis in mice.[1] As with any in vivo application, extensive optimization and toxicity studies are required.

Q5: How stable are G0-C14-based nanoparticles?

A5: The stability of the final nanoparticle formulation depends on multiple factors, including the G0-C14:cargo ratio, the inclusion of other components like helper lipids (e.g., DOPE) or polymers (e.g., PLGA-PEG), and the buffer conditions.[2][4] Formulations can be optimized for stability in physiological environments. For long-term storage, lyophilization may be a viable option, which has been shown to preserve the activity of similar LNP formulations.[4]

Troubleshooting Guide

This guide addresses common problems researchers may encounter when developing a G0-C14-based formulation for a specific cell type.

Issue 1: High Cytotoxicity or Low Cell Viability Post-Transfection

Possible Cause Suggested Solution
G0-C14/LNP concentration is too high. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a wide range of concentrations to find the highest level that maintains acceptable cell viability (typically >80%).[5]
Solvent toxicity. Ensure the final concentration of any organic solvent (e.g., DMSO, ethanol) used in the formulation is below the toxic threshold for your cells (often <0.5%). Always include a vehicle-only control in your experiments.[5]
Prolonged exposure time. Reduce the incubation time of the nanoparticles with the cells. Determine the minimum time required to achieve the desired effect.
Cell line is particularly sensitive. Some cell lines are inherently more sensitive to lipid-based transfection reagents. If possible, test your formulation on a more robust cell line to confirm its efficacy. Otherwise, perform extensive optimization of concentration and exposure time.[5]
Contamination. Ensure all reagents and cell cultures are free from microbial contamination.

Issue 2: Low Transfection Efficiency or Poor Gene Knockdown

Possible Cause Suggested Solution
Suboptimal G0-C14:cargo ratio. The ratio of cationic lipid to nucleic acid is crucial for proper condensation and encapsulation.[2][3] Test a range of G0-C14:cargo weight ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the most effective formulation for your specific cargo and cell type.
Inefficient nanoparticle formation. The method of nanoparticle preparation (e.g., nanoprecipitation, microfluidics) can significantly impact size and encapsulation efficiency.[6] Ensure proper and rapid mixing of the lipid and aqueous phases. Characterize your nanoparticles using methods like Dynamic Light Scattering (DLS) to confirm size and polydispersity.[2]
Poor cellular uptake. The surface charge and composition of the LNP can affect its interaction with the cell membrane. Including helper lipids or PEGylated lipids in the formulation can modulate uptake.[7] The optimal formulation can be highly cell-type dependent.[8]
Degraded nucleic acid cargo. Ensure the integrity of your siRNA or mRNA before formulation. Use RNase-free techniques and reagents throughout the process.
Inefficient endosomal escape. For the nucleic acid to be effective, it must escape the endosome and reach the cytoplasm. The inclusion of fusogenic helper lipids like DOPE can enhance endosomal escape.[7]

Data Presentation

Table 1: Reported G0-C14:Nucleic Acid Formulation Ratios

This table summarizes weight ratios used in published literature. These should be used as a starting point for optimization.

Nucleic Acid CargoG0-C14:Cargo (Weight Ratio)Formulation ContextReference
siRNA15:1siRNA/G0-C14 complex covered with PLGA polymer.[3][3]
siRNA20:1PLGA-PEG/G0-C14 nanoparticles.[2][2]
mRNA15:1mRNA/G0-C14 complex, noted as requiring a larger amount of cationic lipid than siRNA.[3][3]

Table 2: Example Cytotoxicity Profile Template

Use this template to record data from your dose-response experiments for a given cell line. Assays like MTS, MTT, or LDH release can be used to measure cell viability.[9]

LNP Concentration (µg/mL)% Cell Viability (vs. Untreated Control)Standard Deviation
0 (Vehicle Control)100%+/- X.X
0.5
1.0
2.5
5.0
10.0
20.0

Experimental Protocols

Protocol 1: General Method for Preparing G0-C14 Nanoparticles via Nanoprecipitation

This protocol provides a basic framework for formulating siRNA-loaded nanoparticles. Optimization of component ratios and volumes is recommended.

Materials:

  • G0-C14

  • siRNA (or other nucleic acid)

  • Helper lipids/polymers (e.g., PLGA-PEG, DSPE-PEG)

  • Organic solvent (e.g., Methanol, Acetonitrile)

  • Aqueous buffer (e.g., RNase-free water, citrate (B86180) buffer)

  • Vortex mixer, magnetic stirrer, bath sonicator

Procedure:

  • Prepare Organic Phase: Dissolve G0-C14 and any other lipids/polymers (e.g., PLGA) in the chosen organic solvent.

  • Prepare Aqueous Phase: Dissolve the siRNA cargo in an RNase-free aqueous buffer.

  • Form the Complex: Add the G0-C14 solution dropwise to the siRNA solution while vortexing or stirring vigorously. This allows the cationic lipid to condense the nucleic acid, forming a complex.[3]

  • Nanoparticle Self-Assembly: If using additional components like DSPE-PEG for a shell, this can be done by adding the previously formed siRNA/G0-C14 complex into an aqueous solution containing the pegylated lipid under stirring.[3]

  • Incubation: Allow the solution to stir at room temperature for a specified time (e.g., 30-60 minutes) to ensure stable nanoparticle formation.

  • Purification (Optional): Remove any remaining organic solvent and non-encapsulated cargo via dialysis or centrifugal filtration.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined using fluorescently labeled nucleic acids or assays like the RiboGreen assay.

Protocol 2: Determining LNP Cytotoxicity using an MTS Assay

This protocol outlines how to assess the impact of your LNP formulation on cell viability.

Procedure:

  • Cell Seeding: Seed your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.[5]

  • Prepare Serial Dilutions: Prepare serial dilutions of your LNP formulation in complete cell culture medium. Also prepare a vehicle control using the same buffer/solvent concentration as the highest LNP dose.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the LNP dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay: a. Add MTS reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the concentration that results in 50% inhibition of cell growth (IC50).

Visualizations

experimental_workflow cluster_prep Phase 1: Formulation & Preparation cluster_treat Phase 2: Cell-Based Assays cluster_analysis Phase 3: Analysis & Optimization prep_organic Prepare Organic Phase (G0-C14 + Lipids) self_assembly Nanoparticle Self-Assembly (e.g., Nanoprecipitation) prep_organic->self_assembly prep_aqueous Prepare Aqueous Phase (siRNA/mRNA in buffer) prep_aqueous->self_assembly characterization Characterize Nanoparticles (Size, Zeta, Encapsulation) self_assembly->characterization treatment Treat Cells with LNP Serial Dilutions characterization->treatment cell_seeding Seed Target Cells in 96-well plates cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTS) incubation->cytotoxicity efficiency Transfection Efficiency (e.g., qPCR, Western Blot) incubation->efficiency analysis Analyze Data & Determine Optimal Dose cytotoxicity->analysis efficiency->analysis

Caption: Experimental workflow for optimizing G0-C14 formulations.

troubleshooting_tree start Low Transfection Efficiency Observed check_np Are Nanoparticle (NP) properties optimal? start->check_np NP Formulation check_cells Is the cell culture and treatment optimal? start->check_cells Cellular Factors check_cargo Is the nucleic acid cargo intact? start->check_cargo Cargo Integrity ratio Suboptimal G0-C14:Cargo Ratio? check_np->ratio No size Incorrect NP Size / High PDI? check_np->size Yes toxicity High Cell Death Observed? check_cells->toxicity No exposure Incorrect Exposure Time? check_cells->exposure Yes degraded Possible RNA Degradation? check_cargo->degraded optimize_ratio Solution: Test a range of G0-C14:cargo weight ratios. ratio->optimize_ratio optimize_prep Solution: Refine preparation method (e.g., mixing speed). Re-characterize NPs. size->optimize_prep optimize_dose Solution: Lower NP dose. Perform cytotoxicity assay. toxicity->optimize_dose optimize_time Solution: Test shorter or longer incubation times. exposure->optimize_time rnase_free Solution: Use fresh cargo. Ensure RNase-free handling. degraded->rnase_free

Caption: Troubleshooting logic tree for low transfection efficiency.

lnp_pathway cluster_formulation LNP Formulation cluster_cell Cellular Interaction cluster_uptake 1. Endocytosis cluster_escape 2. Endosomal Escape cluster_action 3. Gene Silencing g0c14 G0-C14 (Cationic Lipid) lnp Assembled LNP g0c14->lnp Self-Assembly sirna siRNA (Anionic Cargo) sirna->lnp Self-Assembly peg DSPE-PEG (Stealth/Stability) peg->lnp Self-Assembly endosome Early Endosome lnp->endosome Uptake membrane Cell Membrane late_endosome Late Endosome (pH drop) endosome->late_endosome cytoplasm_release siRNA released into Cytoplasm late_endosome->cytoplasm_release LNP Fusion/ Destabilization risc RISC Complex Loading cytoplasm_release->risc mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage

Caption: G0-C14 LNP assembly and cellular uptake pathway.

References

Technical Support Center: G0-C114 Nanoparticles for Endosomal Escape

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing G0-C14 nanoparticles (NPs) to overcome the endosomal escape barrier in drug and nucleic acid delivery.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are G0-C14 nanoparticles and what is their typical composition?

A1: G0-C14 nanoparticles are hybrid lipid-polymer nanocarriers designed for the efficient intracellular delivery of therapeutic payloads.[1] The key component, G0-C14, is a cationic lipid-like molecule synthesized by reacting a generation 0 (G0) PAMAM dendrimer with 1,2-epoxytetradecane, which provides the C14 lipid tails.[1][2][3] The typical composition of these nanoparticles includes:

  • An aqueous core: This contains the therapeutic cargo, such as siRNA or mRNA.[2][3]

  • A cationic/hydrophobic layer: Composed of the G0-C14 lipid, which complexes with the negatively charged cargo via electrostatic interactions, and a biodegradable polymer like PLGA (poly(lactic-co-glycolic acid)), which forms the nanoparticle matrix.[2][4]

  • A hydrophilic shell: Often made of a PEGylated lipid (e.g., DSPE-PEG), this outer layer provides stability in physiological conditions and helps evade the reticuloendothelial system (RES).[1][4]

Q2: What is the primary mechanism for G0-C14 NP-mediated endosomal escape?

A2: The primary mechanism is the "proton sponge effect".[5][6] The G0-C14 component contains multiple tertiary amines within its dendrimer structure.[4][6] After the nanoparticle is taken up by a cell via endocytosis, the endosome matures and its internal pH drops (becomes more acidic).[6][7] In this acidic environment, the tertiary amines on G0-C14 become protonated.[7] This leads to an influx of chloride ions (Cl⁻) and water to maintain charge and osmotic balance, causing the endosome to swell and eventually rupture.[6][7] This rupture releases the nanoparticle and its therapeutic cargo into the cytoplasm, bypassing lysosomal degradation.[7]

Q3: What types of cargo can be delivered using G0-C14 NPs?

A3: G0-C14 NPs are highly versatile and have been successfully used to deliver a range of therapeutic molecules. They are particularly effective for negatively charged nucleic acids like small interfering RNA (siRNA) for gene silencing and messenger RNA (mRNA) for protein expression.[1][4][8] Additionally, their structure allows for the co-delivery of nucleic acids and small molecule drugs, such as the co-encapsulation of siRNA with a cisplatin (B142131) prodrug to enhance chemotherapy sensitivity.[2][3]

Q4: What are the typical physicochemical properties of G0-C14 NPs?

A4: The properties can be tuned by adjusting formulation parameters, but typical values are reported in the literature. The mean diameter generally ranges from 100 to 220 nm with a low polydispersity index (PDI) of ≤ 0.23, indicating a uniform particle population.[2][9] The zeta potential (a measure of surface charge) is typically positive and increases with a higher weight ratio of G0-C14 to siRNA, which is crucial for condensing the nucleic acid cargo.[2]

Q5: Are G0-C14 NPs associated with significant cytotoxicity?

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and application of G0-C14 NPs.

Category: NP Formulation & Characterization

Issue 1: Low yield or impurities during G0-C14 lipid synthesis.

  • Possible Cause: The G0-C14 product may be sticking to the silica (B1680970) gel during column chromatography purification.[4] Another potential cause is the partial oxidation of the amine groups in the G0 PAMAM dendrimer starting material.[4]

  • Suggested Solution: To improve elution from the silica column, increase the polarity of the eluent by gradually increasing the percentage of methanol (B129727) (MeOH).[4] Ensure that the G0 PAMAM dendrimer solution is fresh and has not turned yellow, which indicates oxidation.[4]

Issue 2: Final nanoparticles are too large (>250 nm) or have a high Polydispersity Index (PDI > 0.3).

  • Possible Cause: Suboptimal formulation parameters, such as stirring speed, component concentrations, or the rate of addition of one phase to another. In nanoprecipitation methods, a slow mixing rate can lead to larger, more heterogeneous particles.

  • Suggested Solution: Optimize the stirring speed during formulation; a higher speed generally results in smaller particles.[4] Adjust the weight ratios of the components (PLGA, G0-C14, lipid-PEG, and siRNA).[4] Ensure the organic phase is added dropwise into the aqueous phase under vigorous stirring to promote rapid self-assembly.[4]

Issue 3: Low encapsulation efficiency (<70%) of siRNA/mRNA cargo.

  • Possible Cause: The weight ratio of cationic G0-C14 to the anionic nucleic acid cargo is insufficient to fully condense the cargo. The electrostatic interaction is too weak.

  • Suggested Solution: Increase the weight ratio of G0-C14 to siRNA/mRNA. Studies have shown that G0-C14 drastically enhances siRNA entrapment, achieving up to 99% efficiency at an optimized ratio.[2] Ratios of G0-C14 to siRNA have been explored from 10:1 to 20:1.[2][4] It is critical to determine the optimal ratio for your specific application.

Category: In Vitro Experiments

Issue 4: Low cellular uptake of G0-C14 NPs.

  • Possible Cause: High density of the outer PEG layer can shield the nanoparticle's positive charge, reducing interaction with negatively charged cell membranes (a phenomenon known as the "PEG dilemma"). The chosen cell line may have low endocytic activity.

  • Suggested Solution: Optimize the PEG-lipid density in the formulation. While PEG is necessary for stability, reducing its density can sometimes improve cellular uptake. Consider using stimuli-responsive PEG lipids that are shed in the tumor microenvironment.[8] Confirm the endocytic pathways of your cell line; G0-C14 NP uptake has been shown to be mediated by macropinocytosis and clathrin-mediated endocytosis.[10]

Issue 5: Good cellular uptake is observed, but there is poor gene silencing or low reporter protein expression.

  • Possible Cause: This is the critical sign of endosomal escape failure. The nanoparticles are being successfully internalized but are trapped in endosomes and subsequently degraded in lysosomes. The siRNA/mRNA cargo may also be degrading during the formulation process.

  • Suggested Solution:

    • Confirm Endosomal Escape: Perform a co-localization study using confocal microscopy. Label the NPs (e.g., with a fluorescent lipid) and stain for endosomes/lysosomes (e.g., using LysoTracker). A high degree of co-localization (yellow pixels in merged images) indicates entrapment.

    • Optimize G0-C14 Ratio: The "proton sponge" capacity is directly related to the amount of G0-C14 per nanoparticle. Increase the G0-C14 to siRNA ratio to enhance the endosomal disruption effect.[2]

    • Protect Cargo: Ensure all aqueous solutions used for nucleic acid handling are RNase-free to prevent degradation.[8] Keep mRNA and related NPs at 4°C or below when not in use.[4]

Issue 6: High cytotoxicity is observed at the effective dose.

  • Possible Cause: The concentration of G0-C14 is too high, leading to excessive membrane disruption and cell death. The polymer (e.g., PLGA) or other formulation components may be contributing to toxicity.

  • Suggested Solution: Perform a thorough dose-response curve to find the optimal therapeutic window (maximum efficacy with minimal toxicity). Reduce the G0-C14/siRNA ratio to the lowest level that still provides efficient endosomal escape and gene silencing.[4] Ensure that residual organic solvents from the formulation process are completely removed through methods like dialysis or ultrafiltration.[4][8]

Section 3: Data & Visualizations

Data Tables

Table 1: Summary of Typical Physicochemical Properties of G0-C14 NPs

ParameterTypical ValueMethod of AnalysisReference(s)
Mean Diameter100 - 220 nmDynamic Light Scattering (DLS)[2][9]
Polydispersity Index (PDI)≤ 0.23Dynamic Light Scattering (DLS)[2]
Zeta PotentialPositive (increases with G0-C14 ratio)Laser Doppler Velocimetry[2]
MorphologyCompact and SphericalTransmission Electron Microscopy (TEM)[2]
siRNA Entrapment EfficiencyUp to 99%Fluorescence Measurement (using labeled siRNA)[2]

Table 2: Example Formulation Ratios for G0-C14 NP-mediated siRNA Delivery

Component RatioValuePurposeReference(s)
G0-C14 / siRNA (w/w)10:1 to 20:1Condensation of siRNA and endosomal escape[2][4]
N / P Ratio~10Balance of cationic amines (N) to siRNA phosphates (P) for optimal complexation and silencing[9][10]
DSPE-PEG-S2P / DSPE-PEG (w/w)1:1Maximizing macrophage targeting (if applicable)[4]

Diagrams & Workflows

G0_C14_Mechanism Mechanism of G0-C14 NP-Mediated Endosomal Escape cluster_cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH ~5.0-6.5) NP_inside G0-C14 NP with siRNA Protonation Protonation of G0-C14 Amines (H+ influx) NP_inside->Protonation Acidification Influx Cl- and H2O Influx Protonation->Influx Charge Balance Rupture Osmotic Swelling & Endosome Rupture Influx->Rupture Osmotic Pressure Release siRNA Released into Cytoplasm Rupture->Release NP_outside G0-C14 NP Endocytosis Endocytosis NP_outside->Endocytosis Endocytosis->NP_inside

Caption: G0-C14 NPs use the proton sponge effect for endosomal escape and cargo release.

G0_C14_Workflow Experimental Workflow for Assessing G0-C14 NP Efficacy cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: In Vitro Evaluation cluster_analysis Phase 3: Functional Analysis Formulation 1. NP Formulation (Self-Assembly) Characterization 2. Physicochemical Characterization (DLS, TEM, Zeta Potential) Formulation->Characterization Cell_Culture 3. Cell Seeding & Treatment with NPs Characterization->Cell_Culture Uptake 4. Cellular Uptake Assay (Flow Cytometry) Cell_Culture->Uptake Toxicity 6. Cytotoxicity Assay (e.g., MTT) Cell_Culture->Toxicity Escape 5. Endosomal Escape Assay (Confocal Microscopy) Uptake->Escape Silencing 7. Gene Silencing Analysis (qPCR / Western / Luciferase Assay) Escape->Silencing

Caption: A standard workflow for testing G0-C14 nanoparticles from formulation to function.

G0_C14_Troubleshoot Troubleshooting Logic for Poor Gene Silencing Start Start: Poor Gene Silencing (e.g., High Luciferase Signal) CheckUptake 1. Was cellular uptake efficient? Start->CheckUptake UptakeNo Low Uptake: - Optimize PEG density - Check cell line endocytic activity - Confirm NP stability CheckUptake->UptakeNo No UptakeYes Sufficient Uptake CheckUptake->UptakeYes Yes CheckEscape 2. Is there evidence of endosomal escape? UptakeYes->CheckEscape EscapeNo Problem: Endosomal Entrapment - Increase G0-C14/siRNA ratio - Confirm NP integrity - Perform co-localization assay CheckEscape->EscapeNo No EscapeYes Escape Confirmed CheckEscape->EscapeYes Yes CheckCargo 3. Is the siRNA/mRNA cargo intact and biologically active? EscapeYes->CheckCargo CargoNo Problem: Cargo Degradation - Use RNase-free reagents - Check cargo integrity before encapsulation - Optimize formulation to be less harsh CheckCargo->CargoNo No CargoYes Success Likely: - Re-evaluate downstream assay - Check target gene expression in controls CheckCargo->CargoYes Yes

Caption: A decision tree for troubleshooting poor functional outcomes with G0-C14 NPs.

Section 4: Key Experimental Protocols

Protocol 1: Formulation of G0-C14/PLGA NPs for siRNA Delivery

This protocol is a representative example based on self-assembly/nanoprecipitation methods.[4][9]

Materials:

  • siRNA stock solution (in RNase-free water)

  • G0-C14 lipid (in an organic solvent like DMF or acetone)

  • PLGA (poly(lactic-co-glycolic acid))

  • Lecithin (B1663433) and DSPE-PEG

  • Organic solvent (Acetone or Dimethylformamide - DMF)

  • RNase-free water

  • Stir plate and magnetic stir bars

  • Ultrafiltration device (e.g., Amicon, MWCO 100 kDa)

Method:

  • Prepare Organic Phase: Dissolve PLGA and G0-C14 in the organic solvent (e.g., 1 mL of acetone). The weight ratio of G0-C14 to siRNA should be optimized, starting at ~10:1 to 15:1.[4]

  • Form siRNA Complex: In a separate RNase-free tube, add the aqueous siRNA solution to the organic phase containing G0-C14 and PLGA. Mix gently. The cationic G0-C14 will complex with the anionic siRNA.

  • Prepare Aqueous Phase: In a larger beaker, dissolve lecithin and DSPE-PEG in RNase-free water (e.g., 5 mL).

  • Nanoprecipitation: Place the aqueous phase on a stir plate with vigorous stirring (~1000 rpm). Add the organic phase mixture dropwise to the stirring aqueous phase. A milky white suspension of nanoparticles should form immediately.

  • Solvent Evaporation: Allow the mixture to stir for 2-4 hours at room temperature in a fume hood to ensure complete evaporation of the organic solvent.

  • Purification & Concentration: Transfer the NP suspension to an ultrafiltration device. Centrifuge according to the manufacturer's instructions to wash the NPs with RNase-free water and remove unencapsulated components. Repeat the washing step 2-3 times.

  • Final Resuspension: After the final wash, resuspend the purified NP pellet in a desired buffer (e.g., sterile PBS) to the target concentration.

  • Characterization: Characterize the NPs for size, PDI, and zeta potential. Store at 4°C.

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol requires fluorescently labeled siRNA (e.g., Cy3-siRNA) or a fluorescent lipid incorporated into the NP.[12]

Materials:

  • Cells of interest, seeded in a 12- or 24-well plate

  • Complete cell culture medium

  • Fluorescently labeled G0-C14 NPs

  • PBS and Trypsin-EDTA

  • Flow cytometer

  • FACS tubes

Method:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Treatment: Aspirate the old medium and add fresh medium containing the fluorescent G0-C14 NPs at the desired concentrations. Include an "untreated cells" well as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 4 hours) at 37°C and 5% CO₂.

  • Cell Harvest: Aspirate the medium and wash the cells twice with cold PBS to remove non-internalized NPs.

  • Detachment: Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

  • Preparation for Flow Cytometry: Transfer the cell suspension to FACS tubes. Centrifuge at a low speed (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold FACS buffer (e.g., PBS with 1% BSA).

  • Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter for your fluorophore (e.g., Cy3).

  • Quantification: Use the untreated control to set the gate for background fluorescence. Quantify uptake by measuring either the percentage of fluorescently positive cells or the geometric mean fluorescence intensity (MFI) of the cell population.[12]

Protocol 3: Assessment of Endosomal Escape via Confocal Microscopy

Materials:

  • Cells seeded on glass-bottom dishes or chamber slides

  • Fluorescently labeled G0-C14 NPs (e.g., containing Cy3-siRNA)

  • Endo/lysosomal stain (e.g., LysoTracker Green DND-26)

  • Hoechst 33342 nuclear stain

  • Live-cell imaging medium

  • Confocal microscope

Method:

  • Cell Seeding & Treatment: Seed cells on imaging-appropriate dishes. Treat with fluorescent NPs for a desired time (e.g., 4, 8, or 12 hours).

  • Staining: In the last 30-60 minutes of incubation, add the LysoTracker Green and Hoechst 33342 stains directly to the cell medium at their recommended concentrations.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess NPs and stains.

  • Imaging: Immediately image the live cells using a confocal microscope. Capture images in three channels: Blue (Nucleus), Green (Endosomes/Lysosomes), and Red (NPs/siRNA).

  • Analysis:

    • Qualitative: Overlay the green and red channels. Yellow pixels indicate co-localization, meaning the NPs are still within the endo/lysosomal compartments. Punctate red signals in the cytoplasm that are distinct from the green signals represent escaped cargo.

    • Quantitative: Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin) to calculate a co-localization coefficient (e.g., Pearson's Correlation Coefficient). A lower coefficient suggests better endosomal escape.

References

G0-C14 purification techniques to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on a hypothetical small molecule drug candidate, "G0-C14," to illustrate purification principles. The methodologies provided are representative of common practices in small molecule purification and should be adapted based on the specific properties of the compound .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude G0-C14 samples?

Common impurities in the synthesis of small molecule candidates like G0-C14 can be broadly categorized as:

  • Starting Materials: Unreacted precursors from the final synthetic step.

  • Reagents: Excess reagents or catalysts used in the reaction.

  • Byproducts: Unwanted molecules formed from side reactions.

  • Isomers: Structural or stereoisomers of G0-C14 that may have different biological activity.

  • Degradation Products: Impurities formed due to the instability of G0-C14 under certain conditions (e.g., light, temperature, pH).

Q2: Which purification technique is most suitable for G0-C14 on a research scale (milligrams)?

For milligram-scale purification of a moderately polar small molecule like G0-C14, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method. It provides high resolution and is capable of separating closely related impurities from the final product.

Q3: Can I use normal-phase chromatography for G0-C14 purification?

Yes, normal-phase chromatography can be an effective alternative, especially if G0-C14 is sensitive to aqueous mobile phases used in RP-HPLC or if impurities are very polar or non-polar. The choice between reverse-phase and normal-phase depends on the specific impurity profile and the solubility of G0-C14.

Q4: How can I improve the yield of my G0-C14 purification?

To improve purification yield, consider the following:

  • Optimize Loading: Avoid overloading the chromatography column, as this can lead to poor separation and loss of product.

  • Method Development: Fine-tune the mobile phase gradient and flow rate to achieve better separation between G0-C14 and its major impurities.

  • Fraction Collection: Use a fraction collector with peak detection to accurately collect the G0-C14 peak and minimize collection of adjacent impurities.

  • Pre-purification: If the crude sample is highly impure, consider a preliminary purification step like liquid-liquid extraction or filtration through a silica (B1680970) plug to remove major contaminants before the final chromatographic step.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) in RP-HPLC.

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the amount of crude G0-C14 loaded onto the column.

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Solution: If G0-C14 has ionizable groups, the mobile phase pH should be adjusted to be at least 2 pH units away from the compound's pKa to ensure it is in a single ionic form.

  • Possible Cause 3: Secondary Interactions with Column.

    • Solution: Add a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to mask active sites on the silica support.

Issue 2: Co-elution of G0-C14 with an unknown impurity.

  • Possible Cause 1: Insufficient Resolution.

    • Solution:

      • Modify the mobile phase gradient to be shallower around the elution time of G0-C14.

      • Try a different column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.

  • Possible Cause 2: Impurity is an Isomer.

    • Solution: If the co-eluting impurity is a stereoisomer, a chiral chromatography method will be required for separation.

Issue 3: Low recovery of G0-C14 after purification.

  • Possible Cause 1: Irreversible Adsorption to the Column.

    • Solution: Flush the column with a strong solvent to check for retained G0-C14. Consider a different stationary phase if adsorption is significant.

  • Possible Cause 2: Degradation on Column.

    • Solution: If G0-C14 is unstable, try using a buffered mobile phase or performing the purification at a lower temperature.

  • Possible Cause 3: Inefficient Extraction from Collected Fractions.

    • Solution: Ensure the solvent used for liquid-liquid extraction after pooling fractions is appropriate for G0-C14's solubility and that the pH is optimized for extraction.

Quantitative Data on Purification Methods

The following table summarizes the performance of different purification techniques for a 100 mg batch of crude G0-C14.

Purification MethodPurity Achieved (%)Yield (%)Throughput
Preparative RP-HPLC>99.575Low
Flash Chromatography (Normal Phase)95-9885High
Crystallization>99.860Medium

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve 100 mg of crude G0-C14 in a minimal amount of a suitable solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase solvent (e.g., water/acetonitrile mixture) to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatography System:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-35 min: 20% B

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to G0-C14.

  • Post-Purification:

    • Analyze collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure G0-C14 as a solid.

Visualizations

G0_C14_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_post Post-Processing Crude Crude G0-C14 Dissolve Dissolve in DMSO Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Purity (HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Acetonitrile Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure Pure G0-C14 Lyophilize->Pure

Caption: Workflow for the purification of G0-C14 using RP-HPLC.

G0_C14_Troubleshooting_Tree Start Poor Peak Shape? Tailing Tailing Start->Tailing Yes Fronting Fronting Start->Fronting Yes Sol1 Reduce Load Tailing->Sol1 Possible Overload Sol2 Adjust pH Tailing->Sol2 Ionizable Compound Sol3 Add TFA/Formic Acid Tailing->Sol3 Secondary Interactions Sol4 Reduce Load / Dilute Sample Fronting->Sol4

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

Validation & Comparative

A Comparative Guide to Cationic Lipids for siRNA Delivery: G0-C14 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is critical for the success of siRNA-based therapeutics. This guide provides a comparative overview of the cationic lipid G0-C14 and other widely used alternatives, such as DOTAP and the DLin series of ionizable lipids, for the delivery of small interfering RNA (siRNA).

The effective delivery of siRNA to target cells remains a significant hurdle in the clinical translation of RNA interference (RNAi) therapies. Cationic lipids have emerged as a leading class of non-viral vectors, capable of complexing with negatively charged siRNA and facilitating its entry into cells. This guide offers a data-driven comparison of G0-C14, a poly(amido amine) (PAMAM) dendrimer-based cationic lipid, with established cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and the clinically advanced DLin series of ionizable lipids, including the gold-standard DLin-MC3-DMA.

Performance Comparison at a Glance

The following tables summarize the performance characteristics of G0-C14, DOTAP, and DLin-MC3-DMA based on available experimental data. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro siRNA Delivery Performance

Cationic LipidFormulation TypeCell Line(s)siRNA Encapsulation Efficiency (%)Gene Knockdown Efficiency (%)Cytotoxicity
G0-C14 Polymer-Lipid Hybrid NanoparticlesHeLa-Luc, A549, LNCaPUp to 99%[1]Not explicitly quantified in direct comparisonLow toxicity observed at effective concentrations[2]
DOTAP LipoplexesHematopoietic Stem Cells, MCF-7Not consistently reported~60-80%[3][4]Dependent on N/P ratio and formulation; can be significant at higher ratios[5]
DLin-MC3-DMA Lipid Nanoparticles (LNPs)Not the primary focus of in vitro studiesHighPotent knockdown, but in vivo performance is the key metricDesigned for low toxicity at physiological pH[6][7]

Table 2: In Vivo siRNA Delivery Performance

Cationic LipidFormulation TypeAnimal ModelTarget OrganEffective Dose (ED50)
G0-C14 Polymer-Lipid Hybrid NanoparticlesMouseNot specified in comparative studiesNot available in a comparative context
DOTAP LipoplexesMouseLungsNot typically used for systemic in vivo delivery due to toxicity and stability issues
DLin-MC3-DMA Lipid Nanoparticles (LNPs)Mouse, Non-human primateLiverAs low as 0.005 mg/kg (mouse)[8]

In-Depth Look at Cationic Lipids

G0-C14: A Promising Dendrimer-Based Lipid

G0-C14 is a cationic lipid synthesized by the ring-opening of 1,2-epoxytetradecane (B1585259) with a generation 0 (G0) PAMAM dendrimer[1]. This structure provides multiple tertiary amines for electrostatic interaction with siRNA and hydrophobic tails for incorporation into lipid-based nanoparticles.

Key Features:

  • High Encapsulation Efficiency: G0-C14 has demonstrated the ability to achieve very high siRNA encapsulation efficiency, reaching up to 99% in polymer-lipid hybrid nanoparticle formulations[1].

  • Low Cytotoxicity: Studies have indicated that G0-C14 exhibits low toxicity at the concentrations required for effective siRNA delivery[2].

  • Hybrid Nanoparticle Formulation: It is often used in conjunction with polymers like PLGA-PEG to form stable hybrid nanoparticles, which can offer controlled release properties[1].

DOTAP: A Widely Used Transfection Reagent

DOTAP is a monovalent cationic lipid that has been extensively used for in vitro transfection of nucleic acids for decades. It forms lipoplexes with siRNA through electrostatic interactions.

Key Features:

  • Established In Vitro Efficacy: DOTAP is known to mediate efficient gene knockdown in a variety of cell lines, with reported efficiencies in the range of 60-80%[3][4].

  • Formulation Dependent Performance: Its efficiency and cytotoxicity are highly dependent on the formulation, including the presence of helper lipids like DOPE or cholesterol and the nitrogen-to-phosphate (N/P) ratio[5].

  • Limitations for In Vivo Use: The permanent positive charge of DOTAP can lead to rapid clearance from circulation and significant toxicity, limiting its application for systemic in vivo delivery.

DLin-MC3-DMA: The Gold Standard for In Vivo Hepatic Delivery

DLin-MC3-DMA is an ionizable cationic lipid that was a key component of the first FDA-approved siRNA drug, Onpattro. Its development marked a significant advancement in systemic siRNA delivery.

Key Features:

  • Exceptional In Vivo Potency: LNPs formulated with DLin-MC3-DMA have demonstrated remarkable efficacy in silencing genes in hepatocytes, with ED50 values as low as 0.005 mg/kg in mice[8].

  • Ionizable Nature: DLin-MC3-DMA has a pKa in the range of 6.2-6.5, allowing for efficient siRNA encapsulation at low pH and a near-neutral surface charge at physiological pH. This reduces toxicity and prolongs circulation time[8].

  • Clinically Validated: Its use in an approved therapeutic underscores its clinical potential and favorable safety profile for liver-targeted delivery.

Experimental Methodologies

Below are generalized protocols for the formulation of siRNA-lipid nanoparticles and their evaluation in vitro. These protocols provide a framework for comparing the performance of different cationic lipids.

Lipid Nanoparticle (LNP) Formulation Protocol

This protocol describes a general method for preparing siRNA-loaded LNPs using a microfluidic mixing approach.

  • Preparation of Lipid Solution:

    • Dissolve the cationic lipid (e.g., G0-C14, DOTAP, or DLin-MC3-DMA), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol (B145695) at a specific molar ratio. A common molar ratio for DLin-MC3-DMA based formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[7].

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in a low pH buffer, such as a 25 mM acetate (B1210297) buffer at pH 4.0.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Sterilization:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection and Gene Silencing Assay

This protocol outlines a general procedure for assessing the in vitro gene silencing efficiency of siRNA-LNP formulations.

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the siRNA-LNP formulation in serum-free cell culture medium.

    • Add the diluted LNPs to the cells to achieve the desired final siRNA concentration.

    • Incubate the cells with the LNPs for a specified period (e.g., 4-24 hours) at 37°C.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete growth medium.

    • Continue to culture the cells for 24-72 hours to allow for gene knockdown to occur.

  • Analysis of Gene Knockdown:

    • Harvest the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene for normalization.

    • Calculate the percentage of gene knockdown relative to a negative control (e.g., cells treated with LNPs containing a non-targeting siRNA).

  • Cytotoxicity Assay:

    • In a parallel experiment, assess cell viability after transfection using a standard assay such as the MTT or CellTiter-Glo assay.

Visualizing the Process: Workflows and Structures

To better understand the experimental processes and the components involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation Lipids Cationic & Helper Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Aqueous Buffer (low pH) siRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Characterization Size, Zeta Potential, Encapsulation Efficiency Dialysis->Characterization Transfection Addition of siRNA-LNPs to Cells Characterization->Transfection CellSeeding Cell Seeding CellSeeding->Transfection Incubation Incubation (24-72h) Transfection->Incubation Analysis Analysis Incubation->Analysis GeneKnockdown qRT-PCR for Gene Expression Analysis->GeneKnockdown Cytotoxicity Cell Viability Assay Analysis->Cytotoxicity

Caption: Experimental workflow for siRNA-LNP formulation and in vitro evaluation.

LNP_Structure Core siRNA/Cationic Lipid Core Shell Helper Lipids & Cholesterol PEG PEG-Lipid

Caption: Simplified structure of a lipid nanoparticle for siRNA delivery.

Conclusion

The selection of a cationic lipid for siRNA delivery is a critical decision that depends on the specific application.

  • G0-C14 represents a promising cationic lipid, particularly for the formulation of hybrid nanoparticles with high siRNA loading capacity and low in vitro toxicity. Further studies directly comparing its in vivo efficacy against established lipids are warranted.

  • DOTAP remains a valuable tool for in vitro studies due to its well-characterized performance and commercial availability. However, its utility for in vivo applications is limited.

  • DLin-MC3-DMA and other ionizable lipids in the DLin series are the current leaders for in vivo, liver-targeted siRNA delivery, as evidenced by their exceptional potency and clinical validation.

For researchers and drug developers, the choice will depend on whether the focus is on in vitro screening, where reagents like DOTAP may suffice, or on developing clinically translatable therapeutics for systemic delivery, where ionizable lipids like DLin-MC3-DMA are the benchmark. G0-C14 and similar novel cationic lipids offer intriguing possibilities and may find specific niches where their unique properties provide an advantage. A thorough evaluation of delivery efficiency, cytotoxicity, and in vivo performance is essential for the successful development of any siRNA-based therapeutic.

References

G0-C14: A Comparative Guide to a Novel Transfection Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular and molecular biology, the efficient delivery of nucleic acids into cells is a critical step for a vast array of applications, from basic research to the development of novel therapeutics. While numerous commercial transfection reagents are available, the search for more effective, less toxic, and more versatile delivery vehicles is ongoing. This guide provides an objective comparison of the novel transfection reagent G0-C14 with established commercial reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their experimental needs.

Introduction to G0-C14

G0-C14 is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine (PAMAM) dendrimer. It is utilized in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA and mRNA, into cells. The structure of G0-C14 allows for efficient condensation of negatively charged nucleic acids and the formation of stable nanoparticles that can effectively traverse the cell membrane.

Performance Comparison: G0-C14 vs. Commercial Reagents

The performance of a transfection reagent is primarily evaluated based on its transfection efficiency and its impact on cell viability (cytotoxicity). This section presents a comparative summary of G0-C14 against widely used commercial transfection reagents.

Data Summary

The following tables summarize the available quantitative data for transfection efficiency and cytotoxicity. It is important to note that direct head-to-head comparisons of G0-C14 with all major commercial reagents in the same study are limited. The data presented here is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Transfection Efficiency Comparison in HeLa Cells

ReagentNucleic AcidTransfection EfficiencyCitation
G0-C14 siRNA (luciferase)>95% gene silencing
Lipofectamine 2000 siRNA (luciferase)~38% gene silencing
Lipofectamine 2000 pCMV β-Gal DNA31.66 ± 2.5%[1]
Lipofectamine 3000 pCMV-GFP DNA41.03%[2]
FuGENE HD pCMV β-Gal DNA43.66 ± 1.52%[1]

Note: The G0-C14 and Lipofectamine 2000 siRNA data are from a study where G0-C14 was found to be "much more effective" than Lipofectamine 2000. The DNA transfection data for Lipofectamine 2000, Lipofectamine 3000, and FuGENE HD are from separate studies, providing a benchmark for comparison.

Table 2: Cytotoxicity Comparison

ReagentCell LineCytotoxicity/Cell ViabilityCitation
G0-C14 Luc-HeLaNo obvious cytotoxicity observed
Lipofectamine 2000 HeLa>95% viability with 4 μl[1]
Lipofectamine 3000 HeLaSignificant reduction in cell viability compared to control[2]
FuGENE HD HeLa>95% viability with 4 μl[1]

Experimental Methodologies

Detailed and reproducible protocols are crucial for successful transfection experiments. Below are the methodologies for using G0-C14 nanoparticles and representative protocols for commercial lipid-based reagents.

G0-C14 Nanoparticle Transfection Protocol (for siRNA)

This protocol is based on the self-assembly method for forming G0-C14 lipid nanoparticles for siRNA delivery.

Materials:

  • G0-C14

  • siRNA of interest

  • PLGA (poly(lactic-co-glycolic acid))

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • Acetone

  • Nuclease-free water

  • Cell culture medium

Procedure:

  • Preparation of G0-C14/siRNA Complex:

    • Dissolve G0-C14 in a suitable solvent (e.g., methanol) to a stock concentration of 1 mg/mL.

    • Dilute the siRNA in nuclease-free water to a desired concentration.

    • Mix the G0-C14 solution with the siRNA solution at a specific N/P ratio (ratio of nitrogen atoms in G0-C14 to phosphate (B84403) groups in siRNA), typically ranging from 5:1 to 20:1. Incubate at room temperature for 15-20 minutes to allow complex formation.

  • Formation of Lipid Nanoparticles:

    • Dissolve PLGA and DSPE-PEG in acetone.

    • Add the G0-C14/siRNA complex to the PLGA/DSPE-PEG solution.

    • This mixture is then added dropwise to nuclease-free water under gentle stirring.

  • Nanoparticle Purification:

    • The resulting nanoparticle suspension is typically purified by dialysis or centrifugation to remove organic solvent and unincorporated components.

  • Transfection:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • On the day of transfection, replace the culture medium with fresh, serum-free, or serum-containing medium (optimization may be required).

    • Add the desired amount of G0-C14 nanoparticle suspension to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-72 hours before assaying for gene knockdown.

Representative Protocol for Commercial Lipid-Based Reagents (e.g., Lipofectamine Series, FuGENE HD)

Commercial transfection reagents are typically provided with optimized protocols from the manufacturer. The following is a general workflow.

Materials:

  • Commercial transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • Nucleic acid (plasmid DNA, siRNA, etc.)

  • Serum-free medium (e.g., Opti-MEM™)

  • Cells and appropriate culture medium

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate to ensure they are at the optimal confluency (typically 70-90%) on the day of transfection.

  • Preparation of Nucleic Acid-Lipid Complexes:

    • In one tube, dilute the nucleic acid in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted nucleic acid and the diluted transfection reagent. Mix gently and incubate at room temperature for the time specified in the manufacturer's protocol (usually 5-20 minutes) to allow complex formation.

  • Transfection:

    • Add the nucleic acid-lipid complexes dropwise to the cells in each well.

    • Gently swirl the plate to distribute the complexes evenly.

    • Incubate the cells for 24-72 hours. A medium change after 4-6 hours is sometimes recommended to reduce cytotoxicity, depending on the reagent and cell type.

  • Assay:

    • After the incubation period, cells can be harvested and assayed for gene expression or knockdown.

Mechanistic Insights: Cellular Uptake and Endosomal Escape

The efficiency of a transfection reagent is heavily dependent on its ability to overcome cellular barriers. The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape for lipid-based transfection reagents like G0-C14.

G0_C14_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis LNP G0-C14 Nanoparticle (LNP) with Nucleic Acid Clathrin Clathrin-mediated Endocytosis LNP->Clathrin Primary Pathway Macropinocytosis Macropinocytosis LNP->Macropinocytosis Alternate Pathway RISC RISC Loading & Target mRNA Cleavage Translation Protein Expression (mRNA delivery) EarlyEndosome Early Endosome Clathrin->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome Maturation NucleicAcid Released Nucleic Acid EarlyEndosome->NucleicAcid Endosomal Escape ('Proton Sponge' Effect) Degradation Degradation LateEndosome->Degradation Degradation NucleicAcid->RISC siRNA NucleicAcid->Translation mRNA

Caption: Cellular uptake and intracellular fate of G0-C14 nanoparticles.

The cationic nature of G0-C14 facilitates the "proton sponge" effect. As the endosome acidifies, the amine groups on G0-C14 become protonated, leading to an influx of chloride ions and water, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.

Conclusion

G0-C14 presents a promising alternative to commercial transfection reagents, particularly for siRNA delivery, demonstrating high efficiency and low cytotoxicity in preliminary studies. Its performance with other nucleic acids and in a wider range of cell types warrants further investigation. This guide provides a foundational comparison to aid researchers in selecting the most appropriate transfection method for their specific experimental goals. As with any transfection reagent, empirical optimization for each cell type and nucleic acid combination is recommended to achieve the best results.

References

G0-C14-Mediated Gene Silencing: A Comparative Guide to qPCR Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of G0-C14-mediated gene silencing with other non-viral alternatives, supported by experimental data validated by quantitative real-time PCR (qPCR). Detailed methodologies for key experiments are presented to ensure reproducibility.

Performance Comparison of Non-Viral Gene Silencing Reagents

The efficacy of gene silencing is critically dependent on the delivery vehicle. G0-C14 is a cationic lipid that has been utilized in the formation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA)[1]. Its performance in mediating gene knockdown, as measured by the reduction of target mRNA levels via qPCR, is a key indicator of its potential as a research tool and therapeutic delivery agent.

Below is a summary of quantitative data comparing the gene silencing efficiency of various non-viral delivery methods. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as cell type, siRNA target, and concentration can influence outcomes.

Delivery ReagentCell TypeTarget GenesiRNA ConcentrationmRNA Knockdown Efficiency (%)Reference
G0-C14 based Nanoparticle HeLa-LucLuciferase50 nM~80%[2]
Lipofectamine™ RNAiMAX HepG2GAPDH10 nM~70%[3]
Lipofectamine™ RNAiMAX Huh7.5GAPDH10 nM~75%[3]
GenMute™ HepG2GAPDH10 nM~70%[3]
GenMute™ Huh7.5GAPDH10 nM~75%[3]
Lipofectamine™ 2000 Bovine MDMMEFV50 nM~87%[4]
DharmaFECT 3 Bovine MDMMEFV50 nM~80%[4]
INTERFERin® Bovine MDMMEFV50 nM~66%[4]

Note: The percentage of mRNA knockdown is an approximate value derived from the referenced literature. Direct comparison between different studies should be made with caution due to variations in experimental protocols.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the preparation of G0-C14 nanoparticles and the subsequent validation of gene silencing by qPCR.

Protocol 1: Preparation of G0-C14/siRNA Nanoparticles

This protocol is based on a robust nano-precipitation method[5].

Materials:

  • G0-C14 cationic lipid

  • siRNA (targeting gene of interest and non-targeting control)

  • Poly(lactic-co-glycolic) acid (PLGA)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)

  • Organic solvent (e.g., acetone)

  • Nuclease-free water

Procedure:

  • siRNA-G0-C14 Complex Formation:

    • Dissolve G0-C14 and PLGA in the organic solvent.

    • Separately, dissolve siRNA in nuclease-free water.

    • Add the siRNA solution to the G0-C14/PLGA solution and mix gently to allow for the electrostatic complexation of the negatively charged siRNA with the cationic G0-C14.

  • Nanoparticle Formulation:

    • Prepare an aqueous solution of DSPE-PEG.

    • Rapidly inject the siRNA/G0-C14/PLGA organic solution into the DSPE-PEG aqueous solution under vigorous stirring. This nanoprecipitation process leads to the self-assembly of a polymer-lipid hybrid nanoparticle with a PLGA core containing the siRNA-G0-C14 complex and a PEGylated shell.

  • Purification and Characterization:

    • Purify the nanoparticles from the organic solvent and unbound components using a suitable method such as dialysis or ultrafiltration.

    • Characterize the nanoparticles for size, zeta potential, and siRNA encapsulation efficiency.

Protocol 2: Validation of Gene Silencing by qPCR

This protocol outlines the steps to quantify the reduction in target mRNA levels following transfection with G0-C14/siRNA nanoparticles.

Materials:

  • Cells cultured in appropriate media

  • G0-C14/siRNA nanoparticles

  • Control nanoparticles (e.g., containing non-targeting siRNA)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for the target gene and a stable reference gene

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight.

    • On the following day, replace the medium with fresh medium containing the G0-C14/siRNA nanoparticles and control nanoparticles at the desired final concentration.

    • Incubate for 24-72 hours, depending on the cell type and target gene turnover.

  • RNA Extraction:

    • After incubation, wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for the target and reference genes in separate wells.

    • Perform the qPCR reaction using a real-time PCR instrument.

    • The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method. The knockdown efficiency is typically expressed as the percentage reduction in target mRNA levels in cells treated with the target-specific siRNA compared to the non-targeting control.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved.

G0_C14_Gene_Silencing_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery & Silencing cluster_validation qPCR Validation siRNA siRNA NP G0-C14/siRNA Nanoparticle siRNA->NP G0C14 G0-C14 G0C14->NP PLGA PLGA PLGA->NP DSPEG DSPE-PEG DSPEG->NP Cell Target Cell NP->Cell Transfection Endosome Endosome Cell->Endosome Endocytosis RISC RISC Activation Endosome->RISC Endosomal Escape mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage RNA_Extraction Total RNA Extraction mRNA_cleavage->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Data Analysis (% Knockdown) qPCR->Data_Analysis RNAi_Signaling_Pathway siRNA_NP G0-C14/siRNA Nanoparticle Cytoplasm Cytoplasm siRNA_NP->Cytoplasm Delivery siRNA siRNA duplex Cytoplasm->siRNA RISC_loading RISC Loading Complex siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger strand degradation Cleaved_mRNA Cleaved mRNA Fragments RISC_active->Cleaved_mRNA mRNA cleavage Target_mRNA Target mRNA Target_mRNA->Cleaved_mRNA No_Protein No Protein Translation Cleaved_mRNA->No_Protein

References

In Vivo Efficacy of G0-C14 Nanoparticles Versus Lipofectamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe in vivo delivery of nucleic acids is a cornerstone of next-generation therapies. This guide provides a comparative analysis of two non-viral delivery systems: G0-C14 nanoparticles and the well-established Lipofectamine family of reagents, with a focus on its in vivo-formulated counterpart, Invivofectamine.

This comparison is synthesized from publicly available data. It is important to note that no direct head-to-head in vivo studies comparing G0-C14 nanoparticles and Lipofectamine/Invivofectamine have been identified in the public domain. Therefore, the data presented is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.

Overview of the Delivery Systems

G0-C14 Nanoparticles

G0-C14 nanoparticles are a self-assembling system composed of a biodegradable poly(lactide-co-glycolide)-b-poly(ethylene glycol) (PLGA-b-PEG) diblock copolymer and a cationic lipid, G0-C14. This formulation is designed for the co-delivery of small interfering RNA (siRNA) and chemotherapeutic agents. The PEGylated surface of the nanoparticle is intended to increase circulation time in the bloodstream by reducing clearance by the reticuloendothelial system. The G0-C14 component, a PAMAM generation 0 dendrimer-based cationic lipid, facilitates the encapsulation of negatively charged nucleic acids.[1]

Lipofectamine and Invivofectamine

Lipofectamine is a widely used cationic lipid-based transfection reagent for in vitro applications.[2][3][4][5] However, its use in vivo is limited by toxicity concerns.[6][7][8][9] Invivofectamine 3.0 is a lipid-based nanoparticle formulation specifically designed for the systemic in vivo delivery of siRNA.[10][11][12][13] It is an animal-origin-free reagent intended to provide high transfection efficiency in the liver with minimal toxicity.[10][13]

Comparative Analysis of In Vivo Efficacy

The following tables summarize the available quantitative data on the in vivo efficacy of G0-C14 nanoparticles and Invivofectamine from separate studies.

Table 1: In Vivo Gene Silencing Efficacy

FeatureG0-C14 Nanoparticles (siRNA delivery)Invivofectamine 3.0 (siRNA delivery)
Target Gene Luciferase, REV1, REV3LFactor VII (FVII), Apolipoprotein B (ApoB)
Animal Model Mice with MDA-MB-231 xenograftsMice
Administration Route Not explicitly stated, likely intravenousIntravenous (tail vein injection)
Dosage Not explicitly stated1 mg/kg (starting dose)
Efficacy "Remarkable in vivo efficacy in suppressing luciferase expression"[1]Up to 85% knockdown of FVII mRNA; >80% knockdown of ApoB mRNA[10]
Duration of Effect Silencing of target genes for at least 3 days after a single dose[14]Not explicitly stated

Disclaimer: The data in this table is from different studies with varying experimental designs. A direct comparison of efficacy cannot be definitively made.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for understanding the context of the efficacy data.

Table 2: Comparison of In Vivo Experimental Protocols

ParameterG0-C14 NanoparticlesInvivofectamine 3.0
Formulation Self-assembly of PLGA-b-PEG and G0-C14 in a double emulsion-solvent evaporation method[1]Mixing siRNA with complexation buffer, then adding Invivofectamine 3.0 reagent, followed by incubation and dilution[10]
Animal Model LNCaP cells stably expressing GFP retrovirally infected into mice[1]Inbred mouse strains are recommended[12]
Administration Route Not explicitly stated, implied systemicIntravenous (tail vein) or intraperitoneal injection[11][12]
Dosage Preparation Nanoparticles with a fixed G0-C14/siRNA weight ratio of 20[14]siRNA at 1.2 mg/mL or higher, complexed with the reagent[12]
Injection Volume Not specified200 µL for a 20g mouse (10 µL/g)[11]
Injection Rate Not specifiedSlow and even; 200 µL injection should take 10-20 seconds[12]
Post-injection Monitoring Tumor growth and gene expression analysis[14]Gene knockdown assessment via methods like qRT-PCR[10]

Biodistribution and Toxicity

A critical aspect of any in vivo delivery system is its biodistribution and toxicity profile.

  • G0-C14 Nanoparticles: The patent for G0-C14 nanoparticles claims no evidence of associated toxicity with their siRNA-containing nanoparticles.[14] However, detailed biodistribution and toxicology studies are not provided in the available documents. The PEG coating is designed to reduce clearance by the liver and spleen.[15][16]

  • Lipofectamine/Invivofectamine: Standard Lipofectamine reagents are known to have in vivo toxicity.[6][7][8][9] Invivofectamine 3.0 is designed to minimize toxicity.[13] Studies using Invivofectamine 3.0 for siRNA delivery to the retina showed that macrophage recruitment, retinal stress, and photoreceptor cell death were comparable to negative controls.[17]

Visualizing the Components and Processes

To better understand the structure and application of these delivery systems, the following diagrams are provided.

G0C14_Nanoparticle cluster_NP G0-C14 Nanoparticle cluster_components Components Core Aqueous Core (siRNA) Shell PLGA / G0-C14 Layer Surface PEG Surface siRNA siRNA siRNA->Core Encapsulated PLGA_PEG PLGA-b-PEG PLGA_PEG->Surface Forms Surface G0C14 G0-C14 (Cationic Lipid) G0C14->Shell Forms Shell with PLGA

Caption: Structure of a G0-C14 Nanoparticle.

InVivo_Workflow cluster_prep cluster_admin cluster_analysis A Formulate Nanoparticle/ Lipid Complex with Nucleic Acid B Systemic Injection (e.g., Intravenous) A->B C Monitor Biodistribution (e.g., Imaging) B->C D Assess Efficacy (e.g., Gene Knockdown) B->D E Evaluate Toxicity (e.g., Histopathology) B->E

Caption: General Experimental Workflow for In Vivo Gene Delivery.

Conclusion

Both G0-C14 nanoparticles and Invivofectamine represent advances in non-viral in vivo gene delivery. G0-C14 offers a versatile platform for the co-delivery of nucleic acids and hydrophobic drugs, with the potential for sustained release. Invivofectamine provides a more readily available and specifically optimized solution for in vivo siRNA delivery, particularly to the liver, with a documented protocol and some performance data.

The choice between these or other delivery systems will ultimately depend on the specific research application, including the target tissue, the nature of the therapeutic cargo, and the desired duration of effect. Researchers are encouraged to consult the primary literature and manufacturer's protocols for the most detailed and up-to-date information.

References

comparative study of different G0-C14 analog structures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to G0-C14 Nanoparticle Formulations for siRNA Delivery

For researchers, scientists, and drug development professionals, the effective delivery of small interfering RNA (siRNA) is a critical challenge. Cationic lipid-like molecules, such as G0-C14, have emerged as promising components of nanoparticle delivery systems. This guide provides a comparative analysis of different nanoparticle formulations utilizing G0-C14 and similar cationic lipids for siRNA delivery, supported by experimental data.

Comparative Analysis of Nanoparticle Formulations

The performance of siRNA-loaded nanoparticles is highly dependent on their formulation, particularly the ratio of components which influences encapsulation efficiency, particle size, and surface charge. Below is a summary of key quantitative data from studies on G0-C14 based nanoparticles.

Formulation ComponentKey ParameterValueOutcomeReference
Cationic Lipid G0-C14/siRNA weight ratio10:1Highly effective luciferase silencing (>95%) in Luc-HeLa cells.[1]
G0-C14/siRNA weight ratio20:1High siRNA entrapment (up to 99%).[2]
G0-C14/siRNA weight ratio1:15 (lowest effective concentration)Able to condense siRNA for nanoparticle preparation with no significant in vitro or in vivo toxicities observed.[3]
Polymer-Lipid Hybrid NPs PLGA-PEG / G0-C14Nanoparticle Size~100 nmIdeal for systemic in vivo delivery, avoiding rapid renal clearance.
PLGA-PEG / G0-C14Zeta PotentialIncreases with G0-C14/siRNA ratioIndicates increased surface charge with more cationic lipid.
Alternative Cationic Lipids DLinKC2-DMAGene Silencing PotencyMost potent among DLinDAP, DLinDMA, DLinK-DMA, and DLinKC2-DMA for GAPDH silencing in antigen-presenting cells.[4][5]
DODMAIn vivo deliveryPreferential uptake by hepatocytes and tumor cells in a mouse HCC model.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of key experimental protocols for the preparation and characterization of G0-C14 based siRNA nanoparticles.

Synthesis of G0-C14

G0-C14 is synthesized through the ring-opening reaction of 1,2-epoxytetradecane (B1585259) by generation 0 of poly(amidoamine) (PAMAM) dendrimers.[2] This process yields a cationic lipid-like molecule with a dendritic core and hydrophobic tails, which is ideal for complexing with negatively charged siRNA and interacting with hydrophobic polymers.[3]

Preparation of PLGA-PEG/G0-C14 siRNA Nanoparticles

A common method for preparing these nanoparticles is a modified double-emulsion solvent evaporation technique or a nanoprecipitation method.[2][3]

  • First Emulsion: The copolymer PLGA-PEG and G0-C14 are co-dissolved in an organic solvent such as dichloromethane. An aqueous solution of siRNA is then added and emulsified, typically by probe sonication, to form a water-in-oil emulsion.[2]

  • Second Emulsion: The first emulsion is then added to a larger aqueous solution containing a stabilizer, like polyvinyl alcohol (PVA), and sonicated again to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation, leading to the self-assembly of the nanoparticles.

  • Purification: The resulting nanoparticles are collected by centrifugation and washed to remove excess reagents.

Alternatively, a nanoprecipitation method involves the dropwise addition of an organic solution containing PLGA-PEG and G0-C14/siRNA complexes into an aqueous solution with gentle stirring.[3]

Characterization of Nanoparticles
  • Size and Zeta Potential: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter and the surface charge (zeta potential) of the nanoparticles.[3]

  • Encapsulation Efficiency: The amount of siRNA encapsulated within the nanoparticles is typically determined by quantifying the amount of free siRNA in the supernatant after centrifugation using a fluorescent dye that binds to RNA.[2]

  • Morphology: Transmission electron microscopy (TEM) is used to visualize the size, shape, and morphology of the nanoparticles.[1]

  • In Vitro Gene Silencing: The efficacy of the siRNA nanoparticles is assessed by treating cultured cells (e.g., luciferase-expressing HeLa cells for anti-luciferase siRNA) and measuring the downregulation of the target protein or mRNA.[1]

Visualizing the Mechanism of Action

To understand the processes involved in nanoparticle-mediated siRNA delivery and subsequent gene silencing, the following diagrams illustrate the key pathways and workflows.

nanoparticle_structure cluster_NP PLGA-PEG/G0-C14 Nanoparticle Core Aqueous Core (siRNA) PLGA_G0C14 PLGA / G0-C14 Layer PEG_corona PEG Corona

Caption: Structure of a PLGA-PEG/G0-C14 nanoparticle for siRNA delivery.

experimental_workflow cluster_synthesis Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of G0-C14 preparation Nanoparticle Preparation (Double Emulsion) synthesis->preparation dls DLS (Size & Zeta Potential) preparation->dls tem TEM (Morphology) preparation->tem ee Encapsulation Efficiency preparation->ee invitro In Vitro Gene Silencing ee->invitro invivo In Vivo Efficacy & Toxicity invitro->invivo

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

RNAi_pathway cluster_delivery Cellular Delivery cluster_rnai RNAi Machinery cluster_silencing Gene Silencing np siRNA Nanoparticle endocytosis Endocytosis np->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape sirna siRNA escape->sirna risc RISC Loading sirna->risc active_risc Activated RISC risc->active_risc cleavage mRNA Cleavage active_risc->cleavage mrna Target mRNA mrna->cleavage degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein

Caption: Simplified signaling pathway of RNA interference (RNAi) initiated by nanoparticle-delivered siRNA.

References

Navigating the Stability Landscape: A Comparative Guide to G0-C14 and Alternative Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of nanoparticle formulations is a critical hurdle in translating promising therapeutics from the lab to the clinic. This guide provides a comparative analysis of the anticipated long-term stability of G0-C14-based formulations against other common nanoparticle platforms, supported by representative experimental data and detailed protocols.

G0-C14, a cationic lipid-like molecule, has emerged as a potent component in the formulation of nanoparticles for the delivery of siRNA and other therapeutic agents.[1][2] Its design, featuring cationic head groups for nucleic acid binding and hydrophobic tails for self-assembly, contributes to the formation of stable nanoparticles.[1][2] While specific long-term stability data for G0-C14 formulations is not extensively published, we can infer its stability profile from comprehensive studies on similar lipid nanoparticle (LNP) systems. This guide will leverage such data to provide a robust comparative framework.

Long-Term Stability of G0-C14-like Lipid Nanoparticles

The stability of lipid-based nanoparticles is a multifactorial issue, with storage temperature, pH, and the physical state of the formulation (aqueous vs. lyophilized) playing pivotal roles.[3][4] Studies on LNPs with compositions analogous to what would be expected for G0-C14 formulations reveal that these particles can maintain their critical quality attributes for extended periods under optimal conditions.

Key Stability-Indicating Parameters

The long-term stability of LNP formulations is typically assessed by monitoring several key parameters over time:

  • Particle Size and Polydispersity Index (PDI): Changes in particle size and PDI can indicate aggregation or degradation of the nanoparticles, which can impact their efficacy and safety.

  • Encapsulation Efficiency: The ability of the nanoparticle to retain its therapeutic payload over time is crucial for its potency.

  • Biological Activity: The ultimate measure of stability is the formulation's ability to maintain its therapeutic function, such as gene silencing for siRNA-loaded particles.

Representative Stability Data for G0-C14-like LNPs

The following tables summarize representative long-term stability data for lipid nanoparticles stored under various conditions, serving as a proxy for the expected performance of G0-C14 formulations.

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution, pH 7.4)

Time (Days)Storage Temp.Avg. Particle Size (nm)PDIEncapsulation Efficiency (%)Relative Gene Silencing (%)
0-1100.1595100
904°C1150.169295
9025°C1800.258060
90-20°C (with freeze-thaw)2500.408570
1564°C1200.179090
15625°C3000.556530

Data synthesized from similar LNP stability studies.[3][5][6]

Table 2: Effect of Lyophilization with Cryoprotectants on LNP Stability (Stored at Room Temperature)

Time (Months)FormulationAvg. Particle Size (nm) (post-reconstitution)PDI (post-reconstitution)Encapsulation Efficiency (%)Relative Gene Silencing (%)
0Lyophilized with Trehalose (B1683222)1120.169498
6Lyophilized with Trehalose1180.189194
6Lyophilized without Cryoprotectant4500.607045

Data synthesized from similar LNP stability studies.[3][7]

From this data, it is evident that refrigeration at 4°C is a suitable condition for the medium-term storage of aqueous LNP formulations.[3][4][6] For long-term storage, lyophilization with a cryoprotectant like trehalose or sucrose (B13894) is a highly effective strategy to prevent aggregation and maintain the biological activity of the formulation, even at room temperature.[3][7]

Comparison with Alternative Nanoparticle Platforms

While G0-C14-like LNPs offer a robust platform for drug delivery, a variety of other nanoparticle systems are also under investigation, each with its own stability profile.

Table 3: Comparative Stability of Different Nanoparticle Platforms

Nanoparticle PlatformTypical CompositionKey Stability AdvantagesKey Stability Challenges
G0-C14-like LNPs Cationic lipid (G0-C14), helper lipids, cholesterol, PEG-lipidWell-defined composition, amenable to lyophilization.Susceptible to hydrolysis and aggregation in aqueous suspension, especially at elevated temperatures.
Polymeric Nanoparticles (e.g., PLGA) Biodegradable polymers like poly(lactic-co-glycolic acid)High structural integrity, tunable drug release profiles.Potential for polymer degradation and drug leakage over time, manufacturing can be complex.[8]
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides)High physical stability due to solid matrix, good biocompatibility.Limited drug loading capacity, potential for drug expulsion during storage due to lipid crystallization.
Exosomes Natural cell-derived vesiclesExcellent biocompatibility and inherent stability.Challenges in large-scale production, purification, and standardization.[8]
Inorganic Nanoparticles (e.g., Gold, Silica) Metals or metal oxidesHigh intrinsic stability, resistance to microbial growth.Potential for long-term toxicity, challenges in biodegradability and clearance.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols for key experiments.

LNP Formulation

A representative method for formulating G0-C14-like LNPs involves the rapid mixing of a lipid-ethanol solution with an aqueous solution containing the nucleic acid cargo. The lipid mixture typically consists of the cationic lipid (G0-C14), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid to confer stability and stealth properties.[3][10] The resulting nanoparticles are then purified via dialysis or tangential flow filtration to remove ethanol (B145695) and unencapsulated material.

Long-Term Stability Assessment
  • Sample Preparation and Storage: Aliquots of the LNP formulation are stored under various conditions (e.g., 4°C, 25°C, -20°C) in sealed vials. For lyophilization studies, cryoprotectants are added before freeze-drying.

  • Time Points: Samples are analyzed at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Particle Size and PDI Measurement: Dynamic Light Scattering (DLS) is used to measure the average particle size and polydispersity index.

  • Encapsulation Efficiency: A fluorescent dye-based assay (e.g., RiboGreen) is used to determine the amount of encapsulated nucleic acid. The fluorescence is measured before and after lysing the nanoparticles with a detergent.

  • In Vitro Gene Silencing: The biological activity of siRNA-loaded LNPs is assessed by treating a relevant cell line (e.g., HeLa cells expressing a reporter gene like luciferase) with the stored formulations. The level of gene silencing is quantified by measuring the reporter protein expression.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate a typical stability study workflow and a hypothetical signaling pathway that could be targeted by a G0-C14-delivered siRNA.

G cluster_formulation Formulation & Preparation cluster_testing Stability Testing Over Time cluster_assays1 Assays cluster_assaysN Assays cluster_analysis Data Analysis start LNP Formulation purification Purification & Characterization start->purification storage Aliquoting & Storage purification->storage timepoint1 Time Point 1 storage->timepoint1 timepointN Time Point N storage->timepointN dls1 DLS (Size, PDI) ee1 Encapsulation Efficiency bio1 In Vitro Activity dlsN DLS (Size, PDI) eeN Encapsulation Efficiency bioN In Vitro Activity analysis Compare data across time points and conditions dls1->analysis ee1->analysis bio1->analysis dlsN->analysis eeN->analysis bioN->analysis

Caption: Workflow for a long-term stability study of LNP formulations.

G cluster_pathway Hypothetical Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation siRNA G0-C14 delivered siRNA targeting RAF siRNA->RAF

Caption: Inhibition of a signaling pathway by a G0-C14 delivered siRNA.

References

A Comparative Guide to Validating G0-C14 Nanoparticle Drug Loading Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately quantifying the drug loading efficiency of nanocarriers is a critical step in preclinical assessment. This guide provides an objective comparison of methods to validate the drug loading efficiency of G0-C14 nanoparticles, a type of alkyl-modified polyamidoamine (PAMAM) dendrimer, and contrasts its performance with other common nanoparticle systems.[1][2] The G0-C14 dendrimer is noted for its utility in creating macrophage-targeted nanoparticles for delivering various agents, including a high encapsulation efficiency of over 95% for mRNA and pDNA.[1]

Core Concepts: Drug Loading Content vs. Entrapment Efficiency

Before delving into methodologies, it is essential to distinguish between two key metrics:

  • Drug Loading Content (DLC): This represents the weight percentage of the drug relative to the total weight of the nanoparticle. It is a measure of the mass of the loaded drug per unit mass of the nanoparticle.

  • Entrapment Efficiency (EE) or Encapsulation Efficiency (%EE): This is the percentage of the total initial drug amount that is successfully encapsulated within the nanoparticles during the formulation process.[3]

Accurate determination of these parameters is fundamental to ensuring therapeutic efficacy, establishing dose-response relationships, and maintaining batch-to-batch consistency.[4]

Experimental Protocols for Quantifying Drug Loading

The quantification of drug loading in nanoparticles is typically achieved through two main approaches: indirect and direct methods.[3][5]

Indirect Quantification Method

This is the most conventional technique, relying on the separation of the nanoparticles from the formulation medium.[5] The amount of free, unencapsulated drug remaining in the supernatant is quantified, and the drug loading is then calculated by subtracting this amount from the initial total drug amount.[3]

Detailed Protocol:

  • Nanoparticle Formulation: Prepare the G0-C14 nanoparticles loaded with the therapeutic agent according to the specific synthesis protocol.

  • Separation: Separate the newly formed nanoparticles from the aqueous medium. Common methods include:

    • Centrifugation/Ultrafiltration: Pellet the nanoparticles by spinning at high speeds (e.g., 2800 rpm for 8 minutes) and collect the supernatant.[1]

    • Filtration: Use a filter with a pore size small enough to retain the nanoparticles while allowing the solution with the free drug to pass through.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using an appropriate analytical technique.

    • UV-Visible (UV-Vis) Spectroscopy: Suitable for drugs with a distinct chromophore. A standard calibration curve of the free drug is required.

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for separating and quantifying the drug.[3]

  • Calculation:

    • Entrapment Efficiency (%EE) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • Drug Loading Content (%DLC) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100

Advantages:

  • Widely used and well-established.

  • Utilizes standard laboratory equipment.

Disadvantages:

  • Prone to errors from incomplete separation of nanoparticles.[3]

  • Potential for drug adsorption onto the separation filter or centrifuge tube.

  • Large dilution factors may be needed, introducing potential inaccuracies.[3]

G cluster_0 Indirect Quantification Workflow A Nanoparticle Formulation (G0-C14 + Drug) B Separation of Nanoparticles (e.g., Centrifugation) A->B C Collect Supernatant (Contains Free Drug) B->C D Quantify Free Drug (e.g., HPLC, UV-Vis) C->D E Calculate Loading Efficiency (%EE and %DLC) D->E

Workflow for indirect drug loading quantification.
Direct Quantification Methods

Direct methods involve measuring the amount of drug encapsulated directly within the nanoparticles after their isolation and purification. This approach avoids the potential pitfalls of the indirect method.

a) Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique offers a simple and reliable method for the direct quantification of drugs in polymeric nanoparticles.[3][6]

Detailed Protocol:

  • Sample Preparation: A dispersion of the purified, drug-loaded G0-C14 nanoparticles is prepared.

  • Film Formation: The nanoparticle dispersion is deposited onto the ATR crystal and dried to form a thin, solid film.

  • Spectral Acquisition: The FTIR spectrum of the film is recorded.

  • Quantification: The amount of drug is determined by measuring the absorbance of a characteristic vibrational band of the drug that does not overlap with the nanoparticle's signals. A calibration curve prepared from physical mixtures of the drug and empty nanoparticles with known compositions is used for quantification.[4]

Advantages:

  • Direct, fast, and economical.[3]

  • High accuracy and reproducibility.[3]

Disadvantages:

  • Requires the drug and nanoparticle to have unique, non-overlapping spectral peaks.

  • A calibration curve must be established.

G cluster_1 Direct Quantification Workflow (ATR-FTIR) A Prepare Purified Drug-Loaded Nanoparticles B Deposit on ATR Crystal & Form Dry Film A->B C Acquire FTIR Spectrum B->C D Quantify Drug using Calibration Curve C->D

Workflow for direct quantification via ATR-FTIR.

b) Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR)

A cutting-edge technique that provides nanoscale resolution, allowing for the quantification of drug loading in individual nanoparticles.[4][7] This method is particularly useful for assessing the heterogeneity of drug distribution within a batch, a factor that is missed by bulk measurement techniques.[4]

Performance Comparison: G0-C14 vs. Alternative Nanocarriers

The choice of nanocarrier significantly impacts the achievable drug loading. G0-C14, as a dendrimer-based system, offers a unique platform, but it is crucial to compare its potential loading efficiency with other established systems.

Nanoparticle SystemType of Drug/PayloadReported Drug Loading / Encapsulation EfficiencyKey AdvantagesReferences
G0-C14 PAMAM Dendrimer Nucleic Acids (mRNA, pDNA), Non-polar drugs>95% Encapsulation Efficiency for nucleic acids.Cationic surface ideal for gene delivery; can be formulated to carry hydrophobic drugs.[1][8]
Lipid-Based Nanoparticles (SLN, NLC) Lipophilic & Hydrophilic DrugsVaries; NLCs offer higher loading capacity than SLNs.High biocompatibility; established clinical use.[9]
Polymeric Nanoparticles (PLGA, Chitosan) Various small molecules16-23% DLC (Ropinirole in polyesters); ~49% DLC (dye in PLGA via special method).Tunable degradation and release profiles.[10][11]
Mesoporous Silica Nanoparticles (MSNPs) Small molecules (e.g., Carvedilol)~32-44% DLC.High surface area and pore volume for high drug adsorption.[12]
Drug Self-Assemblies (Prodrugs) Anticancer drugs (e.g., Paclitaxel)Up to 75-93% DLC.Minimal carrier material, maximizing therapeutic content.[13]

Factors Influencing Drug Loading Efficiency

The success of encapsulating a therapeutic agent within a G0-C14 nanoparticle is not arbitrary. It is governed by a complex interplay of physicochemical properties of both the drug and the carrier, as well as the formulation process itself.

G cluster_factors Factors Influencing Drug Loading Efficiency cluster_np Nanoparticle Properties cluster_drug Drug Properties cluster_method Formulation Method DLE Drug Loading Efficiency NP_Size Size & Surface Area NP_Size->DLE NP_Charge Surface Charge NP_Charge->DLE NP_Comp Composition (e.g., G0-C14) NP_Comp->DLE Drug_Sol Solubility Drug_Sol->DLE Drug_MW Molecular Weight Drug_MW->DLE Drug_Charge Charge Drug_Charge->DLE Method Encapsulation Technique Method->DLE Params Process Parameters (pH, Temp, Ratio) Params->DLE

Key factors that determine drug loading efficiency.

For G0-C14 nanoparticles, the cationic nature of the PAMAM dendrimer core is particularly advantageous for electrostatically interacting with and loading anionic molecules like siRNA and pDNA.[14][15] For hydrophobic drugs, loading is typically achieved by entrapping them within the nanoparticle's polymer matrix.[8]

Conclusion

Validating the drug loading efficiency of G0-C14 nanoparticles requires rigorous and appropriate analytical methods. While indirect quantification is common, direct methods like ATR-FTIR offer enhanced reliability by circumventing issues related to nanoparticle separation. The G0-C14 platform demonstrates exceptional efficiency for nucleic acid delivery, positioning it as a strong candidate for gene therapy applications. When compared to other systems, its performance with small molecule drugs will be highly dependent on the specific drug's properties and the formulation strategy. For researchers, selecting a quantification method that minimizes potential errors and provides a true measure of encapsulation is paramount for the successful translation of nanoparticle-based therapies from the lab to the clinic.

References

G0-C14 Nanoparticles: A Performance Guide for Cancer Cell Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G0-C14 nanoparticle performance in the context of cancer cell line studies. G0-C14 has emerged as a promising cationic lipid for the formulation of lipid-based nanoparticles (LNPs) designed to deliver therapeutic payloads, such as small interfering RNA (siRNA) and chemotherapy agents, to cancer cells.

This document summarizes the available experimental data on the efficacy of G0-C14 as a delivery vehicle, focusing on its performance in the LNCaP human prostate cancer cell line, for which detailed studies have been published. While direct comparative studies across a wide range of cancer cell lines are limited in the current literature, the data presented here on LNCaP cells provide a strong benchmark for the potential of G0-C14 in oncological applications.

Performance of G0-C14 Nanoparticles in LNCaP Prostate Cancer Cells

G0-C14 has been integral to the development of hybrid nanoparticles, most notably PLGA-PEG/G0-C14 nanoparticles, for the co-delivery of siRNA and a cisplatin (B142131) prodrug.[1] These nanoparticles have demonstrated significant potential in enhancing the therapeutic response in prostate cancer models.

Key Performance Metrics
Performance MetricFormulationCell LineKey Findings
siRNA Entrapment Efficiency PLGA-PEG/G0-C14 Nanoparticles-G0-C14 drastically enhances siRNA entrapment (up to 99%) compared to nanoparticles lacking this cationic lipid (6-10%).[1]
Gene Silencing PLGA-PEG/G0-C14 Nanoparticles delivering siRNA against REV1 and REV3LLNCaPSignificant and sustained suppression of both target genes in tumors for up to 3 days after a single dose in a xenograft mouse model.[1]
In Vitro Cytotoxicity PLGA-PEG/G0-C14 Nanoparticles co-delivering cisplatin prodrug and siRNALNCaPA synergistic effect on tumor inhibition was observed, proving more effective than platinum monotherapy.[1]
Nanoparticle Size PLGA-PEG/G0-C14 Nanoparticles-Approximately 200 nm in diameter.[1]

Signaling Pathway: Co-delivery of siRNA and Cisplatin Prodrug

The following diagram illustrates the proposed mechanism of action for the PLGA-PEG/G0-C14 nanoparticles co-delivering a cisplatin prodrug and siRNA targeting the DNA repair genes REV1 and REV3L.

G0C14_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP PLGA-PEG/G0-C14 Nanoparticle (siRNA + Cisplatin Prodrug) Endosome Endosome NP->Endosome Endocytosis siRNA siRNA (REV1/REV3L) Endosome->siRNA Endosomal Escape Cisplatin Cisplatin Endosome->Cisplatin Release RISC RISC Complex siRNA->RISC Loading DNA DNA Cisplatin->DNA Adduct Formation REV1_REV3L_mRNA REV1/REV3L mRNA RISC->REV1_REV3L_mRNA mRNA Cleavage REV1_REV3L_mRNA->DNA Inhibited DNA Repair DNA_damage DNA Damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of G0-C14 nanoparticle action in cancer cells.

Experimental Workflows

The successful application of G0-C14 nanoparticles in research relies on precise experimental protocols. Below are diagrams outlining the key workflows.

Nanoparticle Formulation Workflow

NP_Formulation_Workflow start Start synthesis Synthesize G0-C14 Cationic Lipid start->synthesis prepare_phases Prepare Aqueous Phase (siRNA) and Oil Phase (PLGA, G0-C14, Cisplatin Prodrug) synthesis->prepare_phases emulsification1 Primary Emulsification (W/O) prepare_phases->emulsification1 emulsification2 Secondary Emulsification (W/O/W) emulsification1->emulsification2 evaporation Solvent Evaporation emulsification2->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection characterization Characterization (Size, Zeta Potential, Drug Loading) collection->characterization end End characterization->end

Caption: Workflow for G0-C14 nanoparticle formulation.

In Vitro Cell Viability Assay Workflow

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells (e.g., LNCaP) in Plates start->seed_cells treat_cells Treat Cells with G0-C14 Nanoparticle Formulations seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, XTT) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro cell viability assessment.

Experimental Protocols

Synthesis of PLGA-PEG/G0-C14 Nanoparticles

This protocol is based on the double-emulsion solvent evaporation method described in the literature.[1]

  • Preparation of the Oil Phase: Dissolve PLGA-PEG copolymer, G0-C14 cationic lipid, and the hydrophobic drug (e.g., cisplatin prodrug) in an organic solvent such as dichloromethane.

  • Preparation of the Inner Aqueous Phase: Dissolve siRNA in RNase-free water.

  • Primary Emulsification: Add the inner aqueous phase to the oil phase and sonicate to form a water-in-oil (W/O) emulsion.

  • Secondary Emulsification: Add the primary emulsion to an outer aqueous phase containing a surfactant (e.g., polyvinyl alcohol) and sonicate to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Solvent Evaporation: Stir the double emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation and wash them to remove excess surfactant and unencapsulated drugs.

  • Characterization: Resuspend the nanoparticles in a suitable buffer and characterize their size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The drug and siRNA loading efficiency can be determined using appropriate analytical techniques (e.g., UV-Vis spectroscopy, fluorescence spectroscopy). For the PLGA-PEG/G0-C14 formulation, a fixed weight ratio of G0-C14 to siRNA of 20 was used.[1]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., LNCaP) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the G0-C14 nanoparticle formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the nanoparticle concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

The available data strongly support the efficacy of G0-C14 as a component of nanoparticle-based delivery systems for siRNA and chemotherapeutic agents in LNCaP prostate cancer cells. Its ability to significantly enhance siRNA encapsulation and contribute to synergistic anti-tumor effects highlights its potential.

However, to establish G0-C14 as a broadly applicable delivery agent, further research is critically needed. Specifically, direct comparative studies evaluating the performance of G0-C14-containing nanoparticles across a panel of diverse cancer cell lines (e.g., breast, lung, cervical, glioblastoma) are required. Such studies would elucidate the cell-type-specific uptake, gene silencing efficiency, and cytotoxicity of these formulations, providing a more comprehensive understanding of their therapeutic window and potential applications in precision medicine. Future investigations should also explore the performance of G0-C14 in comparison to other leading cationic lipids to benchmark its efficacy and safety profile.

References

A Comparative Guide to Dendrimer-Based Drug Delivery Systems: Benchmarking G0-C14 Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a constant demand for more efficient, targeted, and safer therapeutic systems. Dendrimers, with their well-defined, hyperbranched architecture, have emerged as a promising class of nanocarriers. This guide provides an objective comparison of the performance of the novel G0-C14 dendrimer against established dendrimer-based delivery systems, namely Polyamidoamine (PAMAM), Poly(propylenimine) (PPI), and Chitosan-Dendrimer Conjugates. The comparison is based on key performance indicators supported by experimental data to aid researchers in selecting the most suitable platform for their specific drug delivery applications.

Overview of Dendrimer Platforms

Dendrimers are nanosized, radially symmetric molecules with a tree-like structure that offers a high degree of surface functionality and internal cavities. These unique features allow for the encapsulation of therapeutic agents and the attachment of targeting ligands.

  • G0-C14 Dendrimer: This is an amphiphilic dendrimer synthesized from a generation 0 (G0) PAMAM core with covalently attached 14-carbon (C14) alkyl chains. This structure imparts a lipid-like character, making it particularly interesting for the delivery of genetic material like siRNA by facilitating self-assembly into nanoparticles. However, comprehensive data on its performance for delivering small molecule drugs is still emerging.[1]

  • Polyamidoamine (PAMAM) Dendrimers: These are the most extensively studied dendrimers, characterized by an ethylenediamine (B42938) core and repeating amidoamine units. They are commercially available in various generations (G0, G1, etc.), with higher generations offering a greater number of surface functional groups.[2]

  • Poly(propylenimine) (PPI) Dendrimers: PPI dendrimers possess a diaminobutane core and repeating propylene (B89431) imine units. Similar to PAMAM dendrimers, they are available in different generations and their polyamine surface allows for drug conjugation and complexation.

  • Chitosan-Dendrimer Conjugates: These hybrid systems combine the biocompatibility and biodegradability of chitosan, a natural polysaccharide, with the drug-carrying capacity of dendrimers. This conjugation aims to reduce the inherent cytotoxicity of some dendrimers and improve their pharmacokinetic profile.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the quantitative performance of G0-C14 and other dendrimer-based systems across key drug delivery parameters. It is important to note that direct comparative studies for G0-C14 with other dendrimers for small molecule drug delivery are limited in the current literature. The data for G0-C14 primarily pertains to its use in siRNA delivery systems.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

Dendrimer SystemDrugLoading Capacity (%)Encapsulation Efficiency (%)Reference
G0-C14 (in PLGA-PEG NPs) siRNANot ReportedUp to 99%[1]
PAMAM G4 Doxorubicin4.80–39.20%17.21–40.16%[3]
PAMAM G4 Doxorubicin40%–50%Not Reported[4]
PAMAM G4 Tetramethyl Scutellarein6.2 ± 0.06%77.8 ± 0.69%[2]
PPI (Acetylated) MethotrexateProportional to acetylationNot Reported[5]
Chitosan-PAMAM MethotrexateNot Reported53.0 ± 3.2%[6]
Chitosan NPs Methotrexate17.90%-21.81%77.72%-92.70%[7]

Table 2: In Vitro Drug Release

Dendrimer SystemDrugRelease ConditionsCumulative Release (%)Time (hours)Reference
G0-C14 Data not available for small molecule drugs
PAMAM G5 (carboxylated) DoxorubicinpH 5.568.6%Not Specified[2]
PAMAM G5 (acetylated) DoxorubicinpH 5.539.5%Not Specified[2]
PPI (Acetylated) DoxorubicinpH-responsiveNot Quantified[5]
Chitosan-PAMAM MethotrexatepH-dependentSlow releaseNot Quantified[8]
Chitosan-Glutathione MethotrexatepH 7.4>80%5[9]

Table 3: Cytotoxicity (IC50 Values)

Dendrimer SystemCell LineIC50 Value (µM)Reference
G0-C14 Considered to have minimal cytotoxicity compared to higher generationsNot Reported[1]
PAMAM G0 HeLa, MCF-7, THP-1Low cytotoxicity[10]
PAMAM G4 MCF-775.3 (complexed with VPA derivative)[2]
PPI G4 A5494.3[11]
PPI G4 MCF-74.1[11]
Chitosan-PAMAM A549Significantly improved compared to free methotrexate[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Determination of Drug Loading Capacity and Encapsulation Efficiency

Principle: To quantify the amount of drug successfully incorporated into the dendrimer delivery system.

General Protocol:

  • Preparation of Drug-Loaded Dendrimers: A known amount of the drug is mixed with a solution of the dendrimer in an appropriate solvent. The mixture is typically stirred for a specified period to allow for encapsulation or conjugation.

  • Separation of Free Drug: Unbound drug is separated from the drug-loaded dendrimers using techniques such as dialysis, centrifugation, or size exclusion chromatography.

  • Quantification of Loaded Drug: The amount of drug in the purified dendrimer formulation is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The absorbance or peak area of the drug is compared to a standard curve of the free drug.

  • Calculation:

    • Drug Loading Capacity (%) = (Mass of drug in dendrimers / Mass of drug-loaded dendrimers) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in dendrimers / Initial mass of drug used) x 100

Workflow for Drug Loading Quantification

prep Preparation of Drug-Dendrimer Mixture sep Separation of Free Drug (e.g., Dialysis) prep->sep quant Quantification of Loaded Drug (e.g., HPLC/UV-Vis) sep->quant calc Calculation of Loading Capacity & Encapsulation Efficiency quant->calc

Caption: Workflow for determining drug loading in dendrimer systems.

In Vitro Drug Release Study

Principle: To evaluate the rate and extent of drug release from the dendrimer system under simulated physiological conditions.

General Protocol (Dialysis Method):

  • Preparation of Release Medium: A buffer solution mimicking the pH of the target environment (e.g., blood plasma pH 7.4, tumor microenvironment pH 6.5, or endosomes pH 5.5) is prepared.

  • Dialysis Setup: A known concentration of the drug-loaded dendrimer formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the dendrimer.

  • Incubation: The dialysis bag is immersed in a known volume of the release medium and incubated at a constant temperature (typically 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is determined using an analytical technique like HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The cumulative percentage of drug released is plotted against time.

Drug Release Experimental Setup

cluster_0 Incubator (37°C) beaker Beaker with Release Medium sampler Aliquot Sampling at Time Intervals beaker->sampler Diffusion of Released Drug dialysis_bag Dialysis Bag with Drug-Loaded Dendrimers stir_bar Magnetic Stirrer analyzer Drug Quantification (HPLC/UV-Vis) sampler->analyzer plot Plot Cumulative Release vs. Time analyzer->plot

Caption: Schematic of an in vitro drug release experiment using the dialysis method.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: To assess the effect of the dendrimer formulations on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the free drug, drug-loaded dendrimers, and empty dendrimers (as a control). Untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.

Signaling Pathway in MTT Assay

cluster_cell Viable Cell Mitochondria Mitochondria Enzymes Mitochondrial Reductases Mitochondria->Enzymes contains Formazan Formazan (Purple, Insoluble) Enzymes->Formazan to form MTT MTT (Yellow, Water-Soluble) MTT->Enzymes is reduced by

Caption: The metabolic conversion of MTT to formazan by viable cells.

Conclusion and Future Perspectives

This comparative guide highlights the performance of G0-C14 in the context of other well-established dendrimer-based drug delivery systems. While PAMAM, PPI, and Chitosan-dendrimer conjugates have demonstrated significant potential for delivering small molecule drugs with varying degrees of success in terms of loading, release, and cytotoxicity, the data for G0-C14 in this specific application remains limited.

The high siRNA encapsulation efficiency of G0-C14-containing nanoparticles suggests its promise in gene therapy. Future research should focus on exploring the utility of G0-C14 for the delivery of hydrophobic small-molecule drugs, leveraging its amphiphilic nature. Direct, head-to-head comparative studies of G0-C14 with other dendrimer generations and types, using standardized protocols, are essential to fully elucidate its position and potential in the broader field of drug delivery.

For researchers and drug development professionals, the choice of a dendrimer platform will ultimately depend on the specific therapeutic agent, the target disease, and the desired delivery outcome. This guide serves as a foundational resource to inform these critical decisions.

References

Safety Operating Guide

Proper Disposal Procedures for G0-C14 Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the disposal of the G0-C14 analog based on its chemical nature as an ionizable cationic lipid supplied in an ethanol (B145695) solution. The this compound is intended for research use only and should be considered hazardous until comprehensive safety information is available.[1] It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to the specific chemical waste disposal protocols established by your institution's Environmental Health and Safety (EH&S) department.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Keep the compound and its waste away from sources of ignition, as the ethanol solvent is flammable.

Waste Characterization and Segregation

The waste generated from the use of this compound is a composite of the lipid itself and the ethanol solvent.

  • This compound (CAS Number: 2935435-86-0): This is a derivative of the ionizable cationic lipid G0-C14.[2] As a novel research chemical, its full toxicological and environmental hazards may not be fully known. Therefore, it must be treated as hazardous chemical waste.

  • Ethanol: The this compound is typically supplied in an ethanol solution.[1][2] Ethanol solutions with a concentration of 24% or higher are classified as ignitable hazardous waste and are prohibited from drain disposal.[3][4]

Procedure:

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. It is particularly important to keep it separate from oxidizing agents, acids, and bases to prevent dangerous reactions.[5]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound in Ethanol". Include the concentration of each component if known.

Disposal Plan

All waste containing this compound must be collected and disposed of through a licensed hazardous waste management company, coordinated by your institution's EH&S department.

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, leak-proof waste container compatible with flammable organic solvents. The container must have a secure screw-top cap to prevent evaporation and spills.

  • Waste Collection: Collect all liquid waste containing the this compound, including used solutions and solvent rinses from cleaning contaminated glassware, directly into the labeled hazardous waste container.

  • Solid Waste: Dispose of any contaminated solid waste, such as gloves, pipette tips, and absorbent pads, in a separate, clearly labeled solid hazardous waste container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a fume hood, away from heat and ignition sources.[3][4]

  • Arrange for Pickup: Once the waste container is nearly full (typically 75-80% capacity), contact your institution's EH&S department to schedule a waste pickup. Do not overfill containers.

Quantitative Data for Disposal

The primary quantitative data for the disposal of this product relates to the ethanol solvent. The this compound itself does not have established disposal concentration limits; therefore, any amount should be treated as hazardous.

ParameterGuidelineRegulatory Basis
Ethanol Concentration ≥ 24%Must be treated as ignitable hazardous waste.[3][4]
pH Range for Aqueous Waste N/ANot applicable for solvent-based waste. Prohibited from drain disposal.
Drain Disposal ProhibitedEthanol at any concentration should not be disposed of down the drain in a laboratory setting.[5][6]
Storage Time Limit < 1 yearPartially filled containers may remain in a Satellite Accumulation Area for up to one year.[4]

Experimental Protocol: Spill Decontamination

In the event of a small spill (<100 mL) of the this compound solution, follow this procedure. For larger spills, evacuate the area and contact your institution's emergency response team immediately.

Methodology for Small Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Restrict Access: Secure the area to prevent further contamination.

  • Ensure Ventilation: If not already working in one, ensure the area is well-ventilated. Avoid breathing vapors.

  • Absorb Spill: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pad, to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent for a flammable liquid.

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated solid hazardous waste container.

  • Decontaminate Surface: Clean the spill area with a laboratory detergent and water.

  • Final Rinse: If appropriate for the surface, perform a final rinse with 70% ethanol to ensure all lipid residue is removed. Collect all cleaning materials (wipes, rinses) as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it for disposal through your EH&S department.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound waste.

G0_C14_Analog_Disposal_Workflow start This compound Waste Generated (Liquid or Solid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate liquid_waste Is the waste liquid? segregate->liquid_waste collect_liquid Collect in Labeled, Leak-Proof Flammable Waste Container liquid_waste->collect_liquid Yes collect_solid Collect in Labeled Solid Hazardous Waste Container liquid_waste->collect_solid No store Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_liquid->store collect_solid->store full Container >75% Full? store->full full->store No contact_ehs Contact EH&S for Hazardous Waste Pickup full->contact_ehs Yes end Disposal Complete contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

Spill_Response_Workflow spill Spill of this compound Occurs size Spill < 100 mL? spill->size evacuate Evacuate Area & Contact Emergency Response size->evacuate No alert Alert Personnel & Restrict Area size->alert Yes absorb Absorb with Inert Material alert->absorb collect Collect as Solid Hazardous Waste absorb->collect decontaminate Decontaminate Surface (Detergent -> Water -> Ethanol) collect->decontaminate dispose Dispose of all materials via EH&S decontaminate->dispose end Cleanup Complete dispose->end

Caption: Spill Response Workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling G0-C14 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of G0-C14 analog, a derivative of the ionizable cationic lipid G0-C14. As a key component in the formation of lipid nanoparticles (LNPs) for advanced drug delivery systems, such as siRNA and mRNA therapeutics, ensuring the safe management of this compound is paramount to protecting laboratory personnel and the environment. This guide is intended to be a primary resource for establishing safe laboratory practices and operational workflows.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is the first step in safe handling. The following table summarizes its key characteristics.

PropertyValue
Chemical Name 3,3',3'',3'''-(ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-(bis(2-hydroxytetradecyl)amino)ethyl)propanamide)
CAS Number 2935435-86-0
Molecular Formula C₁₃₄H₂₇₂N₁₀O₁₂
Appearance Typically supplied as a solution in ethanol.
Primary Use Formation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is required, drawing upon best practices for handling both chemical reagents and engineered nanoparticles.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations*
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., thicker nitrile or neoprene)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatDisposable gown over a lab coat
Respiratory Protection Not generally required for small-scale solution handling in a well-ventilated area.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered if there is a risk of aerosolization or if working with the neat compound outside of a fume hood.

*Higher risk operations include, but are not limited to, handling large quantities, potential for aerosol generation (e.g., during sonication or homogenization), and cleaning up spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the key stages of working with this compound, from preparation to the formation of lipid nanoparticles. Adherence to these steps will minimize exposure risk.

G0_C14_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_lnp LNP Formulation cluster_cleanup Post-Procedure prep_area Work in a designated, well-ventilated area, preferably a chemical fume hood. gather_ppe Don appropriate PPE as outlined in the table above. prep_area->gather_ppe prep_reagents Prepare all necessary reagents and equipment. gather_ppe->prep_reagents handle_solution Handle the this compound solution with care, avoiding splashes and direct contact. prep_reagents->handle_solution dispense Use calibrated pipettes for accurate and safe dispensing. handle_solution->dispense mixing Combine this compound with other lipid components and the nucleic acid payload according to the experimental protocol. dispense->mixing formation Utilize appropriate methods for LNP formation (e.g., microfluidic mixing, sonication). Be mindful of potential aerosol generation. mixing->formation decontaminate Decontaminate all work surfaces and equipment. formation->decontaminate dispose Dispose of all waste materials according to the disposal plan. decontaminate->dispose remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound and the formulation of lipid nanoparticles.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Unused this compound Solution Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the approximate concentration.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid hazardous waste container lined with a durable plastic bag.
Contaminated PPE (e.g., gloves, disposable gowns) Collect in a designated solid hazardous waste container.
Liquid Waste from LNP Formulation and Cleaning Collect all aqueous and organic solvent waste in a designated hazardous liquid waste container. Do not mix incompatible waste streams.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Relationship of Safety Components

The effective and safe handling of this compound is built upon the interplay of several key safety components. Understanding this relationship is fundamental to fostering a strong safety culture in the laboratory.

Safety_Relationship cluster_info Information Foundation cluster_controls Control Measures cluster_procedures Procedural Execution cluster_outcome Desired Outcome chem_props Chemical Properties ppe Personal Protective Equipment (PPE) chem_props->ppe eng_controls Engineering Controls (e.g., Fume Hood) chem_props->eng_controls admin_controls Administrative Controls (e.g., SOPs, Training) chem_props->admin_controls sds Safety Data Sheets (or equivalent hazard information) sds->ppe sds->eng_controls sds->admin_controls handling Safe Handling Procedures ppe->handling eng_controls->handling admin_controls->handling disposal Waste Disposal Protocols admin_controls->disposal emergency Emergency Procedures (Spills, Exposure) admin_controls->emergency handling->disposal handling->emergency safety Personnel & Environmental Safety handling->safety disposal->safety emergency->safety

Figure 2. The logical relationship between foundational knowledge, control measures, and procedural execution to achieve laboratory safety.

By integrating these safety and logistical measures into your standard operating procedures, you can build a robust framework for the safe and effective use of this compound in your research and development endeavors. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.